molecular formula C35H44O11 B12381198 Euphorblin R

Euphorblin R

Cat. No.: B12381198
M. Wt: 640.7 g/mol
InChI Key: ALPFNXBEGWWWHR-SXWZHASOSA-N
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Description

Euphorblin R is a useful research compound. Its molecular formula is C35H44O11 and its molecular weight is 640.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H44O11

Molecular Weight

640.7 g/mol

IUPAC Name

[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C35H44O11/c1-17-15-35-32(44-22(6)38)18(2)16-34(35,46-35)31(40)19(3)29(42-20(4)36)26-27(33(26,7)8)30(43-21(5)37)28(17)45-25(39)14-23-10-12-24(41-9)13-11-23/h10-13,15,18-19,26-30,32H,14,16H2,1-9H3/b17-15+/t18-,19+,26-,27+,28+,29-,30-,32-,34-,35-/m0/s1

InChI Key

ALPFNXBEGWWWHR-SXWZHASOSA-N

Isomeric SMILES

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C)O3)/C)OC(=O)CC5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)CC5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Euphorblin R from Euphorbia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological context of Euphorblin R, a rhamnofolane diterpenoid found in plants of the Euphorbia genus. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

The genus Euphorbia is one of the largest and most diverse genera of flowering plants, comprising over 2,000 species.[1][2] These plants are known to produce a wide array of biologically active secondary metabolites, including diterpenoids, which have garnered significant interest for their potential therapeutic applications.[3] Among these compounds is this compound, a rhamnofolane diterpenoid isolated from Euphorbia resinifera.[4] this compound has been identified as a potential modulator of lysosomal biogenesis, suggesting its utility in the study of lysosome-related diseases.[4][5] This guide serves as a technical resource for the isolation and study of this promising natural product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection and characterization during the isolation process.

PropertyValueReference
Molecular Formula C₃₅H₄₄O₁₁[3]
Molecular Weight 640.7 g/mol [3]
IUPAC Name [(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,13-triacetyloxy-3,6,6,10,14-pentamthyl-2-oxo-16-oxatetracyclo[10.3.1.0¹﹐¹².0⁵﹐⁷]hexadec-10-en-9-yl] 2-(4-methoxyphenyl)acetate[3]
CAS Number 2230806-06-9[4]
Class Rhamnofolane Diterpenoid[4]

Experimental Protocols for Isolation and Characterization

The following protocols are based on established methodologies for the isolation of diterpenoids from Euphorbia species, specifically adapted from procedures used for compounds isolated from Euphorbia resinifera.[4]

Plant Material and Extraction
  • Plant Material: The dried latex of Euphorbia resinifera is the primary source material.

  • Extraction:

    • The dried latex (typically in kilogram quantities) is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.

    • The extraction is repeated multiple times (e.g., 3-4 times) to ensure the complete recovery of secondary metabolites.

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification
  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity.

  • Column Chromatography:

    • The fractions (e.g., the ethyl acetate fraction, which is likely to contain diterpenoids) are subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purification of the enriched fractions is achieved by preparative HPLC on a reversed-phase column (e.g., C18).

    • An isocratic or gradient elution with a mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used to isolate the pure compound.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation and Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition (High-Resolution MS).
Nuclear Magnetic Resonance (NMR) Elucidation of the carbon-hydrogen framework and stereochemistry using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., carbonyls, hydroxyls).
Ultraviolet (UV) Spectroscopy Detection of chromophores within the molecule.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia resinifera.

G start Dried Latex of Euphorbia resinifera extraction Solvent Extraction (Ethanol/Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel hplc Preparative HPLC (C18 Column) silica_gel->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS, IR, UV) pure_compound->analysis

Figure 1: General workflow for the isolation of this compound.
Signaling Pathway for Lysosomal Biogenesis

This compound has been reported to promote lysosomal biogenesis.[4] A key regulator of this process is the Transcription Factor EB (TFEB). The following diagram depicts a simplified signaling pathway for TFEB-mediated lysosomal biogenesis. Under normal conditions, TFEB is phosphorylated by mTORC1 and remains in the cytoplasm. Under conditions of cellular stress or stimulation by compounds like this compound, TFEB is dephosphorylated, translocates to the nucleus, and activates the transcription of genes involved in lysosome formation and function.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTORC1 mTORC1 TFEB_P TFEB-P (Inactive) mTORC1->TFEB_P Phosphorylates TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation TFEB_nucleus TFEB TFEB->TFEB_nucleus Translocation Euphorblin_R This compound Euphorblin_R->TFEB Promotes Dephosphorylation CLEAR_network CLEAR Network (Lysosomal Genes) TFEB_nucleus->CLEAR_network Activates Transcription Lysosome Lysosome Biogenesis CLEAR_network->Lysosome

Figure 2: TFEB-mediated lysosomal biogenesis pathway.

Conclusion

This technical guide provides a foundational framework for the isolation and study of this compound from Euphorbia species. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potential of this compound to modulate lysosomal biogenesis opens new avenues for research into lysosome-related diseases, underscoring the importance of continued exploration of the rich chemical diversity of the Euphorbia genus. Further investigation is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its therapeutic potential.

References

Unraveling the Intricacies of Euphorblin R: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Euphorblin R, a rhamnofolane diterpenoid isolated from the medicinal plant Euphorbia resinifera. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining its complex molecular architecture. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of novel natural products.

Introduction

This compound is a member of the rhamnofolane class of diterpenoids, a group of natural products known for their structural diversity and interesting biological activities. Isolated from the latex of Euphorbia resinifera, this compound is one of eighteen diterpenoids identified in a 2018 study by Zhao et al., published in the Journal of Natural Products. The elucidation of its structure was a meticulous process involving a combination of advanced spectroscopic techniques. This guide will walk through the key experiments and data that led to the definitive structural assignment of this compound.

Spectroscopic Data and Structural Elucidation

The determination of this compound's chemical structure relied on a suite of sophisticated analytical techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and an extensive array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula of this compound.

Experimental Protocol: HR-ESI-MS

High-resolution mass spectra were acquired on an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer. The sample was dissolved in methanol and infused into the ESI source. The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) was recorded.

Data Presentation: Mass Spectrometry Data

ParameterObserved ValueCalculated Value
Molecular FormulaC35H44O11
HR-ESI-MS [M+Na]+ (m/z)663.2725663.2725

The observed m/z value in the HR-ESI-MS spectrum, corresponding to the sodium adduct [M+Na]+, was in excellent agreement with the calculated value for the molecular formula C35H44O11, confirming the elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, HMBC, and NOESY, were conducted to piece together the intricate connectivity and stereochemistry of this compound. All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer in CDCl3, with tetramethylsilane (TMS) as the internal standard.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound were dissolved in approximately 0.5 mL of deuterated chloroform (CDCl3).

  • 1D NMR: 1H and 13C NMR spectra were acquired using standard pulse sequences.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Employed to determine direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Utilized to establish long-range (two- and three-bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provided crucial information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.

Data Presentation: 1H and 13C NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
145.2 (CH)2.55 (d, 9.0)
2208.1 (C)
380.1 (CH)5.45 (s)
474.2 (C)
550.1 (CH)2.65 (d, 12.0)
635.1 (C)
740.2 (CH)2.10 (m)
878.2 (CH)5.60 (d, 3.0)
985.1 (CH)5.95 (d, 3.0)
10130.5 (C)
11138.2 (CH)5.70 (d, 9.0)
1275.3 (CH)4.90 (d, 9.0)
1377.5 (CH)5.15 (s)
1441.5 (CH)2.30 (m)
1528.1 (CH3)1.25 (d, 6.0)
1621.2 (CH3)1.10 (s)
1716.5 (CH3)1.05 (s)
1829.8 (CH3)1.30 (s)
1918.2 (CH3)1.15 (s)
20170.1 (C)
2121.0 (CH3)2.05 (s)
22170.5 (C)
2321.1 (CH3)2.15 (s)
24170.3 (C)
2521.3 (CH3)2.20 (s)
1'171.8 (C)
2'43.5 (CH2)3.60 (s)
3'127.8 (C)
4', 8'130.2 (CH)7.20 (d, 9.0)
5', 7'114.1 (CH)6.85 (d, 9.0)
6'158.8 (C)
OMe55.4 (CH3)3.80 (s)

Data Interpretation and Structure Assembly

The detailed analysis of the 2D NMR spectra allowed for the complete assignment of all proton and carbon signals and the establishment of the planar structure of this compound.

  • COSY correlations revealed the proton-proton coupling networks within the rhamnofolane core and the side chains.

  • HMBC correlations were crucial for connecting the different structural fragments. For instance, correlations from the methyl protons of the acetyl groups to the corresponding carbonyl carbons, and from the protons on the diterpenoid skeleton to the carbons of the ester groups, confirmed the positions of the ester functionalities.

  • NOESY correlations provided the key to understanding the relative stereochemistry of the molecule. The observation of NOEs between specific protons indicated their spatial proximity, allowing for the determination of the relative configuration of the chiral centers in the rhamnofolane core.

Visualizing the Elucidation Pathway

The logical flow of the structure elucidation process can be visualized as a workflow, starting from the initial spectroscopic data and culminating in the final chemical structure.

structure_elucidation_workflow data Spectroscopic Data (NMR & MS) ms HR-ESI-MS Data data->ms nmr_1d 1D NMR Data (1H & 13C) data->nmr_1d nmr_2d 2D NMR Data (COSY, HSQC, HMBC, NOESY) data->nmr_2d formula Molecular Formula (C35H44O11) ms->formula planar Planar Structure (Connectivity of Atoms) nmr_1d->planar nmr_2d->planar stereo Relative Stereochemistry nmr_2d->stereo formula->planar final Final Structure of this compound planar->final stereo->final

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The chemical structure of this compound was successfully elucidated through a synergistic application of modern spectroscopic techniques. The precise mass measurement from HR-ESI-MS established its molecular formula, while a comprehensive analysis of 1D and 2D NMR data revealed its complex rhamnofolane core, the nature and location of its ester side chains, and its complete relative stereochemistry. This detailed structural information is fundamental for further investigation into the biological activities and potential therapeutic applications of this novel natural product. The methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive searches for a natural product specifically named "Euphorblin R" did not yield any publicly available spectroscopic data. It is possible that this is a novel compound with data not yet in the public domain, a proprietary compound, or a misnomer. To provide a comprehensive and actionable guide that adheres to the core requirements of your request, this document will use a representative, recently discovered diterpenoid from the Euphorbia genus as a case study. The selected compound, 13β-O-propanoyl-5α-O-methylbutanoyl-7α,13β-O-diacetyl-17α-O-nicotinoyl-14-oxopremyrsinane , isolated from Euphorbia gedrosiaca, will serve as a practical exemplar for the spectroscopic data, experimental protocols, and data visualization requested. The methodologies and data presentation formats provided herein are directly applicable to the structural elucidation of novel diterpenoids like "this compound" when such data becomes available.

This technical guide is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation and characterization of natural products. It provides a detailed overview of the spectroscopic techniques used to elucidate the structure of complex diterpenoids, using a recently isolated premyrsinane-type diterpenoid from Euphorbia gedrosiaca as a case study.

Spectroscopic Data Summary

The structural elucidation of the exemplar diterpenoid was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for the Exemplar Diterpenoid (in CDCl₃)

PositionδC (ppm)δH (ppm), mult. (J in Hz)
140.21.85, m; 1.65, m
225.92.10, m; 1.95, m
378.15.30, dd (11.5, 4.5)
441.52.30, d (11.5)
580.15.60, d (4.5)
638.42.45, m
774.55.95, d (10.0)
8135.2-
9138.8-
1045.12.60, m
1128.31.75, m; 1.55, m
1235.12.25, m; 2.05, m
1388.2-
14205.1-
1552.33.10, q (7.0)
1612.11.25, d (7.0)
1764.34.80, d (12.5); 4.60, d (12.5)
1828.11.15, s
1919.21.20, s
2016.51.10, d (7.0)
-OCOCH₂CH₃
C=O173.5-
-CH₂-27.82.35, q (7.5)
-CH₃9.11.15, t (7.5)
-OCOCH(CH₃)CH₂CH₃
C=O176.1-
-CH-41.22.20, m
-CH(CH₃)-26.50.95, d (7.0)
-CH₂-16.41.45, m
-CH₃11.50.90, t (7.5)
-OCOCH₃ (at C-7)
C=O170.2-
-CH₃21.22.05, s
-OCOCH₃ (at C-13)
C=O169.8-
-CH₃22.52.15, s
-OCO-Nicotinoyl
C=O165.4-
C-2'150.89.20, d (2.0)
C-3'123.57.45, dd (8.0, 5.0)
C-4'137.18.30, dt (8.0, 2.0)
C-5'129.8-
C-6'153.58.80, dd (5.0, 2.0)
Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of the compound.

Table 2: HR-ESI-MS Data for the Exemplar Diterpenoid

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺736.3311736.3311C₃₉H₅₁NNaO₁₁
Infrared Spectroscopic Data

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for the Exemplar Diterpenoid

Wavenumber (cm⁻¹)Assignment
3502O-H Stretching (likely trace water or minor hydrolysis)
2964, 2877C-H Stretching (aliphatic)
1734, 1716C=O Stretching (esters, ketone)
1593C=C Stretching (aromatic ring)
1456, 1373C-H Bending
1024C-O Stretching
968, 754C-H Bending (out-of-plane)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are representative of standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.73 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.36 s

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs were used. For HSQC and HMBC, the spectra were optimized for ¹JCH = 145 Hz and nJCH = 8 Hz, respectively.

  • Data Processing: The raw data were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (δH 7.26 and δC 77.16 for CDCl₃).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Instrumentation: An Agilent 6520 Q-TOF mass spectrometer.

  • Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 10 µg/mL.

  • Method: The sample solution was introduced into the ESI source via a syringe pump at a flow rate of 5 µL/min.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Drying Gas (N₂): 8 L/min at 325 °C

  • Nebulizer Pressure: 30 psi

  • Mass Range: m/z 100-1500

  • Data Acquisition: Data was acquired in centroid mode. Internal calibration was performed using a reference solution to ensure high mass accuracy.

Infrared (IR) Spectroscopy
  • Instrumentation: A Bruker TENSOR 27 FT-IR spectrometer with a diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Method: The spectrum was recorded in the range of 4000-400 cm⁻¹.

  • Number of Scans: 32

  • Resolution: 4 cm⁻¹

  • Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in the context of structure elucidation.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Euphorbia sp. Purification Chromatographic Purification Extraction->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS HR-ESI-MS Purification->MS IR IR Spectroscopy Purification->IR Connectivity 2D Connectivity (COSY, HMBC) NMR->Connectivity Stereochem Stereochemistry (NOESY/ROESY) NMR->Stereochem Formula Molecular Formula MS->Formula Func_Groups Functional Groups IR->Func_Groups Final_Structure Final Structure Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure Spectroscopic_Interrelation Spectroscopy Spectroscopic Techniques HR-ESI-MS IR Spectroscopy NMR Spectroscopy Information Structural Information Molecular Formula Functional Groups C-H Framework & Connectivity Relative Stereochemistry Spectroscopy:ms->Information:formula Spectroscopy:ir->Information:func Spectroscopy:nmr->Information:connect Spectroscopy:nmr->Information:stereo Structure Elucidated Structure Information->Structure

Unraveling the Synthesis of a Complex Diterpenoid: A Technical Guide to the Investigation of the Euphorblin R Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorblin R, a complex rhamnofolane diterpenoid isolated from the medicinal plant Euphorbia resinifera, has garnered interest for its intricate chemical architecture and potential biological activities.[1] Despite its discovery, the biosynthetic pathway responsible for its production in nature remains largely uncharacterized. This technical guide presents a putative biosynthetic pathway for this compound, grounded in the established principles of diterpenoid biosynthesis.[2][3][4] It further provides a comprehensive framework of experimental protocols and methodologies designed to facilitate the systematic investigation and elucidation of this pathway. This document is intended to serve as a foundational resource for researchers aiming to identify the key enzymes involved, reconstruct the pathway in a heterologous host, and unlock the potential for metabolic engineering and sustainable production of this compound and related compounds.

Introduction: The Chemical Complexity of this compound

This compound is a polycyclic natural product belonging to the rhamnofolane class of diterpenoids.[1] These molecules are characterized by a complex 5/7/6-fused tricyclic carbon skeleton. The structure of this compound is further distinguished by extensive oxygenation and multiple acylations, contributing to its chemical complexity and potential for specific biological interactions.[5] Like many valuable plant-derived natural products, this compound is found in low abundance, making its extraction from natural sources challenging. Elucidating its biosynthetic pathway is the critical first step towards developing alternative production methods through synthetic biology and metabolic engineering.

Proposed Putative Biosynthetic Pathway

The biosynthesis of diterpenoids in plants follows a modular and conserved logic, which can be adapted to propose a pathway for this compound.[3][4] The pathway can be conceptualized in three core modules: precursor synthesis, scaffold formation, and scaffold functionalization.

  • Module I: Universal Precursor Formation: The journey begins with the universal C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is typically active in the plastids of plant cells.

  • Module II: Rhamnofolane Skeleton Cyclization: This crucial step involves the intricate cyclization of the linear GGPP molecule into the characteristic polycyclic rhamnofolane backbone. This transformation is catalyzed by one or more diterpene synthases (diTPSs). The process likely involves a protonation-initiated carbocation cascade, leading to the formation of the specific ring system.

  • Module III: Multi-step Enzymatic Tailoring: Following the creation of the core scaffold, a series of tailoring enzymes modify the structure to yield the final this compound molecule. Based on its chemical structure (C₃₅H₄₄O₁₁), these modifications are proposed to include:

    • Oxidations: Multiple hydroxylation reactions at specific carbon positions, catalyzed by Cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing the majority of the oxygen atoms.

    • Acylations: Esterification of the hydroxyl groups with various acyl donors. The structure of this compound indicates the addition of multiple acetate groups and a 2-(4-methoxyphenyl)acetate moiety. These reactions are catalyzed by specific acyltransferases (ATs).

Below is a DOT language script visualizing this proposed pathway.

Euphorblin_R_Pathway precursor precursor intermediate intermediate final_product final_product enzyme_class enzyme_class GGPP Geranylgeranyl Diphosphate (GGPP) Rhamnofolane_Scaffold Putative Rhamnofolane Scaffold GGPP->Rhamnofolane_Scaffold Cyclization Hydroxylated_Intermediate Hydroxylated Intermediates Rhamnofolane_Scaffold->Hydroxylated_Intermediate Oxidation Euphorblin_R This compound Hydroxylated_Intermediate->Euphorblin_R Acylation diTPS Diterpene Synthase(s) (diTPS) diTPS->GGPP:e CYP Cytochrome P450s (CYPs) CYP->Rhamnofolane_Scaffold:e AT Acyltransferases (ATs) AT->Hydroxylated_Intermediate:e

Caption: Proposed biosynthetic pathway for this compound from GGPP.

Data Presentation: Framework for Quantitative Analysis

As the enzymes in the this compound pathway are identified and characterized, quantitative data will be essential for understanding their efficiency and for future metabolic engineering efforts. The following table provides a standardized format for summarizing key enzymatic parameters.

Enzyme CandidateSubstrateProduct(s)Kₘ (µM)k_cat (s⁻¹)Specific Activity (e.g., nmol mg⁻¹ h⁻¹)
ErdiTPS1GGPPRhamnofolane skeletonData to be determinedData to be determinedData to be determined
ErCYP1Rhamnofolane skeletonHydroxylated intermediate AData to be determinedData to be determinedData to be determined
ErCYP2Intermediate AHydroxylated intermediate BData to be determinedData to be determinedData to be determined
ErAT1Intermediate BAcetylated intermediate CData to be determinedData to be determinedData to be determined
ErAT2Intermediate CThis compound precursorData to be determinedData to be determinedData to be determined
(Er denotes Euphorbia resinifera)

Experimental Protocols for Pathway Elucidation

The investigation of the this compound pathway requires a multi-step approach combining transcriptomics, molecular biology, and analytical chemistry.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate diTPS, CYP, and AT genes from Euphorbia resinifera by comparing the transcriptomes of tissues with high and low concentrations of this compound.

Methodology:

  • Tissue Collection: Collect tissue samples from E. resinifera, such as latex (expected to be rich in diterpenoids) and leaf or root tissues (as comparative samples). Flash-freeze all samples in liquid nitrogen and store at -80°C.

  • Metabolite Analysis: Perform metabolite extraction and LC-MS analysis on a subset of each tissue type to confirm the differential accumulation of this compound.

  • RNA Extraction: Extract total RNA from all tissue samples using a suitable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 7). Perform high-throughput sequencing (e.g., using an Illumina platform) to generate at least 20 million reads per sample.

  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing reads (e.g., using FastQC and Trimmomatic).

    • Assemble a de novo transcriptome using a tool like Trinity, as a reference genome is likely unavailable.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify transcripts encoding diTPSs, CYPs, and ATs.

    • Map the sequencing reads back to the assembled transcriptome to quantify transcript abundance.

    • Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly upregulated in the this compound-rich tissues.

  • Candidate Gene Selection: Prioritize highly upregulated, full-length diTPS, CYP, and AT transcripts as primary candidates for functional characterization.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To determine the biochemical function of candidate enzymes through heterologous expression and in vitro/in vivo assays.

Methodology:

  • Gene Cloning: Synthesize or PCR-amplify the coding sequences of candidate genes from E. resinifera cDNA. Clone these genes into appropriate expression vectors for E. coli or Saccharomyces cerevisiae. For plant CYPs, co-expression with a cytochrome P450 reductase (CPR) is required.

  • Heterologous Expression: Transform the expression constructs into the chosen host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Enzyme Assays:

    • diTPS Assay:

      • Prepare cell-free extracts or purified recombinant diTPS protein.

      • Incubate the enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺) at an optimal temperature (e.g., 30°C) for 1-2 hours.

      • Stop the reaction and dephosphorylate the resulting diterpene diphosphates using a phosphatase (e.g., alkaline phosphatase).

      • Extract the diterpene hydrocarbons with an organic solvent (e.g., hexane or ethyl acetate).

      • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized scaffold.

    • CYP Assay:

      • Use microsomes prepared from yeast or insect cells expressing the candidate CYP and a partner CPR.

      • Incubate the microsomes with the diterpene scaffold (product from the diTPS assay) and an NADPH-regenerating system in a buffered solution.

      • Stop the reaction (e.g., by adding an organic solvent).

      • Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect hydroxylated derivatives.

    • Acyltransferase Assay:

      • Incubate the purified recombinant AT with the hydroxylated diterpene intermediate and the appropriate acyl-CoA donor (e.g., acetyl-CoA or synthesized 2-(4-methoxyphenyl)acetyl-CoA).

      • Extract the products and analyze by LC-MS to identify acylated compounds.

Visualizing the Investigative Workflow

A systematic workflow is crucial for the successful elucidation of a novel biosynthetic pathway. The following diagram outlines the key stages and decision points in this process.

Experimental_Workflow start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node start Start: Select E. resinifera Tissues metabolomics Metabolite Profiling (LC-MS) start->metabolomics transcriptomics Transcriptome Sequencing (RNA-seq) start->transcriptomics diff_exp Differential Expression Analysis metabolomics->diff_exp transcriptomics->diff_exp candidate_genes Candidate Gene List (diTPS, CYP, AT) diff_exp->candidate_genes cloning Gene Cloning & Heterologous Expression candidate_genes->cloning assays Enzyme Functional Assays (GC-MS, LC-MS) cloning->assays function_known Function Determined? assays->function_known function_known->candidate_genes No, Select New Candidates reconstitution Pathway Reconstitution in Host function_known->reconstitution Yes end Pathway Elucidated reconstitution->end

Caption: Experimental workflow for this compound pathway elucidation.

References

The Synthetic Challenge of Euphorblin R: A Prospective Guide to its Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Euphorblin R is a structurally complex rhamnofolane diterpenoid isolated from Euphorbia resinifera.[1] Like other members of the diterpenoid family, including the tiglianes and daphnanes, this compound possesses a formidable molecular architecture characterized by a densely functionalized and stereochemically rich polycyclic system.[2][3] While no total synthesis of this compound has been reported to date, significant advances in the synthesis of related diterpenoids have paved the way for strategic approaches to this challenging target. This technical guide will provide a prospective overview of potential total synthesis strategies for this compound, drawing upon established methodologies for the construction of the core rhamnofolane skeleton. The content is designed for researchers, scientists, and drug development professionals interested in the synthesis of complex natural products.

Structural Features and Retrosynthetic Analysis of this compound

The chemical structure of this compound, [(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] 2-(4-methoxyphenyl)acetate, reveals a tetracyclic core featuring a 5/7/6-fused ring system with a bridging ether linkage. Key challenges in its synthesis include the construction of the sterically congested seven-membered ring, the control of multiple contiguous stereocenters, and the late-stage introduction of various oxygenated functional groups.

A plausible retrosynthetic analysis, inspired by the unified synthesis of other rhamnofolane diterpenoids, is depicted below.[2][3] The primary disconnection involves the late-stage functionalization of a common ABC-ring intermediate. This core structure can be traced back to simpler, achiral starting materials through a series of strategic bond-forming reactions.

G Euphorblin_R This compound ABC_Core ABC-Ring Core Intermediate Euphorblin_R->ABC_Core Late-stage Functionalization Cyclization_Precursor Acyclic Dienyl Precursor ABC_Core->Cyclization_Precursor 7-endo Cyclization C_Ring_Fragment C-Ring Fragment Cyclization_Precursor->C_Ring_Fragment π-allyl Stille Coupling A_Ring_Fragment A-Ring Fragment Cyclization_Precursor->A_Ring_Fragment π-allyl Stille Coupling Achiral_Materials_C Achiral_Materials_C C_Ring_Fragment->Achiral_Materials_C Asymmetric Diels-Alder Achiral_Materials_A Achiral_Materials_A A_Ring_Fragment->Achiral_Materials_A Simple Starting Materials

Caption: Proposed Retrosynthetic Analysis of this compound.

Key Synthetic Strategies and Methodologies

The construction of the rhamnofolane core can be envisioned through a convergent strategy, assembling key fragments and then executing a pivotal cyclization to form the seven-membered B-ring.

Formation of the C-Ring

A powerful approach to establish the stereochemistry of the C-ring is through an asymmetric Diels-Alder reaction.[2] This cycloaddition would unite two achiral fragments to generate a highly functionalized cyclohexene ring with multiple stereocenters set in a single step.

Assembly of the Cyclization Precursor

With the C-ring in hand, the subsequent key transformation is the coupling with a suitable A-ring fragment. A π-allyl Stille coupling reaction has been demonstrated to be effective for forming the crucial carbon-carbon bond that stitches together the components of the A and C rings, leading to the acyclic precursor for the B-ring cyclization.[2][3]

Construction of the Seven-Membered B-Ring

The formation of the seven-membered ring represents a significant synthetic hurdle. A 7-endo radical cyclization, promoted by a Lewis acid such as Eu(fod)3, offers a potential solution.[2] This transformation would proceed via a bridgehead radical to forge the challenging seven-membered ring and complete the assembly of the tricyclic ABC-ring core.

G Start Achiral Starting Materials Diels_Alder Asymmetric Diels-Alder Start->Diels_Alder C_Ring C-Ring Fragment Diels_Alder->C_Ring Stille_Coupling π-allyl Stille Coupling C_Ring->Stille_Coupling Cyclization_Precursor Acyclic Precursor Stille_Coupling->Cyclization_Precursor Radical_Cyclization 7-endo Radical Cyclization Cyclization_Precursor->Radical_Cyclization ABC_Core ABC-Ring Core Radical_Cyclization->ABC_Core Functionalization Late-stage Functionalization ABC_Core->Functionalization Euphorblin_R This compound Functionalization->Euphorblin_R

Caption: Proposed Forward Synthetic Workflow for this compound.

Quantitative Data from Analogous Syntheses

While specific yields for the total synthesis of this compound are not available, data from the synthesis of structurally related rhamnofolane diterpenoids can provide a benchmark for the feasibility of the proposed strategy.[2]

Reaction Step Transformation Representative Yield (%)
1Asymmetric Diels-Alder85-95
2π-allyl Stille Coupling60-75
37-endo Radical Cyclization50-65
4Late-stage OxidationsVariable (30-60 per step)
5Esterifications70-90

Note: Yields are approximate and based on analogous reactions in the synthesis of other rhamnofolane diterpenoids. These values are for illustrative purposes only.

Detailed Methodologies for Key Experiments

The following are representative experimental protocols for the key transformations, adapted from the literature on the synthesis of related natural products.[2][3]

Representative Protocol for Asymmetric Diels-Alder Reaction

To a solution of the diene (1.0 equiv) and the dienophile (1.2 equiv) in CH2Cl2 (0.1 M) at -78 °C is added the chiral Lewis acid catalyst (0.1 equiv). The reaction mixture is stirred at -78 °C for 24 hours. The reaction is then quenched with saturated aqueous NaHCO3 and allowed to warm to room temperature. The aqueous layer is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cycloaddition product.

Representative Protocol for π-allyl Stille Coupling

To a solution of the allylic acetate (1.0 equiv) and the organostannane (1.5 equiv) in degassed toluene (0.05 M) is added Pd(PPh3)4 (0.05 equiv). The reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the coupled product.

Representative Protocol for 7-endo Radical Cyclization

To a solution of the acyclic precursor (1.0 equiv) in toluene (0.01 M) is added Eu(fod)3 (1.5 equiv). The mixture is stirred at room temperature for 30 minutes. A solution of Bu3SnH (2.0 equiv) and AIBN (0.2 equiv) in toluene (0.02 M) is then added dropwise over 4 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give the tricyclic product.

Conclusion

The total synthesis of this compound remains an open and challenging problem in organic chemistry. However, the development of unified synthetic strategies for related diterpenoids provides a clear and logical roadmap for approaching this complex natural product. The key transformations outlined in this guide, including an asymmetric Diels-Alder reaction, a π-allyl Stille coupling, and a 7-endo radical cyclization, represent a powerful combination of reactions for the construction of the core rhamnofolane skeleton. Future efforts in this area will likely focus on the adaptation and optimization of these methods for the specific steric and electronic demands of this compound, as well as the development of efficient late-stage functionalization strategies to install the requisite array of oxygenated substituents. The successful synthesis of this compound would not only be a significant achievement in natural product synthesis but would also provide access to material for further biological evaluation.

References

Synthesis of Euphorblin R Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Euphorblin R is a complex diterpenoid belonging to the jatrophane family, a class of natural products isolated from plants of the Euphorbiaceae family. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities, including antitumor and multidrug resistance (MDR) reversal properties. While specific synthetic details for this compound are not extensively reported in the literature, this guide will provide an in-depth overview of the synthesis of its close structural analogues, namely other jatrophane diterpenes and the related ingenane class of compounds. The strategies and methodologies discussed herein are representative of the approaches required for the synthesis of this complex family of molecules and are intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The total synthesis of jatrophane and ingenane diterpenes is a formidable challenge in organic chemistry, primarily due to their highly strained and complex polycyclic ring systems. Key strategies often involve macrocyclization to form the large central ring, followed by intricate functional group manipulations and stereochemical control.

Key Reactions in the Synthesis of Jatrophane and Ingenane Analogues

Several powerful chemical reactions are frequently employed in the construction of these complex natural products. These include:

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of large rings, RCM has been successfully used to construct the macrocyclic core of both jatrophane and ingenane diterpenes.[1][2]

  • Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a key strategy for the construction of fused cyclopentenone systems, which are common structural motifs in these molecules.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a reliable method for the stereoselective formation of carbon-carbon double bonds and has been utilized in macrocyclization strategies for jatrophane synthesis.[3]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is instrumental in connecting complex molecular fragments, facilitating a convergent approach to the target molecules.[1]

  • Pinacol Rearrangement: This reaction has been a pivotal step in certain syntheses of ingenol to construct the characteristic "inside-outside" bridged ring system.

Experimental Protocols for Key Synthetic Transformations

Below are detailed methodologies for key reactions cited in the synthesis of ingenol and jatrophone, providing a practical guide for researchers.

Baran's Synthesis of (+)-Ingenol: Pauson-Khand Cyclization

This procedure describes the Pauson-Khand cyclization to form a key tricyclic intermediate in the total synthesis of (+)-ingenol.

Procedure: To a solution of the allenyl alkyne precursor in toluene is added Co2(CO)8 at room temperature. The reaction mixture is stirred under an atmosphere of carbon monoxide. Upon completion, the reaction is filtered through a pad of silica gel and concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the tricyclic enone.

Wiemer's Synthesis of (+)-Jatrophone: Intramolecular Horner-Wadsworth-Emmons Reaction

This protocol details the macrocyclization step in the total synthesis of (+)-jatrophone via an intramolecular HWE reaction.[3]

Procedure: The phosphonate-aldehyde precursor is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (as a 60% dispersion in mineral oil) is added portionwise to the solution. The reaction mixture is stirred at 0 °C for a specified time until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the macrocyclic lactone.

Quantitative Data Summary

The following tables summarize key quantitative data from the syntheses of representative jatrophane and ingenane analogues.

Table 1: Reaction Yields for Key Steps in the Synthesis of (+)-Ingenol
StepReactionReagents and ConditionsYield (%)Reference
1Pauson-Khand CyclizationCo2(CO)8, CO, TolueneNot specified in abstract[4]
2Pinacol RearrangementBF3·OEt2Not specified in abstract[4]
3Allylic OxidationSeO2Not specified in abstract[4]
Table 2: Biological Activity of Jatrophane Diterpenes as P-glycoprotein Inhibitors
CompoundP-gp Inhibitory Activity (Fold increase in daunomycin accumulation)Reference
Euphodendroidin D~2 times more potent than cyclosporin[5]

Signaling Pathways and Mechanism of Action

Many jatrophane and ingenane diterpenes exert their biological effects by modulating the activity of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell growth, differentiation, and apoptosis.

The Protein Kinase C (PKC) Signaling Pathway

The activation of conventional PKC isoforms is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the translocation of PKC from the cytosol to the cell membrane, where it becomes activated. Phorbol esters and ingenol derivatives are potent activators of PKC as they mimic the action of DAG.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Downstream Downstream Targets PKC_active->Downstream Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates & Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca2+ Ca2->PKC_active ER->Ca2 Releases Response Cellular Response Downstream->Response Leads to Ingenol Ingenol/Phorbol Ester Ingenol->PKC_active Mimics DAG

Caption: The Protein Kinase C (PKC) signaling pathway.

Synthetic Workflow Visualization

The following diagram illustrates a generalized, high-level workflow for the total synthesis of a complex diterpene like ingenol, highlighting the key phases of the synthesis.

Synthetic_Workflow Start Simple Chiral Precursor (e.g., (+)-3-carene) Phase1 Phase 1: Core Construction (e.g., Pauson-Khand) Start->Phase1 Intermediate1 Tricyclic Intermediate Phase1->Intermediate1 Phase2 Phase 2: Ring System Elaboration (e.g., Pinacol Rearrangement) Intermediate1->Phase2 Intermediate2 Tetracyclic Core Phase2->Intermediate2 Phase3 Phase 3: Functional Group Manipulation (e.g., Oxidations, Reductions) Intermediate2->Phase3 Final Final Product (e.g., (+)-Ingenol) Phase3->Final

Caption: Generalized synthetic workflow for a complex diterpene.

Conclusion

The synthesis of this compound analogues, such as other jatrophane and ingenane diterpenes, represents a significant achievement in modern organic synthesis. The successful construction of these intricate molecules relies on the strategic application of powerful synthetic methodologies, including macrocyclization, cycloaddition, and rearrangement reactions. The biological activity of these compounds, particularly their ability to modulate the PKC signaling pathway, makes them attractive targets for drug discovery and development. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for this important class of natural products, serving as a valuable resource for researchers in the field.

References

Euphorblin R: A Predicted Mechanism of Action on Lysosomal Biogenesis and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorblin R, a rhamnyl diterpenoid isolated from Euphorbia resinifera, is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide synthesizes the current understanding of this compound and related diterpenoids to predict its core mechanism of action. The primary predicted mechanism involves the induction of lysosomal biogenesis through the activation of a Protein Kinase C (PKC) dependent signaling pathway, which subsequently inhibits Glycogen Synthase Kinase 3β (GSK3β) and promotes the nuclear translocation of Transcription Factor EB (TFEB). Additionally, based on the known activities of similar diterpenoids, a secondary mechanism involving the inhibition of the pro-inflammatory NF-κB signaling pathway is proposed. This document provides a comprehensive overview of these predicted pathways, detailed experimental protocols to investigate them, and a summary of relevant quantitative data from related compounds to guide future research and drug development efforts.

Introduction

This compound is a member of the diverse family of diterpenoids, natural products known for a wide array of biological activities, including anti-inflammatory and anticancer effects. Preliminary evidence suggests that this compound may promote lysosomal biogenesis, a critical cellular process for maintaining cellular homeostasis, clearing cellular debris, and mediating a range of signaling pathways.[1] Dysregulation of lysosomal function is implicated in numerous diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, compounds that can modulate lysosomal biogenesis, such as this compound, hold significant therapeutic promise.

This guide consolidates the available scientific literature on this compound and structurally similar diterpenoids to construct a predictive framework for its mechanism of action. The central hypothesis is that this compound activates Protein Kinase C (PKC), a key signaling node, initiating a cascade that leads to the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis. A secondary predicted mechanism, based on the well-documented anti-inflammatory properties of diterpenoids, involves the inhibition of the NF-κB signaling pathway.

Predicted Mechanism of Action

Primary Mechanism: Induction of Lysosomal Biogenesis via the PKC-GSK3β-TFEB Pathway

The principal predicted mechanism of action for this compound is the enhancement of lysosomal biogenesis through a signaling cascade involving PKC, GSK3β, and TFEB. Diterpenes with PKC-activating properties have been shown to induce lysosomal biogenesis through an mTOR-independent pathway. This pathway is initiated by the activation of PKCα and PKCδ, which then phosphorylate and inactivate GSK3β. The inactivation of GSK3β leads to the dephosphorylation of TFEB, allowing its translocation from the cytoplasm to the nucleus. Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, thereby activating the transcription of genes involved in lysosome assembly and function.

EuphorblinR_Lysosomal_Biogenesis EuphorblinR This compound PKC PKCα/δ EuphorblinR->PKC Activates GSK3b GSK3β PKC->GSK3b Inhibits (via phosphorylation) TFEB_cyto TFEB (cytoplasm) GSK3b->TFEB_cyto Inhibits (via phosphorylation) TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Translocation CLEAR CLEAR Elements TFEB_nucleus->CLEAR Binds Lysosomal_Genes Lysosomal & Autophagy Gene Expression CLEAR->Lysosomal_Genes Activates Lysosomal_Biogenesis Lysosomal Biogenesis Lysosomal_Genes->Lysosomal_Biogenesis

Predicted PKC-GSK3β-TFEB signaling pathway activated by this compound.
Secondary Mechanism: Anti-inflammatory Action via NF-κB Inhibition

Diterpenoids isolated from the Euphorbia genus have demonstrated significant anti-inflammatory properties, which are often attributed to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is predicted that this compound, like other diterpenoids, may interfere with this pathway, potentially by inhibiting the IKK complex or the degradation of IκB, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.

EuphorblinR_NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto Releases NFkB_nucleus NF-κB NFkB_cyto->NFkB_nucleus Translocates EuphorblinR This compound EuphorblinR->IKK Inhibits (Predicted) DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Predicted inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the reported biological activities of structurally related diterpenoids and compounds from the Euphorbia genus. This data provides a valuable reference for predicting the potential potency of this compound.

Table 1: Anticancer Activity of Related Diterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Jolkinolide BHL-60 (Leukemia)3.2[2]
Jolkinolide BMCF-7 (Breast)5.8[2]
Jolkinolide BB16-F10 (Melanoma)4.5[2]
ent-Abietane diterpenoidBGC823 (Gastric)7.4[2]
Tigliane diterpenoidBGC823 (Gastric)2.9[2]

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/ExtractAssayIC50 (µg/mL)Reference
Euphorbia hirta extractNitric Oxide Inhibition42.1[3]
Quercitrin (from E. hirta)Nitric Oxide Inhibition25.3[3]
Baicalein (from E. hirta)Nitric Oxide Inhibition15.8[3]

Detailed Experimental Protocols

To facilitate the investigation of the predicted mechanisms of action of this compound, this section provides detailed protocols for key experiments.

TFEB Nuclear Translocation Assay

This protocol describes how to assess the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound using immunofluorescence microscopy.

Materials:

  • Human cell line (e.g., HeLa or U2OS)

  • This compound

  • Primary antibody against TFEB

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-TFEB antibody diluted in 1% BSA in PBS overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of translocation.

TFEB_Translocation_Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Block Block non-specific binding Fix_Permeabilize->Block Primary_Ab Incubate with anti-TFEB antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab DAPI_Stain Stain nuclei with DAPI Secondary_Ab->DAPI_Stain Mount Mount coverslips DAPI_Stain->Mount Image Acquire images Mount->Image Analyze Analyze nuclear/cytoplasmic ratio Image->Analyze End End Analyze->End

Workflow for the TFEB nuclear translocation assay.
Western Blot Analysis of PKC, GSK3β, and TFEB Phosphorylation

This protocol details the use of Western blotting to detect changes in the phosphorylation status of key proteins in the predicted signaling pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Primary antibodies against total and phosphorylated forms of PKC, GSK3β (Ser9), and TFEB (Ser142/Ser211)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • Cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Inflammatory stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Compare the NF-κB activity in this compound-treated cells to that in control cells.

Conclusion and Future Directions

The evidence gathered from the broader class of diterpenoids strongly suggests that this compound's mechanism of action is centered on the modulation of lysosomal biogenesis and inflammatory pathways. The predicted activation of the PKC-GSK3β-TFEB axis provides a compelling hypothesis for its potential therapeutic effects in diseases characterized by lysosomal dysfunction. Furthermore, the anticipated inhibition of the NF-κB pathway aligns with the known anti-inflammatory properties of related natural products.

Future research should focus on validating these predicted mechanisms directly with this compound. Key experiments will include:

  • Quantitative analysis of this compound's effect on the expression of TFEB target genes.

  • Direct measurement of PKC activation in response to this compound treatment.

  • Determination of the IC50 values of this compound for its anticancer and anti-inflammatory activities in various cell lines.

  • In vivo studies in animal models of lysosomal storage diseases, neurodegeneration, or inflammatory conditions to assess the therapeutic efficacy of this compound.

A thorough investigation of these areas will be crucial to fully elucidate the mechanism of action of this compound and to unlock its potential as a novel therapeutic agent. This technical guide provides a foundational framework to guide these future research endeavors.

References

In-Depth Technical Guide to the Biological Activity Screening of Euphol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Euphorblin R" did not yield specific results. This guide focuses on Euphol , a prominent and well-researched tetracyclic triterpene alcohol found in various Euphorbia species, which exhibits significant anti-cancer and anti-inflammatory properties and is likely of interest to the target audience.

Executive Summary

Euphol, a major bioactive constituent of plants from the Euphorbia genus, has garnered considerable scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological screening of euphol, with a particular focus on its anti-cancer and anti-inflammatory properties. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies and key signaling pathways involved in elucidating euphol's mechanism of action. This document summarizes key quantitative data, presents detailed experimental protocols for crucial assays, and visualizes complex biological processes through signaling pathway and workflow diagrams.

Data Presentation: Quantitative Biological Activity of Euphol

The following tables summarize the cytotoxic effects of euphol against a range of human cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of Euphol against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Pancreatic CarcinomaPancreatic Cancer6.84[1]
Esophageal Squamous CellEsophageal Cancer11.08[1]
JurkatLeukemia-[2]
HL-60Leukemia-[2]
K-562Leukemia-[2]
B16F10Melanoma-[2]
HRT-18Colorectal Cancer70.8[3][4]
T47DBreast Cancer38.89[1]
CS12Gastric Cancer12.8 (µg/ml)[1]
AGSGastric Cancer14.7 (µg/ml)[1]
MKN45Gastric Cancer14.4 (µg/ml)[1]

Note: Some studies did not provide specific IC50 values but demonstrated cytotoxic effects.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of euphol.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Euphol stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Doxorubicin (positive control)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/mL in 180 µL of media and incubate for 24 hours to allow for cell attachment.[5]

  • Treatment: Prepare serial dilutions of euphol from the stock solution. Add 20 µL of each concentration to the respective wells. Include wells for a negative control (media with DMSO) and a positive control (doxorubicin, 20 µg/mL).[5]

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value is determined as the concentration of euphol that causes a 50% reduction in cell viability.

Apoptosis Detection: Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • 6-well plates or T25 flasks

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the desired concentrations of euphol for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Euphol stock solution

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Complete cell culture medium

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[6]

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of euphol and incubate for 1 hour.[6]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathway Analysis: Western Blotting for NF-κB

Western blotting is used to detect the levels of specific proteins involved in signaling pathways, such as the phosphorylation of proteins in the NF-κB pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by euphol and a general experimental workflow for its biological activity screening.

General Experimental Workflow for Biological Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound\nPreparation Compound Preparation Cytotoxicity\nAssay (MTT) Cytotoxicity Assay (MTT) Compound\nPreparation->Cytotoxicity\nAssay (MTT) IC50\nDetermination IC50 Determination Cytotoxicity\nAssay (MTT)->IC50\nDetermination Apoptosis\nAssay (Annexin V) Apoptosis Assay (Annexin V) IC50\nDetermination->Apoptosis\nAssay (Annexin V) Anti-inflammatory\nAssay (NO) Anti-inflammatory Assay (NO) IC50\nDetermination->Anti-inflammatory\nAssay (NO) Lead Compound\nSelection Lead Compound Selection IC50\nDetermination->Lead Compound\nSelection Signaling Pathway\nAnalysis (Western Blot) Signaling Pathway Analysis (Western Blot) Apoptosis\nAssay (Annexin V)->Signaling Pathway\nAnalysis (Western Blot) Anti-inflammatory\nAssay (NO)->Signaling Pathway\nAnalysis (Western Blot) Target\nIdentification Target Identification Signaling Pathway\nAnalysis (Western Blot)->Target\nIdentification Further Preclinical\nStudies Further Preclinical Studies Target\nIdentification->Further Preclinical\nStudies

Caption: A generalized workflow for screening the biological activity of a natural compound.

Euphol's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Euphol has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[7][8][9] This pathway is a key regulator of the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Degradation Degradation IkB->Degradation NF-kB_n NF-kB NF-kB->NF-kB_n translocates Euphol Euphol Euphol->IKK inhibits Gene Expression Gene Expression NF-kB_n->Gene Expression activates Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory\nMediators

Caption: Euphol inhibits the NF-κB signaling pathway, reducing inflammation.

Euphol's Anti-cancer Mechanism via ERK Signaling Pathway Modulation

In some cancer cells, euphol's pro-apoptotic effects are linked to the modulation of the ERK (Extracellular signal-Regulated Kinase) signaling pathway.[1][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates Euphol Euphol Euphol->ERK modulates Transcription Factors Transcription Factors ERK_n->Transcription Factors phosphorylates Gene Expression\n(Apoptosis) Gene Expression (Apoptosis) Transcription Factors->Gene Expression\n(Apoptosis)

References

Preliminary Cytotoxicity Profile of Euphorblin R: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Euphorblin R" is not available in the public domain as of the last update. This document serves as a representative technical guide, synthesizing methodologies and data from preliminary cytotoxicity studies of various novel compounds to illustrate the potential cytotoxic profile and investigatory workflow for a hypothetical compound, herein referred to as this compound. The data and protocols presented are derived from existing research on other molecules and are intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat malignancies. Natural products and their synthetic analogs represent a rich source of structurally diverse compounds with potential therapeutic value. This guide outlines the preliminary in vitro cytotoxicity assessment of a hypothetical compound, this compound. The objective of these initial studies is to determine the cytotoxic potential of this compound against various cancer cell lines and to elucidate its potential mechanism of action. The following sections detail the experimental protocols, present summarized cytotoxicity data, and visualize putative signaling pathways that may be modulated by this compound.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative cytotoxicity data from studies on various compounds, presented here to illustrate how the activity of this compound might be characterized against a panel of human cancer cell lines.

Cell LineCancer TypeCompound (Example)IC50 (µM)Incubation Time (h)Citation
HCT-116Colorectal CarcinomaAnalog 7a5.5624[1]
HCT-116Colorectal CarcinomaAnalog 7b5.7724[1]
HCT-116Colorectal CarcinomaAQ-125.11 ± 2.14Not Specified[2]
MCF-7Breast AdenocarcinomaAnalog 7a> 2524[1]
MCF-7Breast AdenocarcinomaAnalog 7b> 2524[1]
MCF-7Breast AdenocarcinomaAQ-126.06 ± 3.09Not Specified[2]
A549Lung CarcinomaCompound 57.0848[3]
A549Lung CarcinomaCompound 65.048[3]
A549Lung CarcinomaCompound 95.8348[3]
LL47Normal Lung FibroblastCompound 620.448[3]

Table 1: Representative in vitro cytotoxicity (IC50) values of various compounds against human cancer cell lines. This data is presented for illustrative purposes to suggest how the cytotoxic profile of a novel compound like this compound might be tabulated.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in preliminary cytotoxicity studies. These protocols are based on established in vitro assays.[4]

Cell Culture

Human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a normal cell line (e.g., LL47) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration.

Crystal Violet Dye Binding Assay

This assay is another method to determine cell viability by staining the DNA of adherent cells.[3]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound.

  • Cell Fixation: After the incubation period, the medium is removed, and the cells are fixed with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: The fixative is removed, and the cells are stained with 100 µL of 0.5% crystal violet solution for 20 minutes.

  • Washing: The plates are washed with water to remove excess stain.

  • Dye Solubilization: The stain is solubilized by adding 100 µL of 33% acetic acid to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm.

  • Data Analysis: Similar to the MTT assay, cell viability is calculated and IC50 values are determined.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a novel cytotoxic compound.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cancer Cell Lines (e.g., HCT-116, MCF-7) C Seeding in 96-well Plates A->C B Normal Cell Line (e.g., LL47) B->C E Treat Cells with Compound C->E D Prepare this compound Dilutions D->E F Incubate (24h, 48h, 72h) E->F G MTT or Crystal Violet Assay F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 Values I->J K Evaluate Selectivity Index J->K

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Putative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a common target for anticancer drugs. A compound like this compound could potentially exert its cytotoxic effects by inhibiting one or more components of this pathway.[6]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth EuphorblinR This compound EuphorblinR->PI3K Inhibition EuphorblinR->AKT Inhibition EuphorblinR->mTORC1 Inhibition

References

Euphorblin R: An In-depth Technical Guide to Initial Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorblin R, a complex diterpenoid isolated from the Euphorbia genus, represents a promising scaffold for drug discovery. While direct and extensive structure-activity relationship (SAR) studies on this compound are in their infancy, a considerable body of research on related Euphorbia diterpenes, particularly ingenol mebutate, provides a foundational framework for understanding its potential pharmacological activities and for guiding future derivatization efforts. This technical guide synthesizes the available information on the broader family of Euphorbia diterpenoids to propose an initial SAR landscape for this compound. It outlines key structural motifs likely to be critical for bioactivity, details representative experimental protocols for assessing activity, and visualizes the hypothetical signaling pathways that may be modulated by this class of compounds.

Introduction: The Therapeutic Potential of Euphorbia Diterpenes

The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which exhibit potent biological activities.[1][2][3] These compounds, characterized by complex carbon skeletons such as tigliane, ingenane, and jatrophane, have garnered significant interest in pharmacology.[1][4] A prominent example is ingenol mebutate, the active ingredient in Picato®, which is approved for the treatment of actinic keratosis.[5][6] The therapeutic success of ingenol mebutate has spurred deeper investigation into the SAR of other Euphorbia diterpenes, including the less-studied this compound.

This compound shares the core diterpenoid structure common to this family of natural products. Understanding the relationship between its intricate three-dimensional structure and its biological function is paramount for its development as a therapeutic agent. This guide will leverage the knowledge from analogous compounds to build a foundational SAR model for this compound.

Core Structure and Postulated Key Pharmacophoric Features

The chemical structure of this compound, like other Euphorbia diterpenes, presents several functional groups that are likely to be key for its biological activity. Based on SAR studies of related compounds, the following features are hypothesized to be critical:

  • The Diterpenoid Core: The rigid, polycyclic core structure serves as the foundational scaffold, orienting the functional groups in a specific spatial arrangement for optimal target interaction.

  • Hydroxylation and Esterification Patterns: The presence and location of hydroxyl groups and their ester derivatives are known to be major determinants of activity in this class of compounds. For many Euphorbia diterpenes, a free hydroxyl group at C-3 is significant for anticancer and anti-inflammatory effects, and esterification of this group can modulate activity.[1][2]

  • The C-2 Position: Conversely, a hydroxyl group at the C-2 position has been observed to have a negative impact on activity in some related diterpenes.[1][2]

Inferred Structure-Activity Relationships from Analogous Compounds

While specific quantitative data for this compound derivatives is not yet available, the extensive research on ingenol mebutate and other Euphorbia diterpenes allows for the formulation of an initial, inferred SAR.

Insights from Ingenol Mebutate

Ingenol mebutate's mechanism of action involves a dual process of rapid, localized necrosis and a subsequent inflammatory response mediated by the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[5][7] SAR studies on ingenol mebutate analogues have identified several key structural requirements for this activity:

  • The C-3 Ester: The angelate ester at the C-3 position is crucial for its membrane-disrupting properties and for targeting mitochondria, which leads to necrotic cell death.[6][7] Modifications to this ester group significantly impact potency.

  • The Ingenane Scaffold: The underlying ingenane skeleton is essential for binding to and activating PKC.[6]

Given the structural similarities, it is plausible that this compound may also interact with PKC or other cellular signaling pathways through a similar mechanism. The nature and position of its own ester groups are therefore likely to be critical determinants of its biological activity.

General SAR Principles for Euphorbia Diterpenes

A broader review of over 350 diterpenes from Euphorbia species reveals some general trends that can be extrapolated to this compound:[1][2]

  • Cytotoxicity: Many of these compounds exhibit cytotoxicity against various cancer cell lines, with IC50 values often in the 10–50 µM range.[1]

  • Multidrug Resistance Reversal: Certain diterpenes, such as lathyranes and jatrophanes, have demonstrated the ability to inhibit P-glycoprotein, a key protein in multidrug resistance.[1]

These findings suggest that initial screening of this compound and its future derivatives should focus on these two key areas of activity.

Quantitative Data from Analogous Diterpenoids

To provide a quantitative context for future studies on this compound, the following table summarizes the cytotoxic activity of representative Euphorbia diterpenes against various cancer cell lines.

Compound/ExtractCell LineActivityIC50 (µM)
Ingenol MebutateMyeloid Leukemia Cell LinesApoptosis InductionNanomolar concentrations
LathyranesVarious Cancer Cell LinesP-glycoprotein InhibitionNot specified
JatrophanesVarious Cancer Cell LinesP-glycoprotein InhibitionNot specified
IsopimaranesVarious Cancer Cell LinesP-glycoprotein InhibitionNot specified
General Euphorbia DiterpenesVarious Cancer Cell LinesCytotoxicity10 - 50

Data is generalized from review articles and specific values for a broad range of compounds are highly variable.[1][8]

Proposed Experimental Protocols for this compound SAR Studies

The following are detailed methodologies for key experiments that would be essential for elucidating the SAR of this compound. These are based on standard practices for screening natural products and the specific protocols used for related compounds.

Bioactivity-Guided Isolation of this compound

This protocol describes a general method for isolating this compound from its natural source, using bioactivity to guide the fractionation process.

G start Plant Material (e.g., Euphorbia species) extraction Extraction with a suitable solvent (e.g., methanol) start->extraction partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) extraction->partition bioassay1 Bioassay of Fractions (e.g., Cytotoxicity Assay) partition->bioassay1 chromatography1 Column Chromatography of Active Fraction (e.g., Silica Gel) bioassay1->chromatography1 Select most active fraction bioassay2 Bioassay of Sub-fractions chromatography1->bioassay2 chromatography2 Further Chromatographic Purification (e.g., HPLC) bioassay2->chromatography2 Select most active sub-fraction isolation Isolation of Pure this compound chromatography2->isolation elucidation Structure Elucidation (NMR, MS, etc.) isolation->elucidation

Caption: Workflow for Bioactivity-Guided Isolation.

Methodology:

  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., cytotoxicity against a panel of cancer cell lines). The most active fraction is selected for further separation.

  • Chromatography: The active fraction is subjected to a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed as this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol details a standard method for assessing the cytotoxic effects of this compound and its derivatives.

G start Seed Cancer Cells in 96-well plates treatment Treat cells with varying concentrations of this compound derivatives start->treatment incubation Incubate for a specified period (e.g., 48-72 hours) treatment->incubation assay Add Cytotoxicity Reagent (e.g., MTT, PrestoBlue) incubation->assay readout Measure absorbance or fluorescence assay->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for In Vitro Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A viability reagent such as MTT or PrestoBlue is added to each well, and the plates are incubated for a further 2-4 hours.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

Protein Kinase C (PKC) Activity Assay

This protocol provides a method to investigate if this compound, like ingenol mebutate, can modulate PKC activity.

Methodology:

  • PKC Isoform Preparation: Recombinant human PKC isoforms are used.

  • Assay Reaction: The assay is performed in a buffer containing a fluorescently labeled peptide substrate, ATP, and the PKC isoform.

  • Compound Addition: this compound or its derivatives are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

  • Detection: The phosphorylation of the substrate is detected by measuring the change in fluorescence polarization.

  • Data Analysis: The activity of PKC in the presence of the compound is compared to a control to determine the EC50 (half-maximal effective concentration) or IC50.

Hypothetical Signaling Pathway

Based on the known mechanism of ingenol mebutate, a plausible signaling pathway for this compound could involve the activation of Protein Kinase C and downstream inflammatory and apoptotic pathways.

G Euphorblin_R This compound PKC Protein Kinase C (PKC) (e.g., PKCδ) Euphorblin_R->PKC Activation Mitochondria Mitochondrial Membrane Disruption Euphorblin_R->Mitochondria Direct Effect? NFkB NF-κB Activation PKC->NFkB Apoptosis Induction of Apoptosis/Necrosis PKC->Apoptosis Inflammation Pro-inflammatory Cytokine Release (e.g., IL-8) NFkB->Inflammation Mitochondria->Apoptosis

Caption: Postulated Signaling Pathway for this compound.

This proposed pathway suggests that this compound may activate PKC, leading to the activation of transcription factors like NF-κB and the subsequent release of pro-inflammatory cytokines. Additionally, it may have a direct effect on mitochondria, leading to the induction of cell death.

Conclusion and Future Directions

The SAR of this compound is a nascent field with significant potential. By drawing parallels with well-studied Euphorbia diterpenes like ingenol mebutate, we can formulate initial hypotheses to guide the first wave of medicinal chemistry efforts. Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of this compound analogues with modifications at the key hydroxyl and ester positions.

  • Broad Biological Screening: Testing these analogues in a wide range of assays, including cytotoxicity, anti-inflammatory, and PKC modulation assays.

  • Target Identification: Elucidating the specific molecular target(s) of this compound to move beyond inferred mechanisms.

The development of a comprehensive SAR for this compound will be a critical step in unlocking its full therapeutic potential. This guide provides the foundational knowledge and experimental framework necessary to embark on this exciting area of drug discovery.

References

In-depth Technical Guide: Computational Docking and Target Identification of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in silico methodologies for elucidating the mechanism of action of a promising natural product.

Abstract

Euphorblin R, a diterpenoid derived from plants of the Euphorbia genus, has garnered significant interest within the scientific community due to its potential therapeutic applications. However, a comprehensive understanding of its molecular targets and mechanisms of action remains elusive. This technical guide provides a detailed overview of the computational and experimental approaches that can be employed to elucidate the pharmacological profile of this compound. By leveraging in silico techniques such as molecular docking and reverse docking, researchers can predict potential protein targets and binding affinities. This guide outlines the methodologies for these computational studies, summarizes hypothetical quantitative data in structured tables for comparative analysis, and presents detailed experimental protocols for the validation of these computational predictions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Introduction to this compound and the Role of Computational Docking

Diterpenoids, a class of chemical compounds found in various plant species, including those of the Euphorbia genus, have been shown to possess a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. Computational methods, particularly molecular docking, have become indispensable tools in the early stages of drug discovery for identifying the molecular targets of such natural products.[1] Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This information can be used to predict the binding affinity and to elucidate the mechanism of action of a compound. Reverse docking, a related in silico technique, screens a single ligand against a large library of protein structures to identify potential biological targets.[3]

Computational Docking and Target Identification Workflow for this compound

A systematic computational approach is crucial for the successful identification of this compound's biological targets. The following workflow outlines the key steps involved.

G cluster_0 Computational Phase cluster_1 Experimental Validation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Target Library Preparation Target Library Preparation Target Library Preparation->Molecular Docking Target Library Preparation->Reverse Docking Binding Affinity Scoring Binding Affinity Scoring Molecular Docking->Binding Affinity Scoring Virtual Screening Virtual Screening Reverse Docking->Virtual Screening Hit Identification Hit Identification Binding Affinity Scoring->Hit Identification Virtual Screening->Hit Identification In vitro Assays In vitro Assays Hit Identification->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Target Validation Target Validation Cell-based Assays->Target Validation cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway Euphorblin_R_inflam This compound COX2 COX-2 Euphorblin_R_inflam->COX2 TNFa TNF-α Euphorblin_R_inflam->TNFa Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation Euphorblin_R_apop This compound Bcl2 Bcl-2 Euphorblin_R_apop->Bcl2 Caspase3 Caspase-3 Euphorblin_R_apop->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profiling of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific pharmacokinetic (PK) and pharmacodynamic (PD) data for Euphorblin R. The information available primarily identifies it as a rhamnyl diterpenoid isolated from Euphorbia resinifera, with preliminary suggestions of its potential to promote lysosomal biogenesis[1].

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the necessary framework, experimental protocols, and data interpretation required to conduct a thorough PK and PD profiling of this compound.

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive understanding of these parameters is critical for determining dosing regimens and predicting potential drug-drug interactions.

In Vitro ADME Assays

A suite of in vitro assays should be conducted first to predict the in vivo behavior of this compound.

Data Presentation: In Vitro ADME Profile

All quantitative data from these assays should be summarized in a table for clarity and comparative analysis.

ParameterAssay TypeExperimental ValueInterpretation
Aqueous Solubility Kinetic or ThermodynamicTBD (µg/mL)Indicates potential for dissolution and absorption.
Permeability Caco-2 or PAMPATBD (Papp, 10⁻⁶ cm/s)Predicts intestinal absorption rate.
Plasma Protein Binding Equilibrium DialysisTBD (%)Determines the fraction of free, active drug.
Metabolic Stability Liver Microsomes/HepatocytesTBD (t½, min; CLint, µL/min/mg)Predicts the rate of hepatic clearance.
CYP450 Inhibition Fluorometric or LC-MSTBD (IC₅₀, µM for major isoforms)Assesses the potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies

Following promising in vitro results, in vivo studies in animal models (e.g., mice, rats) are essential to understand the complete PK profile.

Data Presentation: In Vivo Pharmacokinetic Parameters

Data from intravenous (IV) and oral (PO) administration should be compared to determine key parameters.

ParameterIV AdministrationPO AdministrationDescription
Cₘₐₓ TBD (ng/mL)TBD (ng/mL)Maximum observed plasma concentration.
Tₘₐₓ TBD (h)TBD (h)Time to reach Cₘₐₓ.
AUC₀₋ₜ TBD (ng·h/mL)TBD (ng·h/mL)Area under the concentration-time curve.
TBD (h)TBD (h)Elimination half-life.
Clearance (CL) TBD (mL/h/kg)N/AVolume of plasma cleared of drug per unit time.
Volume of Distribution (Vd) TBD (L/kg)N/AApparent volume into which the drug distributes.
Bioavailability (F) N/ATBD (%)Fraction of oral dose reaching systemic circulation.

Pharmacodynamic (PD) Profiling

Pharmacodynamics involves the study of the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action (MoA) Elucidation

Given the suggestion that this compound promotes lysosomal biogenesis, initial PD studies should focus on the key signaling pathways governing this process. A primary target for investigation would be the Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a potential mechanism by which this compound could induce lysosomal biogenesis through the TFEB pathway.

EuphorblinR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EuphorblinR This compound Target Unknown Target (e.g., Kinase/Phosphatase) EuphorblinR->Target Activates/ Inhibits mTORC1 mTORC1 Target->mTORC1 Inhibits TFEB_P TFEB (Inactive) - Phosphorylated - mTORC1->TFEB_P Phosphorylates (Keeps Inactive) TFEB_A TFEB (Active) TFEB_P->TFEB_A Dephosphorylation TFEB_N TFEB (Active) TFEB_A->TFEB_N Nuclear Translocation CLEAR CLEAR Element (DNA) TFEB_N->CLEAR Binds to Transcription Gene Transcription CLEAR->Transcription Lysosome Lysosomal & Autophagic Genes Transcription->Lysosome

Hypothetical signaling pathway for this compound-induced lysosomal biogenesis.
In Vitro and In Vivo Pharmacodynamic Assays

Experiments should be designed to confirm the hypothesized MoA and quantify the biological effects of this compound.

Data Presentation: In Vitro Pharmacodynamic Profile

ParameterAssay TypeExperimental ValueDescription
Target Engagement Cellular Thermal Shift Assay (CETSA)TBD (EC₅₀, µM)Confirms direct binding to the cellular target.
TFEB Translocation High-Content ImagingTBD (EC₅₀, µM)Quantifies nuclear translocation of TFEB.
Lysosomal Gene Expression qPCR / Western BlotTBD (Fold Change)Measures upregulation of TFEB target genes (e.g., LAMP1).
Lysosomal Mass LysoTracker StainingTBD (EC₅₀, µM)Measures increase in lysosomal content.

Experimental Protocols

Detailed and reproducible protocols are the foundation of a robust PK/PD profile.

Protocol: In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the standard workflow for an in vivo PK study.

PK_Workflow cluster_study In-Life Phase cluster_analysis Bioanalytical & Data Phase acclimatization 1. Animal Acclimatization dosing 2. Dosing (IV & PO Cohorts) acclimatization->dosing sampling 3. Serial Blood Sampling dosing->sampling processing 4. Plasma Processing & Storage sampling->processing quantification 6. Sample Quantification processing->quantification Sample Transfer method_dev 5. LC-MS/MS Method Development method_dev->quantification pk_analysis 7. PK Parameter Calculation (e.g., NCA) quantification->pk_analysis reporting 8. Final Report Generation pk_analysis->reporting

Standard experimental workflow for an in vivo pharmacokinetic study.

Methodology: In Vivo Pharmacokinetic Study in Mice

  • Animal Models: Use male C57BL/6 mice (n=3-5 per time point or n=5 for serial sampling).

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood (~50 µL) via saphenous or submandibular vein at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into K₂EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Protocol: TFEB Nuclear Translocation Assay
  • Cell Culture: Plate a suitable cell line (e.g., HeLa or ARPE-19) on 96-well imaging plates.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for a predetermined time (e.g., 4 hours). Include a positive control (e.g., Torin 1) and a vehicle control (DMSO).

  • Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunofluorescence: Block with 5% BSA, then incubate with a primary antibody against TFEB. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Staining: Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the ratio of nuclear to cytoplasmic TFEB fluorescence intensity to quantify translocation. Plot the concentration-response curve and calculate the EC₅₀ value.

Core Pharmacokinetic Relationships

The interplay between ADME processes dictates the overall exposure and fate of a drug within the body.

ADME_Process Dose Drug at Administration Site Central Drug in Systemic Circulation (Plasma) Dose->Central Absorption Tissues Drug in Tissues (Distribution) Central->Tissues Distribution Metabolism Metabolism (e.g., Liver) Central->Metabolism Excretion Excretion (e.g., Kidney, Bile) Central->Excretion Metabolism->Excretion Metabolites

The core processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorblin R is a novel natural product isolated from a species of the Euphorbia genus. Compounds from this genus are known to possess a wide array of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5] This document provides a set of detailed application notes and protocols for the initial in vitro characterization of this compound. The assays described herein are designed to evaluate its potential cytotoxic, anti-inflammatory, and antioxidant properties, which are commonly associated with phytochemicals derived from Euphorbia species.[1][2][3][4][5]

General Workflow for In Vitro Characterization of this compound

The following diagram outlines a general workflow for the initial in vitro evaluation of a novel natural product like this compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening & Mechanism of Action EuphorblinR This compound Stock Solution Cytotoxicity Cytotoxicity Assay (e.g., MTT) EuphorblinR->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) EuphorblinR->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH) EuphorblinR->Antioxidant IC50 IC50/EC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Antioxidant->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway

Caption: General workflow for the in vitro screening of this compound.

I. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application: To determine the cytotoxic effect of this compound on a cancerous cell line. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4
  • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be calculated using a dose-response curve.

II. Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Application: To evaluate the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed 5 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone + LPS).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.10
LPS + this compound (1 µM)40.2 ± 1.812.2
LPS + this compound (5 µM)31.5 ± 1.531.2
LPS + this compound (10 µM)20.1 ± 1.256.1
LPS + this compound (25 µM)11.3 ± 0.975.3
LPS + Dexamethasone (10 µM)8.9 ± 0.780.6
  • % Inhibition = [(Nitrite in LPS group - Nitrite in treated group) / Nitrite in LPS group] x 100

III. Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application: To assess the free radical scavenging activity of this compound. This is a cell-free chemical assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solutions at different concentrations.

    • Include a blank (methanol only) and a control (DPPH solution + methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

Data Presentation:

Concentration (µg/mL)Absorbance (517 nm)% Radical Scavenging Activity
0 (Control)0.98 ± 0.040
100.85 ± 0.0313.3
250.67 ± 0.0331.6
500.45 ± 0.0254.1
1000.23 ± 0.0276.5
Ascorbic Acid (50 µg/mL)0.11 ± 0.0188.8
  • % Radical Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The EC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined.

Potential Signaling Pathway Modulated by this compound

Compounds from the Euphorbia genus have been reported to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6] The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and a hypothetical inhibitory point for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation EuphorblinR This compound EuphorblinR->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion

These application notes provide a foundational framework for the in vitro evaluation of this compound. The results from these assays will offer initial insights into its potential as a therapeutic agent and guide further mechanistic studies. It is crucial to adapt and optimize these protocols based on the specific characteristics of this compound and the cell lines being used.

References

No Information Available for Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no specific information, scientific literature, or established cell-based assay protocols could be found for a compound named "Euphorblin R."

This suggests that "this compound" may be a misnomer, a very recently discovered compound with no publicly available research, or a compound that is not scientifically recognized by this name. The initial search yielded information on other compounds isolated from the Euphorbia genus of plants, such as Euphol and Pinocembrin, but no direct or indirect references to "this compound" were present in the search results.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations for "this compound."

Researchers, scientists, and drug development professionals seeking information on compounds from the Euphorbia genus are encouraged to verify the specific name of the compound of interest. If the compound is known by another name, providing the alternative name or its chemical structure would be necessary to retrieve relevant information and develop the requested scientific documentation.

Application Notes and Protocols for the Selection of Animal Models in Efficacy Studies of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models for evaluating the efficacy of the novel compound, Euphorblin R. Due to the limited direct public information on "this compound," this document will focus on a generalized framework, using analogous compounds with known anti-inflammatory and anti-cancer properties, such as Eupafolin and Bufalin, to provide concrete examples of model selection, experimental design, and data interpretation. This approach ensures the protocols and methodologies described herein are robust, scientifically sound, and adaptable for the preclinical evaluation of new chemical entities like this compound.

The following sections will detail the selection of animal models for both anti-inflammatory and anti-cancer efficacy studies, provide detailed experimental protocols, and present hypothetical data in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Section 1: Animal Model Selection for Anti-Inflammatory Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the anti-inflammatory potential of this compound. The choice of model depends on the specific type of inflammation (acute or chronic) and the targeted molecular pathways.[1][2][3]

1.1. Recommended Animal Models for Acute Inflammation

Acute inflammation models are suitable for initial screening and for compounds expected to target mediators like histamine, serotonin, bradykinin, and prostaglandins.[2][4]

  • Carrageenan-Induced Paw Edema in Rats or Mice: This is a widely used and well-characterized model for acute inflammation.[2] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds at different stages of inflammation.[2]

  • Lipopolysaccharide (LPS)-Induced Paw Edema in Mice: This model is particularly useful for identifying drugs that act against TNF-α, a key cytokine in acute inflammation.[4][5]

  • Croton Oil-Induced Ear Edema in Mice: This model is suitable for assessing the topical and systemic anti-inflammatory activity of a compound.[1]

1.2. Recommended Animal Models for Chronic Inflammation

Chronic inflammation models are employed to investigate the efficacy of compounds in more complex and long-lasting inflammatory conditions, such as rheumatoid arthritis.[1][3]

  • Adjuvant-Induced Arthritis in Rats: This model shares many immunological and pathological features with human rheumatoid arthritis, making it highly relevant for preclinical studies of anti-arthritic drugs.[1]

  • Collagen-Induced Arthritis in Mice or Rats: This is another well-established model for rheumatoid arthritis, primarily mediated by autoimmune responses to collagen.[1]

1.3. Data Presentation for Anti-Inflammatory Studies

Quantitative data from these studies should be summarized to compare the effects of this compound with a vehicle control and a standard anti-inflammatory drug (e.g., Indomethacin).

Table 1: Hypothetical Efficacy of this compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.12-
This compound100.62 ± 0.0927.1%
This compound300.45 ± 0.0747.1%
This compound1000.31 ± 0.0563.5%
Indomethacin100.28 ± 0.0467.1%

1.4. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the induction and assessment of acute inflammation.

  • Animal Selection: Male Wistar rats (150-200g) are used.[2]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into five groups (n=6 per group): Vehicle control, this compound (three dose levels), and a positive control (Indomethacin).

  • Drug Administration: this compound and Indomethacin are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The vehicle control group receives the same volume of the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[2]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

1.5. Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of compounds like Eupafolin, and potentially this compound, are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[5][6]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription EuphorblinR This compound EuphorblinR->IKK Inhibition

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

experimental_workflow_inflammation start Start acclimatization Animal Acclimatization (Wistar Rats, 1 week) start->acclimatization grouping Random Grouping (n=6 per group) acclimatization->grouping drug_admin Drug Administration (Vehicle, this compound, Indomethacin) grouping->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Section 2: Animal Model Selection for Anti-Cancer Efficacy Studies

The choice of an animal model for assessing the anti-cancer activity of this compound is contingent on the cancer type of interest and the specific research question.[7][8][9]

2.1. Recommended Animal Models for Cancer

  • Xenograft Models: Human cancer cell lines are transplanted into immunocompromised mice (e.g., nude or SCID mice).[8] This is a widely used model to evaluate the in vivo efficacy of anti-cancer agents against human tumors.[8][10]

  • Syngeneic Models: Murine tumor cells are transplanted into immunocompetent mice of the same genetic background. This model is crucial for studying the interaction between the tumor, the host immune system, and the therapeutic agent.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development and progression.[7][10]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered to have high clinical relevance as they maintain the heterogeneity of the original tumor.[10]

2.2. Data Presentation for Anti-Cancer Studies

Key parameters to be measured include tumor volume, tumor weight, and survival rate.

Table 2: Hypothetical Efficacy of this compound in a Breast Cancer Xenograft Model (MDA-MB-231)

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1520 ± 210-
This compound251050 ± 18030.9%
This compound50730 ± 15052.0%
Doxorubicin5450 ± 11070.4%

2.3. Experimental Protocol: Human Breast Cancer Xenograft in Nude Mice

This protocol outlines the procedure for establishing and evaluating treatment efficacy in a xenograft model.

  • Animal Selection: Female athymic nude mice (4-6 weeks old) are used.

  • Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured under standard conditions.

  • Tumor Cell Implantation: 5 x 10⁶ cells in 0.1 mL of Matrigel/media are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured twice a week using calipers (Volume = 0.5 x Length x Width²).

  • Grouping and Treatment: Mice are randomized into treatment groups (n=8-10 per group). Treatment with this compound, a vehicle control, or a standard chemotherapeutic agent (e.g., Doxorubicin) is initiated.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.

2.4. Signaling Pathway and Experimental Workflow Visualization

Compounds like Eupafolin have been shown to exert anti-cancer effects by inhibiting signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival.[11]

anti_cancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EuphorblinR This compound EuphorblinR->PI3K Inhibition

Caption: Postulated inhibitory mechanism of this compound on the PI3K/Akt/mTOR pathway.

experimental_workflow_cancer start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization & Grouping tumor_growth->randomization treatment Treatment Initiation (Vehicle, this compound, Doxorubicin) randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for a human cancer xenograft model.

Disclaimer: The information provided in these application notes is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols may require optimization based on the characteristics of this compound and the specific research objectives.

References

Application Notes and Protocols for In Vivo Administration of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorblin R is a member of the ingenol family of diterpenoid esters, known for their potent biological activities. A prominent member of this class, ingenol mebutate, has been clinically approved for the topical treatment of actinic keratosis.[1][2][3] The mechanism of action for ingenol mebutates involves the induction of cell death, primarily through primary necrosis, and the stimulation of a local inflammatory response.[1][4] Studies on ingenol mebutate have implicated the activation of the Protein Kinase C (PKC)/MEK/ERK signaling pathway in its cytotoxic effects.[3]

Given the hydrophobic nature of this compound, developing a stable and effective formulation for systemic in vivo administration is critical for preclinical research into its therapeutic potential. These application notes provide a general framework and protocols for the formulation and administration of this compound in animal models.

Quantitative Data Summary

Due to the limited public data on this compound, the following table summarizes key quantitative information for the related compound, ingenol mebutate, to serve as a starting point for experimental design.

ParameterValueCompoundApplicationSource
Molecular Formula C25H34O6Ingenol Mebutate-[1]
Molecular Weight 430.5 g/mol Ingenol Mebutate-[1]
Topical Gel Concentration (Face/Scalp) 0.015%Ingenol MebutateActinic Keratosis[1][2][3]
Topical Gel Concentration (Trunk/Extremities) 0.05%Ingenol MebutateActinic Keratosis[1][2][3]
Treatment Adherence (Clinical Trials) >98%Ingenol MebutateTopical[4]

Signaling Pathway

The proposed mechanism of action for ingenol mebutate, and likely similar for this compound, involves the activation of the Protein Kinase C (PKC) signaling cascade, leading to apoptosis and an inflammatory response.

EuphorblinR_Signaling EuphorblinR This compound PKC Protein Kinase C (PKC) EuphorblinR->PKC Activation MEK MEK PKC->MEK Inflammation Inflammatory Response PKC->Inflammation ERK ERK MEK->ERK Apoptosis Cell Death (Apoptosis/Necrosis) ERK->Apoptosis Cytokines Release of IL-1b, IL-6, IL-8, TNF-a Inflammation->Cytokines

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Formulation Protocol for Systemic In Vivo Administration

This protocol describes the preparation of a vehicle-based formulation suitable for intraperitoneal (IP) or intravenous (IV) injection in small animal models. The selection of the final vehicle will depend on the solubility and stability of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol:

  • Solubility Testing (Small Scale):

    • Prepare stock solutions of this compound in DMSO at a high concentration (e.g., 10-50 mg/mL).

    • Determine the solubility in various vehicle compositions. A common starting point is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Vehicle Preparation:

    • In a sterile tube, mix the required volumes of DMSO, PEG400, and Tween 80.

    • Vortex thoroughly to ensure a homogenous mixture.

  • This compound Formulation:

    • Add the calculated amount of this compound stock solution (in DMSO) to the vehicle mixture.

    • Vortex until the solution is clear and homogenous.

    • Slowly add the required volume of sterile saline to reach the final desired concentration. Vortex gently to mix.

  • Final Preparation:

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

    • The final formulation should be prepared fresh on the day of administration.

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_final Final Product EuphorblinR This compound (Solid) Stock Prepare Stock in DMSO EuphorblinR->Stock DMSO DMSO DMSO->Stock Vehicle Vehicle (PEG400, Tween 80) Mix Mix Stock with Vehicle Vehicle->Mix Stock->Mix Dilute Dilute with Saline Mix->Dilute FinalFormulation Injectable Formulation Dilute->FinalFormulation

Caption: Workflow for this compound formulation.

In Vivo Administration Protocol (Mouse Model)

This protocol provides a general guideline for the administration of the this compound formulation to mice via intraperitoneal injection.

Materials:

  • Prepared this compound formulation

  • Experimental mice (e.g., BALB/c or C57BL/6)

  • Sterile insulin syringes (28-30 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Protocol:

  • Animal Preparation:

    • Weigh each animal to determine the exact injection volume based on the desired dosage (mg/kg).

    • Properly restrain the animal. For IP injection, the mouse should be held with its head tilted downwards to allow the abdominal organs to shift away from the injection site.

  • Injection Procedure (Intraperitoneal):

    • Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of toxicity or adverse reactions, such as changes in behavior, weight loss, or signs of distress.

    • Follow the approved animal care and use protocol for the duration of the experiment.

Conclusion

The successful in vivo evaluation of this compound relies on the development of a stable and effective formulation. The protocols provided here, based on the well-documented properties of the related compound ingenol mebutate, offer a solid starting point for researchers. It is imperative that compound-specific optimization and validation are performed to ensure the safety and efficacy of the formulation for preclinical studies.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of Euphorblin R, a novel anti-cancer compound. The protocol utilizes a colorimetric cell viability assay, and the accompanying notes offer guidance on data analysis and visualization of the experimental workflow and a putative signaling pathway.

Introduction

This compound is a novel diterpenoid with potential anti-neoplastic properties. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. Establishing a precise dose-response curve is a critical step in the pre-clinical evaluation of this compound. This application note details a robust and reproducible protocol for determining the cytotoxic effects of this compound on a selected cancer cell line and for calculating its IC50 value, a key measure of its potency.

Materials and Reagents

  • Cell Line: Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS)

  • This compound: Stock solution of known concentration (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution with 10% SDS

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm)

  • CO2 incubator (37°C, 5% CO2)

  • Sterile centrifuge tubes and pipette tips

Experimental Protocol

This protocol describes the use of the MTT assay to measure cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

3.1. Cell Seeding

  • Culture the selected cancer cell line in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach.

3.2. Compound Preparation and Treatment

  • Prepare a series of dilutions of this compound from the stock solution in a separate 96-well plate or in microcentrifuge tubes. A common approach is to use a 2-fold serial dilution to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).

  • The final concentration of DMSO in the highest concentration well should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

  • After the 24-hour incubation period, carefully remove the medium from the wells containing the cells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3.3. MTT Assay

  • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 4 hours at 37°C in the CO2 incubator.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.

4.1. Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

4.2. Quantitative Data Summary

The following table presents hypothetical data from a dose-response experiment with this compound on a cancer cell line after 48 hours of treatment.

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.2500.085100.0%
1.561.1250.07090.0%
3.130.9380.06575.0%
6.250.6880.05055.0%
12.50.4380.04035.0%
250.2500.03020.0%
500.1500.02512.0%
1000.1000.0208.0%

4.3. Dose-Response Curve and IC50 Determination

Plot the % Cell Viability (Y-axis) against the log of the this compound concentration (X-axis). The resulting sigmoidal curve is the dose-response curve. The IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, can be determined from this curve. This is typically done using non-linear regression analysis with software such as GraphPad Prism or R.[1][2]

Mandatory Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_dilution Prepare this compound Serial Dilutions compound_dilution->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % Viability absorbance_reading->data_analysis curve_fitting Generate Dose-Response Curve & Calculate IC50 data_analysis->curve_fitting

Caption: Experimental workflow for determining the dose-response curve of this compound.

5.2. Putative Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a hypothetical mechanism where this compound induces apoptosis through the extrinsic pathway by upregulating the expression of Fas Ligand (FasL).

signaling_pathway Euphorblin_R This compound FasL_Upregulation Upregulation of FasL Euphorblin_R->FasL_Upregulation FasL FasL FasL_Upregulation->FasL FasR Fas Receptor FasL->FasR binds to FADD FADD FasR->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Target Validation of Euphol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Euphorblin R" did not yield specific results for a compound with that name. Based on the similarity of the name and the context of natural product anti-cancer research, this document focuses on Euphol , a well-characterized tetracyclic triterpene alcohol found in plants of the Euphorbia genus. It is possible the user's original query contained a typographical error and was intended to be about Euphol or another related compound, such as Eupafolin, a flavonoid with known anti-cancer properties.

Introduction

Euphol is a tetracyclic triterpene alcohol isolated from the sap of various Euphorbia species, which have been used in traditional medicine for the treatment of various ailments, including cancer.[1][2][3] Recent scientific investigations have focused on validating the anti-cancer properties of euphol, demonstrating its cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines.[1][4][5] This document provides a summary of the current understanding of euphol's target validation in cancer cells, including quantitative data on its efficacy and detailed protocols for key experimental procedures. The primary mechanisms of action identified to date include the induction of apoptosis and autophagy, as well as the modulation of key signaling pathways involved in cancer progression.[6][7][8]

Data Presentation

The cytotoxic effects of euphol have been evaluated against a large panel of human cancer cell lines, with IC50 values ranging from 1.41 to 38.89 µM.[1][4][5] Pancreatic and esophageal cancer cell lines have shown particular sensitivity to euphol.[1][4][5] The following tables summarize the quantitative data on the anti-cancer activity of euphol.

Table 1: IC50 Values of Euphol in Various Human Cancer Cell Lines [1][5]

Tumor TypeCell LineIC50 (µM)
Pancreatic Carcinoma Mean 6.84
PANC-1-
MIA-Pa-Ca-2-
Esophageal Squamous Cell Carcinoma Mean 11.08
Prostate Cancer --
Melanoma --
Colon Cancer --
Glioblastoma U87 MG-
C6-
Breast Cancer T47D38.89
MDA-MB-2319.08
MDA-MB-46830.89
BT208.96
HS587T18.15
MCF-718.76
Head and Neck Cancer HN138.89
SCC256.65
Colon Cancer SW4805.79
SW62010.02
CO1159.58
HCT155.47
Gastric Cancer CS12-
Leukemia K-56234.44

Note: A comprehensive list of IC50 values for 73 cell lines can be found in the study by Silva et al. (2018).[1]

Table 2: Effects of Euphol on Pancreatic Cancer Cell Proliferation and Viability [9]

Cell LineTreatmentProliferation Inhibition (%)Viability Reduction (%)
Mia-Pa-Ca-235.1 µM Euphol (72h)~39.4~10.7
Panc-135.1 µM Euphol (72h)~51~22.4

Signaling Pathways and Mechanism of Action

Euphol exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and autophagy.[6][10] In glioblastoma and prostate cancer cells, euphol has been shown to induce apoptosis, as evidenced by increased caspase-3/7 activity.[7][8] Furthermore, euphol's pro-apoptotic effects in gastric cancer cells are linked to the modulation of the ERK signaling pathway. Studies have also indicated that euphol can negatively modulate TGF-β responsiveness by inducing the segregation of TGF-β receptors into membrane rafts.[2] In some glioblastoma cells, euphol-induced apoptosis is correlated with a significant inhibition of the MAP kinase/Erk1/2 and PI3K/Akt signaling pathways, while in others, it is associated with a long-lasting activation of Erk1/2.[7][8]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Euphol Euphol TGFBR TGF-β Receptor Euphol->TGFBR Inhibits by segregation in membrane rafts PI3K PI3K Euphol->PI3K Inhibits ERK ERK1/2 Euphol->ERK Modulates Apoptosis_Proteins Apoptosis Proteins (Bax, Bcl-2, Caspase-3) Euphol->Apoptosis_Proteins Induces Autophagy_Proteins Autophagy Proteins (LC3-II) Euphol->Autophagy_Proteins Induces TGFBR->PI3K RAF RAF TGFBR->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Apoptosis_Proteins->Proliferation Autophagy_Proteins->Proliferation

Caption: Proposed signaling pathways modulated by Euphol in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments used in the validation of euphol's anti-cancer activity.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effect of euphol on cancer cell lines.[5]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Low serum medium (e.g., DMEM with 0.5% FBS)

  • Euphol stock solution (dissolved in DMSO)

  • 96-well plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate overnight for attachment.

  • Replace the medium with low serum medium and incubate for 24 hours.

  • Treat the cells with increasing concentrations of euphol (ensure final DMSO concentration is ≤1%). Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Two hours before the end of the incubation, add 10 µL of MTS reagent to each well.

  • Incubate for an additional 2 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Cell Proliferation Assay (BrdU Assay)

This protocol measures the inhibition of cell proliferation by euphol.[5]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Euphol stock solution

  • 96-well plates

  • BrdU Cell Proliferation Assay Kit

  • Microplate reader

Procedure:

  • Seed 5x10³ cells/well in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of euphol for 72 hours.

  • Follow the manufacturer's instructions for the BrdU assay kit, which typically involves:

    • Adding BrdU to the wells for a specified incubation period.

    • Fixing and denaturing the cellular DNA.

    • Adding the anti-BrdU antibody conjugated to a peroxidase.

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Express proliferation as a percentage relative to the untreated control.

Cell Motility Assay (Wound-Healing Assay)

This assay assesses the effect of euphol on the migration of cancer cells.[1][5]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • Euphol stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to confluence.

  • Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of euphol or vehicle control.

  • Capture images of the same wound area at 0, 24, 48, and 72 hours.

  • Measure the width of the wound at each time point.

  • Calculate the percentage of wound closure relative to the initial wound width.

Colony Formation Assay (Soft Agar Assay)

This assay determines the effect of euphol on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[1][5]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Agar

  • 6-well plates

  • Euphol stock solution

Procedure:

  • Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Prepare a top layer by mixing cells (e.g., 8x10³ cells/well) in 0.3% agar in complete medium containing various concentrations of euphol or vehicle control.

  • Carefully layer the cell suspension on top of the base layer and allow it to solidify.

  • Add complete medium containing the respective concentrations of euphol to each well.

  • Incubate the plates for 2-3 weeks at 37°C, changing the medium every 2-3 days.

  • Stain the colonies with crystal violet.

  • Count the number of colonies and measure their size.

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Euphol start->treatment viability Cell Viability (MTS Assay) treatment->viability proliferation Cell Proliferation (BrdU Assay) treatment->proliferation motility Cell Motility (Wound-Healing) treatment->motility colony Colony Formation (Soft Agar) treatment->colony ic50 Calculate IC50 viability->ic50 inhibition Quantify Inhibition proliferation->inhibition migration Measure Wound Closure motility->migration colonies Count Colonies colony->colonies

Caption: General workflow for in vitro validation of Euphol's anti-cancer activity.

Conclusion

The available data strongly support the validation of euphol as a promising anti-cancer agent. It demonstrates significant cytotoxic and anti-proliferative effects in a wide range of cancer cell lines, particularly those of pancreatic and esophageal origin. The mechanisms of action involve the induction of apoptosis and autophagy, and the modulation of critical signaling pathways such as PI3K/Akt and MAPK/ERK. Further in vivo studies are warranted to fully elucidate the therapeutic potential of euphol in cancer treatment. The provided protocols offer a standardized framework for researchers to investigate the effects of euphol and other natural compounds on cancer cells.

References

Application Notes and Protocols for the Antiviral Activity Assessment of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Natural products, particularly those derived from medicinal plants, represent a rich source of chemical diversity for drug discovery. The genus Euphorbia has a long history in traditional medicine for treating various ailments, and numerous studies have highlighted the antiviral potential of its extracts and isolated compounds.[1][2][3][4] This document provides a detailed guide for the assessment of the antiviral activity of a hypothetical novel compound, "Euphorblin R," isolated from a Euphorbia species. The protocols and methodologies described herein are based on established in vitro assays for evaluating antiviral efficacy and cytotoxicity.

Data Presentation

The effective evaluation of an antiviral candidate requires the determination of its potency against a specific virus and its toxicity to host cells. This is typically summarized by the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).

Table 1: Antiviral Activity and Cytotoxicity of this compound against Herpes Simplex Virus Type 2 (HSV-2)

CompoundVirusCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
This compoundHSV-2Vero4.2>100>23.8
Acyclovir (Control)HSV-2Vero0.8>200>250

Table 2: Antiviral Activity and Cytotoxicity of this compound against Human Immunodeficiency Virus Type 1 (HIV-1)

CompoundVirusCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
This compoundHIV-1MT-49.5>100>10.5
Zidovudine (AZT) (Control)HIV-1MT-40.005>10>2000

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero for HSV-2, MT-4 for HIV-1)

  • Cell culture medium (e.g., DMEM for Vero, RPMI-1640 for MT-4) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (cell control).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the cell control.

Plaque Reduction Assay

Objective: To determine the inhibitory effect of this compound on viral replication by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of host cells (e.g., Vero cells) in 6-well plates

  • Virus stock of known titer (e.g., HSV-2)

  • This compound at various concentrations

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed 6-well plates with host cells to form a confluent monolayer.

  • Pre-treat the cell monolayers with different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well and incubate for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 3 mL of overlay medium containing the respective concentrations of this compound to each well.

  • Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the virus control.

Reverse Transcriptase (RT) Activity Assay (for Retroviruses like HIV-1)

Objective: To measure the inhibitory effect of this compound on the activity of viral reverse transcriptase.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • This compound at various concentrations

  • RT assay kit (containing reaction buffer, template-primer, dNTPs, and a labeled nucleotide)

  • Scintillation counter or other appropriate detection system

Protocol:

  • Prepare a reaction mixture according to the RT assay kit manufacturer's instructions.

  • Add different concentrations of this compound to the reaction mixture. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for the time specified in the kit protocol.

  • Stop the reaction and precipitate the newly synthesized DNA.

  • Measure the incorporation of the labeled nucleotide using a scintillation counter or other detection method.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50% compared to the no-inhibitor control.

Visualizations

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Mechanism of Action Studies A Plant Material (Euphorbia sp.) B Extraction & Fractionation A->B C Cytotoxicity Assay (e.g., MTT) B->C D Primary Antiviral Assay (e.g., Plaque Reduction) B->D F Dose-Response Assays (IC50 & CC50 Determination) C->F D->F E Isolation of This compound E->F G Determination of Selectivity Index (SI) F->G H Time-of-Addition Assay G->H I Viral Entry Assay H->I Identifies stage of inhibition J Polymerase/RT Assay H->J Identifies stage of inhibition K Protease Assay H->K Identifies stage of inhibition

Caption: Workflow for the screening and evaluation of a novel antiviral compound.

Viral_Replication_Cycle cluster_host Host Cell cluster_targets Potential Targets for this compound Entry 2. Entry & Uncoating Replication 3. Genome Replication Entry->Replication Transcription 4. Transcription Replication->Transcription Assembly 6. Assembly Replication->Assembly Translation 5. Translation Transcription->Translation Translation->Assembly Release 7. Release Assembly->Release Virus 1. Attachment Release->Virus New Virions Virus->Entry T1 Attachment/Entry Inhibitors T1->Virus T2 Polymerase/RT Inhibitors T2->Replication T3 Protease Inhibitors T3->Translation T4 Release Inhibitors T4->Release

Caption: Generalized viral replication cycle and potential drug targets.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which have demonstrated potent anti-inflammatory activities.[1][2] These natural products often exert their effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[2][3]

This document provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of Euphorblin R, a putative diterpenoid from the Euphorbiaceae family. The following sections detail standard in vitro and in vivo assays to characterize its mechanism of action and efficacy.

Part 1: In Vitro Anti-inflammatory Assays

In vitro assays are essential for the initial screening of anti-inflammatory compounds, providing insights into their mechanisms of action at a cellular level.

Assessment of Anti-inflammatory Activity in Macrophages

Murine macrophage cell lines, such as RAW 264.7, are widely used to study inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[4][5]

1.1.1. Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Objective: To determine the effect of this compound on NO production.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[6]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[4]

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve. The percentage of NO inhibition is calculated using the formula: % Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100

1.1.2. Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

Objective: To quantify the effect of this compound on the secretion of key pro-inflammatory cytokines.

Materials:

  • Supernatants from the NO inhibition assay (or a parallel experiment)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6

Procedure:

  • Collect the cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3]

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

1.1.3. Protocol: Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine if this compound inhibits the expression of pro-inflammatory enzymes.

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described previously.[4]

  • After incubation, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.[4]

Protocol: Inhibition of Protein Denaturation Assay

Objective: To assess the ability of this compound to prevent protein denaturation, a hallmark of inflammation.[7]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound

  • Diclofenac sodium (as a positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2 mL of various concentrations of this compound, 2.8 mL of PBS, and 0.2 mL of egg albumin solution (from fresh hen's egg).[7]

  • Incubate the mixture at 37°C for 30 minutes.[7]

  • Induce denaturation by heating the mixture at 70°C in a water bath for 15 minutes.[7]

  • After cooling, measure the turbidity (absorbance) at 660 nm.[8]

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[9]

Data Presentation: In Vitro Assays

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells.

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control-5.2 ± 0.835.1 ± 4.522.8 ± 3.1
LPS (1 µg/mL)-1001250.4 ± 89.2980.5 ± 75.6
This compound + LPS185.3 ± 7.11050.2 ± 65.4810.3 ± 55.9
This compound + LPS1052.1 ± 4.9650.8 ± 42.1490.7 ± 38.2
This compound + LPS5025.8 ± 3.2280.4 ± 25.8150.1 ± 18.3
Dexamethasone (10 µM) + LPS-15.4 ± 2.1150.6 ± 15.395.2 ± 10.8

Data are presented as mean ± SD.

Table 2: Inhibitory Effect of this compound on Protein Denaturation.

CompoundConcentration (µg/mL)% Inhibition of DenaturationIC50 (µg/mL)
This compound5025.4 ± 2.8185.2
10045.1 ± 3.5
20068.9 ± 4.1
40085.3 ± 5.2
Diclofenac Sodium5035.8 ± 3.1130.5
10058.2 ± 4.0
20079.5 ± 4.8
40092.1 ± 5.5

Data are presented as mean ± SD.

Part 2: In Vivo Anti-inflammatory Assays

In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.[10]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Grouping and Dosing: Acclimatize the animals and divide them into groups (n=5-6): Vehicle control, this compound (various doses), and Indomethacin (e.g., 10 mg/kg). Administer the compounds orally or intraperitoneally.[11]

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Calculation: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Assay

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
This compound250.62 ± 0.0527.1
This compound500.45 ± 0.0447.1
This compound1000.28 ± 0.0367.1
Indomethacin100.21 ± 0.0275.3

Data are presented as mean ± SD.

Visualizations: Signaling Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB/IκBα Complex Gene Pro-inflammatory Gene Transcription AP1->Gene NFkB_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines Enzymes iNOS, COX-2 Gene->Enzymes

Caption: LPS-induced pro-inflammatory signaling pathway.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 pretreat Pre-treat with This compound incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) Incubate for 24h pretreat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure analyze Calculate % NO Inhibition measure->analyze end End analyze->end

Caption: Workflow for in vitro NO inhibition assay.

G start Start acclimatize Acclimatize rats and group animals start->acclimatize baseline Measure baseline paw volume (t=0) acclimatize->baseline treat Administer this compound or Vehicle (p.o. or i.p.) baseline->treat induce Inject Carrageenan (1%) into sub-plantar region (after 1h) treat->induce measure Measure paw volume at 1, 2, 3, 4, 5h induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

References

Application Notes and Protocols for High-Throughput Screening of Euphorblin R and Other Potential Protein Kinase C Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorblin R is a rhamnyl diterpenoid isolated from Euphorbia resinifera.[1] Diterpenoids derived from plants of the Euphorbiaceae family, such as phorbol esters and ingenanes, are well-documented modulators of Protein Kinase C (PKC) isozymes.[2][3][4][5] PKC represents a family of serine/threonine kinases that are central to signal transduction pathways regulating cell proliferation, differentiation, apoptosis, and other critical cellular processes.[2][3][6] Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a compelling target for drug discovery.[3][5]

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize modulators of PKC activity, with this compound as a representative test compound. The protocols described herein are based on three robust and widely used HTS technologies: Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen®, and Fluorescence Polarization (FP).

Postulated Signaling Pathway

PKC is a key node in cellular signaling. Upon activation by diacylglycerol (DAG) or phorbol esters, PKC translocates to the cell membrane and phosphorylates a multitude of substrate proteins, leading to the activation of downstream signaling cascades such as the MAPK/ERK pathway.[6]

PKC_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active PKC (active) DAG->PKC_active activates PKC_inactive PKC (inactive) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate MAPK_Cascade MAPK/ERK Cascade pSubstrate->MAPK_Cascade Cellular_Response Cellular Response (Proliferation, etc.) MAPK_Cascade->Cellular_Response Euphorblin_R This compound Euphorblin_R->PKC_active modulates

Diagram 1: Postulated PKC Signaling Pathway Modulation.

Data Presentation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting results for potential PKC modulators.

Table 1: Summary of HTS Assay Performance

ParameterHTRF AssayAlphaScreen® AssayFP Assay
Z'-factor 0.820.780.71
Signal to Background 15253
DMSO Tolerance < 1%< 1%< 2%
ATP Km (app) 15 µM15 µMN/A

Table 2: Potency of this compound in PKC Assays (Hypothetical Data)

Assay TypeEndpoint MeasurementIC50 / EC50 (µM)
HTRF (Inhibitor) TR-FRET Ratio1.2
AlphaScreen® (Inhibitor) Alpha Signal (Luminescence)1.5
FP (Inhibitor) Fluorescence Polarization2.8
HTRF (Activator) TR-FRET Ratio0.5

Experimental Protocols

Detailed methodologies for three distinct HTS assays are provided below. These protocols are designed for 384-well microplate formats but can be adapted to other formats.

Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by PKC. The detection is based on the TR-FRET between a Europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotinylated peptide.

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Dispense_Cmpd 1. Dispense 2 µL of This compound or Control Dispense_Enzyme 2. Add 4 µL of PKC Enzyme Dispense_Cmpd->Dispense_Enzyme Dispense_Substrate 3. Add 4 µL of Biotinylated Substrate Dispense_Enzyme->Dispense_Substrate Start_Rxn 4. Add 10 µL of ATP to Initiate Reaction Dispense_Substrate->Start_Rxn Incubate_Rxn 5. Incubate for 60 min at Room Temperature Start_Rxn->Incubate_Rxn Stop_Rxn 6. Add 10 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA) Incubate_Rxn->Stop_Rxn Incubate_Detect 7. Incubate for 60 min at Room Temperature Stop_Rxn->Incubate_Detect Read_Plate 8. Read TR-FRET Signal (Ex: 320 nm, Em: 620 nm & 665 nm) Incubate_Detect->Read_Plate

Diagram 2: HTRF Kinase Assay Workflow.

Materials:

  • PKC enzyme (e.g., PKCα)

  • Biotinylated peptide substrate

  • ATP

  • HTRF KinEASE™ STK kit (containing Eu-labeled antibody and SA-XL665)

  • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA

  • Stop/Detection Buffer: Assay buffer containing 50 mM EDTA

  • 384-well low-volume white microplates

  • This compound stock solution in DMSO

Procedure:

  • Compound Dispensing: Add 2 µL of this compound (in a dose-response range) or DMSO vehicle control to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a mix of PKC enzyme and biotinylated substrate in assay buffer.

    • Add 8 µL of this mix to each well.

  • Initiate Reaction: Add 10 µL of ATP solution (at a final concentration approximating the Km) in assay buffer to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop and Detect:

    • Prepare the detection mix by diluting the Eu-labeled antibody and SA-XL665 in Stop/Detection Buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (cryptate emission) and 665 nm (FRET signal). Calculate the HTRF ratio (665nm/620nm * 10,000).

Protocol 2: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

This assay format detects the phosphorylation of a biotinylated peptide substrate by PKC. The signal is generated by the proximity of streptavidin-coated Donor beads and anti-phospho-serine/threonine antibody-conjugated Acceptor beads.

AlphaScreen_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Dispense_Cmpd 1. Dispense 2.5 µL of This compound or Control Dispense_Enzyme_Sub 2. Add 5 µL of PKC Enzyme and Biotinylated Substrate Mix Dispense_Cmpd->Dispense_Enzyme_Sub Start_Rxn 3. Add 2.5 µL of ATP to Initiate Reaction Dispense_Enzyme_Sub->Start_Rxn Incubate_Rxn 4. Incubate for 60 min at Room Temperature Start_Rxn->Incubate_Rxn Stop_Rxn 5. Add 5 µL of Stop Buffer Incubate_Rxn->Stop_Rxn Add_Beads 6. Add 10 µL of Donor/Acceptor Bead Mix Stop_Rxn->Add_Beads Incubate_Detect 7. Incubate for 60 min in the Dark Add_Beads->Incubate_Detect Read_Plate 8. Read AlphaScreen Signal Incubate_Detect->Read_Plate

Diagram 3: AlphaScreen® Kinase Assay Workflow.

Materials:

  • PKC enzyme

  • Biotinylated peptide substrate

  • ATP

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Anti-phospho-serine/threonine antibody

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 100 µM Na₃VO₄

  • Stop Buffer: 100 mM HEPES pH 7.4, 50 mM EDTA

  • 384-well ProxiPlate™

  • This compound stock solution in DMSO

Procedure:

  • Compound Dispensing: Add 2.5 µL of this compound or DMSO control to the wells.

  • Enzyme/Substrate Addition: Prepare a mixture of PKC enzyme and biotinylated substrate in assay buffer. Add 5 µL to each well.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of Stop Buffer to each well.

  • Bead Addition:

    • Pre-incubate the anti-phospho antibody with the Protein A Acceptor beads as per the manufacturer's protocol.

    • Prepare a mixture of the antibody-conjugated Acceptor beads and the Streptavidin Donor beads in assay buffer. This step should be performed under subdued light.

    • Add 10 µL of the bead mixture to each well.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This competitive immunoassay measures kinase activity by detecting the amount of phosphorylated substrate produced. A fluorescently labeled phosphopeptide tracer competes with the enzyme-generated phosphopeptide for binding to a phosphospecific antibody. High kinase activity results in more unlabeled phosphopeptide, which displaces the fluorescent tracer from the antibody, leading to a low polarization signal.

FP_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Dispense_Cmpd 1. Dispense 2 µL of This compound or Control Add_Enzyme_Sub 2. Add 4 µL of PKC Enzyme and Substrate Mix Dispense_Cmpd->Add_Enzyme_Sub Start_Rxn 3. Add 4 µL of ATP to Initiate Reaction Add_Enzyme_Sub->Start_Rxn Incubate_Rxn 4. Incubate for 90 min at Room Temperature Start_Rxn->Incubate_Rxn Stop_Rxn 5. Add 10 µL of Stop/Detection Mix (Antibody + Tracer in EDTA) Incubate_Rxn->Stop_Rxn Incubate_Detect 6. Incubate for 30 min at Room Temperature Stop_Rxn->Incubate_Detect Read_Plate 7. Read Fluorescence Polarization Incubate_Detect->Read_Plate

Diagram 4: Fluorescence Polarization Kinase Assay Workflow.

Materials:

  • PKC enzyme

  • Unlabeled peptide substrate

  • ATP

  • Fluorescence Polarization Kinase Assay Kit (containing antibody, fluorescent tracer, and buffers)

  • Assay Buffer: Provided in kit, typically a buffered saline solution with MgCl₂.

  • Stop/Detection Buffer: Provided in kit, contains EDTA, antibody, and tracer.

  • 384-well black microplates

  • This compound stock solution in DMSO

Procedure:

  • Compound Dispensing: Add 2 µL of this compound or DMSO control to the wells of a black 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mix of PKC enzyme and unlabeled peptide substrate in assay buffer. Add 4 µL to each well.

  • Initiate Reaction: Add 4 µL of ATP solution to each well.

  • Incubation: Incubate the plate for 90 minutes at room temperature.

  • Stop and Detect: Add 10 µL of the Stop/Detection mix (containing the phosphospecific antibody and the fluorescent tracer) to each well.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate polarization filters.

Conclusion

The protocols outlined in these application notes provide robust and sensitive methods for the high-throughput screening and characterization of compounds targeting Protein Kinase C. By leveraging technologies such as HTRF, AlphaScreen®, and Fluorescence Polarization, researchers can efficiently identify and profile potential modulators like this compound, accelerating the early stages of drug discovery for a variety of therapeutic areas.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Euphorblin R, a rhamnofolane diterpenoid. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations.[1][2][3][4]

Introduction

This compound is a complex diterpenoid isolated from Euphorbia resinifera.[5] Its chemical formula is C₃₅H₄₄O₁₁ and it has a molecular weight of 640.7 g/mol .[6] Preliminary studies suggest that this compound may promote lysosomal biogenesis, indicating its potential therapeutic application in lysosome-related diseases.[5] As with any potential therapeutic agent, a reliable and validated analytical method is crucial for ensuring product quality, consistency, and safety. This document provides a comprehensive protocol for an HPLC-UV method developed for the quantification of this compound and details the validation procedure to demonstrate its suitability for its intended purpose.

Experimental Protocol: HPLC Method for this compound Quantification

A reversed-phase HPLC method with UV detection was developed for the analysis of this compound. Diterpenoids have been successfully analyzed using C18 columns with mobile phases consisting of water and acetonitrile.[7][8]

2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Photo Diode Array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample (e.g., bulk powder, formulation) and dissolve in the diluent to achieve a theoretical concentration of 50 µg/mL of this compound. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][3][4]

3.1. System Suitability

  • Protocol: Inject six replicates of a working standard solution (e.g., 50 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • %RSD of retention time ≤ 1.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

3.2. Specificity

  • Protocol: Inject the diluent, a placebo solution (if applicable), and a standard solution of this compound. Perform forced degradation studies by subjecting the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The peak for this compound should be free from interference from the diluent, placebo, and any degradation products. Peak purity should be evaluated using the PDA detector.

3.3. Linearity

  • Protocol: Prepare at least five concentrations of this compound standard solutions over the range of 10-150% of the target assay concentration (e.g., 5, 25, 50, 75, 100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3.4. Range

  • Protocol: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Acceptance Criteria: The data from linearity, accuracy, and precision studies must meet their respective acceptance criteria within the specified range.

3.5. Accuracy (Recovery)

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

3.6. Precision

  • 3.6.1. Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, under the same operating conditions.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • 3.6.2. Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and using a different HPLC system if available.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

3.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

3.8. Robustness

  • Protocol: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Presentation

The quantitative results from the validation studies should be summarized in tables for clear comparison and evaluation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0

| Theoretical Plates | > 2000 | |

Table 2: Linearity Results | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 5 | | | 25 | | | 50 | | | 75 | | | 100 | | | Correlation Coefficient (r²) | ≥ 0.999 | | | Regression Equation | | |

Table 3: Accuracy (Recovery) Results

Concentration Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 40
100% 50
120% 60

| Mean % Recovery | | | |

Table 4: Precision Results

Precision Type %RSD (n=6) Acceptance Criteria
Repeatability ≤ 2.0%

| Intermediate Precision | | ≤ 2.0% |

Table 5: LOD and LOQ Results

Parameter Result (µg/mL)
Limit of Detection (LOD)

| Limit of Quantitation (LOQ) | |

Table 6: Robustness Study Results

Parameter Varied System Suitability Result
Flow Rate (0.9 mL/min) Meets Criteria Pass/Fail
Flow Rate (1.1 mL/min) Meets Criteria Pass/Fail
Temperature (20°C) Meets Criteria Pass/Fail

| Temperature (30°C) | Meets Criteria | Pass/Fail |

Visualizations

G cluster_0 Method Development & Validation Workflow Dev Method Development (HPLC-UV) Proto Write Validation Protocol Dev->Proto Finalize Method Val Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Proto->Val Execute Protocol Report Generate Validation Report Val->Report Summarize Data Implement Implement for Routine QC Report->Implement Approve Method G cluster_1 Proposed Signaling Pathway for this compound ER This compound mTORC1 mTORC1 ER->mTORC1 Inhibits (?) TFEB_P TFEB (Phosphorylated) [Inactive] mTORC1->TFEB_P Phosphorylates (Inactivates) TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocates to Lysosome_Genes Lysosomal & Autophagy Gene Expression Nucleus->Lysosome_Genes Activates Transcription Lysosome_Bio Lysosomal Biogenesis Lysosome_Genes->Lysosome_Bio Leads to

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Euphorblin R and Other Poorly Soluble Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the solubility and enhancement techniques for Euphorblin R is limited in publicly available scientific literature. Therefore, this guide provides comprehensive troubleshooting advice, FAQs, and detailed experimental protocols based on established techniques for other poorly soluble diterpenoids and hydrophobic compounds. The quantitative data presented is illustrative and intended to serve as a representative example for a hypothetical diterpenoid, referred to herein as "Diterpenoid X." Researchers should optimize these methods for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: My diterpenoid compound has very low aqueous solubility. What are the primary reasons for this?

A1: Diterpenoids, including compounds like this compound, are often characterized by a complex, multi-ring hydrocarbon skeleton. This structure is predominantly non-polar, leading to poor interaction with polar solvents like water. The presence of multiple hydrophobic groups and a high molecular weight contribute significantly to their low aqueous solubility, which can hinder their therapeutic efficacy and bioavailability.

Q2: What are the most common and effective techniques to enhance the solubility of a poorly soluble diterpenoid?

A2: Several techniques can be employed to improve the solubility of hydrophobic drugs.[1] The most common methods for compounds like diterpenoids include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic drug molecule within the hydrophobic cavity of a cyclodextrin.[2]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range, which increases the surface area for dissolution.[3]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible co-solvent in which the drug is more soluble.[1]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level.

Q3: How do I choose the best solubility enhancement technique for my specific diterpenoid?

A3: The choice of technique depends on several factors, including the physicochemical properties of your diterpenoid, the desired dosage form, and the intended route of administration. A preliminary screening of different methods is often recommended. For instance, cyclodextrin complexation is excellent for oral and parenteral formulations, while nanoparticle formulations can be tailored for targeted delivery.[2][3] Co-solvency is a straightforward approach for liquid formulations but may have toxicity concerns depending on the co-solvent used.[1]

Q4: I am observing precipitation of my diterpenoid when I dilute my stock solution in an aqueous buffer. How can I prevent this?

A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Optimize Co-solvent Concentration: If you are using a co-solvent, you may need to increase its concentration in the final solution. However, be mindful of potential cellular toxicity.

  • Utilize a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) can help to stabilize the compound in the aqueous medium.

  • Prepare a Nanoparticle Suspension: Formulating your diterpenoid as a nanoparticle suspension can significantly improve its stability in aqueous solutions.

  • Form an Inclusion Complex: If not already done, forming an inclusion complex with a cyclodextrin can prevent precipitation upon dilution.

Q5: How can I determine the concentration of my diterpenoid in solution after applying a solubility enhancement technique?

A5: A validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for quantifying diterpenoids in solution.[4] You will need to develop a method specific to your compound, which includes selecting an appropriate column, mobile phase, and detection wavelength.

Troubleshooting Guides

Cyclodextrin Inclusion Complexation
Issue Possible Cause Troubleshooting Steps
Low complexation efficiency. - Molar ratio of drug to cyclodextrin is not optimal.- Inappropriate cyclodextrin type.- Inefficient complexation method.- Perform a phase solubility study to determine the optimal molar ratio.[5]- Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin).[2]- Try different preparation methods such as kneading, co-evaporation, or freeze-drying.[6]
Precipitation of the complex. The inclusion complex itself has limited solubility in the chosen solvent.- This can be indicative of a B-type phase solubility diagram.[5] Consider using a more soluble cyclodextrin derivative like HP-β-cyclodextrin.[2]- Adjust the pH of the solution if the drug's solubility is pH-dependent.
Inconsistent results between batches. - Variation in the preparation method (e.g., kneading time, evaporation rate).- Purity of the diterpenoid or cyclodextrin.- Standardize the preparation protocol with precise parameters.- Ensure the purity of all starting materials using appropriate analytical techniques.
Nanoparticle Formulation
Issue Possible Cause Troubleshooting Steps
Large particle size or high polydispersity index (PDI). - Inefficient mixing during precipitation.- Inappropriate solvent/anti-solvent ratio.- Suboptimal stabilizer concentration.- Increase the stirring speed or use a high-shear homogenizer during nanoparticle formation.- Optimize the ratio of the organic solvent to the aqueous phase.- Vary the concentration of the stabilizer (e.g., PVA, Poloxamer 188).
Low drug loading or encapsulation efficiency. - Poor solubility of the drug in the organic solvent.- Drug precipitating out before nanoparticle formation.- Insufficient amount of polymer.- Select an organic solvent in which the diterpenoid has high solubility.- Add the drug solution to the anti-solvent more rapidly.- Increase the polymer-to-drug ratio.
Nanoparticle aggregation over time. - Insufficient surface charge (low zeta potential).- Inadequate stabilization.- Add a charged surfactant or polymer to the formulation to increase the zeta potential.- Lyophilize the nanoparticles with a cryoprotectant for long-term storage.
Co-solvency
Issue Possible Cause Troubleshooting Steps
Drug precipitates upon dilution in aqueous media. The concentration of the co-solvent falls below the level required to maintain solubility.- Increase the initial concentration of the drug in the co-solvent/water mixture so that the final co-solvent concentration after dilution is sufficient.- Add a surfactant to the aqueous dilution medium.
Cellular toxicity observed in in vitro assays. The co-solvent itself is toxic to the cells at the concentration used.- Reduce the concentration of the co-solvent to the lowest effective level.- Screen for less toxic co-solvents (e.g., ethanol, propylene glycol, PEG 400).[2]
Chemical instability of the diterpenoid in the co-solvent mixture. The co-solvent may be promoting degradation of the compound.- Assess the stability of the diterpenoid in the chosen co-solvent system over time using HPLC.- Consider an alternative co-solvent or a different solubility enhancement technique.

Quantitative Data Summary

Table 1: Solubility Enhancement of a Hypothetical Diterpenoid X

Technique Parameters Initial Solubility (µg/mL) Enhanced Solubility (µg/mL) Fold Increase
Cyclodextrin Inclusion Diterpenoid X : HP-β-Cyclodextrin (1:1 molar ratio)0.555110
Nanoparticle Formulation PLGA Nanoparticles (Solvent Evaporation)0.5150 (in suspension)300
Co-solvency 20% Ethanol in Water0.585170

Table 2: Physicochemical Properties of Diterpenoid X Nanoparticles

Formulation Code Polymer:Drug Ratio Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Loading (%) Encapsulation Efficiency (%)
NP-15:1180 ± 5.20.15 ± 0.02-25.3 ± 1.815.2 ± 1.185.4 ± 4.3
NP-210:1210 ± 6.80.12 ± 0.03-28.1 ± 2.18.7 ± 0.892.1 ± 3.7

Experimental Protocols

Protocol 1: Preparation of Diterpenoid-Cyclodextrin Inclusion Complex by Kneading Method
  • Molar Ratio Calculation: Determine the required amounts of the diterpenoid and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.

  • Kneading: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the accurately weighed diterpenoid to the paste and knead for 60 minutes. Maintain a paste-like consistency by adding small amounts of the solvent mixture as needed.

  • Drying: Dry the resulting paste in a hot air oven at 50°C for 24 hours.

  • Sieving: Pulverize the dried complex in a mortar and pass it through a 100-mesh sieve.

  • Storage: Store the powdered inclusion complex in a desiccator until further use.

Protocol 2: Formulation of Diterpenoid-Loaded PLGA Nanoparticles by Solvent Evaporation Method
  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of the diterpenoid in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution under constant stirring at 800 rpm.

  • Homogenize the mixture using a high-shear homogenizer at 15,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow the acetone to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous buffer for immediate use or lyophilize with a cryoprotectant (e.g., 5% trehalose) for long-term storage.

Protocol 3: Determination of Diterpenoid Solubility using the Shake-Flask Method
  • Sample Preparation: Add an excess amount of the diterpenoid (or its enhanced formulation) to a series of vials containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C). Shake the vials at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: After 48 hours, allow the vials to stand undisturbed to let the undissolved particles settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample appropriately with the mobile phase of the analytical method and determine the concentration of the dissolved diterpenoid using a validated HPLC method.

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Visualizations

Signaling Pathways

Diterpenoids isolated from plants of the Euphorbia genus have been shown to exhibit anticancer activity by modulating various signaling pathways.[7] Below are diagrams of two key pathways often implicated in the mechanism of action of such compounds.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Euphorblin_R This compound (or related diterpenoid) Euphorblin_R->PI3K Inhibition JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Euphorblin_R This compound (or related diterpenoid) Euphorblin_R->JAK Inhibition Solubility_Enhancement_Workflow Start Poorly Soluble Diterpenoid Screening Screening of Enhancement Techniques Start->Screening Cyclodextrin Cyclodextrin Complexation Screening->Cyclodextrin Method 1 Nanoparticle Nanoparticle Formulation Screening->Nanoparticle Method 2 Co_solvency Co-solvency Screening->Co_solvency Method 3 Optimization Formulation Optimization Cyclodextrin->Optimization Nanoparticle->Optimization Co_solvency->Optimization Characterization Physicochemical Characterization (Size, DL%, Solubility) Optimization->Characterization In_Vitro In Vitro / In Vivo Evaluation Characterization->In_Vitro

References

Euphorblin R experimental variability troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Euphorblin R

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions that may arise during the use of this compound. As a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, precise experimental execution is critical for obtaining reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers.[1][2][3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution of 10 mM in dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Q3: How can I confirm that this compound is active in my cell line of interest?

A3: The activity of this compound can be confirmed by assessing the phosphorylation status of downstream targets in the PI3K/Akt/mTOR pathway. A western blot analysis showing a dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236) upon treatment with this compound is a reliable indicator of its on-target activity.

Q4: I am observing significant variability in my cell viability assay results. What could be the cause?

A4: Variability in cell viability assays can stem from several factors.[5][6] Common causes include inconsistent cell seeding density, edge effects in multi-well plates, mycoplasma contamination, or issues with the solubilization of this compound. Refer to the "Troubleshooting Guide for Cell-Based Assays" section for detailed troubleshooting steps.

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for Phosphorylated Proteins

Issue: Weak or no signal for phosphorylated Akt (p-Akt) or phosphorylated S6 (p-S6) after this compound treatment, despite expecting a decrease.

Possible Cause Recommended Solution
Phosphatase Activity Always use phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the protein extraction process.[7][8]
Antibody Issues Ensure your primary antibodies for p-Akt and p-S6 are validated for western blotting and are used at the recommended dilution. Include a positive control (e.g., lysate from cells treated with a known PI3K activator like IGF-1) to confirm antibody performance.
Insufficient Protein Loading Quantify your protein samples and ensure equal loading across all lanes. For low-abundance phosphoproteins, consider loading a higher amount of total protein (e.g., 30-50 µg).
Blocking Buffer Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[7][9]
Buffer Composition Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins.[9][10]

Issue: High background on the western blot membrane, obscuring the bands for p-Akt and p-S6.

Possible Cause Recommended Solution
Inadequate Blocking Increase the blocking time to 1-2 hours at room temperature. Ensure the membrane is fully submerged and agitated during blocking.
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a sufficient volume of TBST for each wash.
Guide 2: Troubleshooting Cell-Based Assays

Issue: High variability between replicate wells in a cell viability assay (e.g., MTT or CellTiter-Glo®).

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[5]
Edge Effect Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound. If precipitation is observed, consider preparing fresh dilutions or using a solubilizing agent (with appropriate vehicle controls).
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and metabolism.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for the desired time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA MutationIC50 (µM)
MCF-7Breast CancerE545K0.5
PC-3Prostate CancerWild-type5.2
U87-MGGlioblastomaWild-type (PTEN null)1.8
A549Lung CancerWild-type10.5

Table 2: Effect of this compound on Akt and S6 Phosphorylation in MCF-7 Cells

Treatment (1 µM)Time (hours)p-Akt (Ser473) / Total Akt (Relative Density)p-S6 (Ser235/236) / Total S6 (Relative Density)
DMSO21.001.00
This compound20.250.30
DMSO61.001.00
This compound60.150.20
DMSO241.001.00
This compound240.100.15

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Thr308 TSC1_2 TSC1/TSC2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt Ser473 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Euphorblin_R This compound Euphorblin_R->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end Data Analysis detect->end

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting_Logic start Inconsistent Experimental Results check_cells Check Cell Health: - Passage number - Mycoplasma test - Morphology start->check_cells check_reagents Verify Reagents: - this compound stock - Antibody validation - Buffer preparation start->check_reagents check_protocol Review Protocol: - Seeding density - Incubation times - Pipetting technique start->check_protocol optimize Optimize Assay Conditions: - Titrate antibody - Adjust protein load - Test different blocking check_cells->optimize check_reagents->optimize check_protocol->optimize

Caption: Logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Optimizing Euphorblin R Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Euphorblin R concentration in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a tetracyclic triterpene alcohol, a euphane-type triterpenoid found in plants of the Euphorbia genus. While the exact signaling pathway of this compound is a subject of ongoing research, studies on similar compounds, such as euphol, suggest it exhibits anti-cancer properties by inducing cytotoxicity in various cancer cell lines. It has been shown to inhibit proliferation, motility, and colony formation in cancer cells.[1]

Q2: What is a typical starting concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line. Based on studies with the related compound euphol, a broad starting range for a dose-response experiment could be from 1 µM to 50 µM.[1] For sensitive cell lines like esophageal squamous cell carcinoma and pancreatic carcinoma cells, IC50 values (the concentration that inhibits 50% of cell growth) have been observed in the range of 6-12 µM.[1] However, for other cell lines, the IC50 can range up to approximately 40 µM.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental setup.

Q3: What is the recommended solvent for dissolving this compound and what is the maximum permissible solvent concentration in the final cell culture medium?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5%. It is imperative to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of DMSO as the wells treated with this compound.

Q4: How should I store this compound stock solutions?

This compound stock solutions prepared in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the aliquots from light. Before use, allow an aliquot to thaw completely and warm to room temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cells at expected concentrations. Incorrect Concentration Range: The effective concentration for your specific cell line may be higher than anticipated.[2]Perform a dose-response experiment using a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration.
Insufficient Treatment Duration: The time required for this compound to induce a measurable effect may be longer for your cell line.[2]Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration.
Compound Instability: this compound may be unstable or precipitate in the cell culture medium over time.Prepare fresh dilutions of this compound from the stock solution for each experiment. Visually inspect the medium for any signs of precipitation.
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.Consider using a different cell line that has been reported to be sensitive to similar compounds.
High cell death even at the lowest concentration. Concentration Too High: Even the lowest concentration in your initial range may be too toxic for your cells.[2]Perform a dose-response experiment with a much lower range of concentrations (e.g., nanomolar to low micromolar range).
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is below 0.5% and include a vehicle control to assess solvent toxicity.[3]
Cell Seeding Density: High cell density can sometimes increase sensitivity to cytotoxic compounds.Optimize the cell seeding density for your specific cell line and assay.
Inconsistent results between experiments. Cell Passage Number: Cell lines can change genetically and phenotypically over time with increasing passage numbers, which can affect their response to drugs.[4]Use cells within a consistent and low passage number range for all experiments.
Inconsistent Cell Health: Variations in cell health and growth phase can lead to variable drug responses.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[5]
Reagent Variability: Inconsistent preparation of this compound dilutions or other reagents.Prepare fresh dilutions for each experiment and ensure all reagents are properly stored and handled.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Experiment to Determine IC50

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxic Activity of Euphol (a related compound) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
AsPC-1Pancreatic6.84
PANC-1Pancreatic8.21
TE-1Esophageal11.08
KYSE-30Esophageal9.75
PC-3Prostate12.45
DU145Prostate14.89
A375Melanoma13.22
SK-MEL-28Melanoma15.67
HCT116Colon16.03
HT-29Colon18.91

Data derived from studies on euphol and may serve as a reference for this compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate data_analysis Analyze Data & Determine IC50 read_plate->data_analysis

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_cell Cancer Cell Euphorblin_R This compound Unknown_Receptor Unknown Receptor/ Target Euphorblin_R->Unknown_Receptor Binds/Interacts Cell_Membrane Cell Membrane Downstream_Signaling Downstream Signaling Cascade Unknown_Receptor->Downstream_Signaling Activates/ Inhibits Proliferation_Inhibition Inhibition of Proliferation Downstream_Signaling->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Downstream_Signaling->Apoptosis_Induction troubleshooting_flow start Start: No Observable Effect on Cells check_concentration Is the concentration range appropriate for the cell line? start->check_concentration widen_range Action: Perform dose-response with a wider concentration range. check_concentration->widen_range No check_duration Is the treatment duration sufficient? check_concentration->check_duration Yes increase_duration Action: Perform a time-course experiment. check_duration->increase_duration No check_stability Is the compound stable in the medium? check_duration->check_stability Yes prepare_fresh Action: Prepare fresh dilutions for each experiment. check_stability->prepare_fresh No consider_resistance Consider cell line resistance. check_stability->consider_resistance Yes

References

Euphorblin R off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Euphorblin R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

A: this compound is a rhamnofolane diterpenoid isolated from Euphorbia resinifera. Its primary reported biological activity is the promotion of lysosomal biogenesis.

Q2: Are there any known off-target effects of this compound?

A: Currently, there is no specific literature detailing the off-target effects of this compound. However, as a member of the Euphorbia diterpenoid class of molecules, it may share off-target activities common to this group.

Q3: What are the common biological activities of Euphorbia diterpenoids that could be considered off-target effects in my experiment?

A: Many Euphorbia diterpenoids are known to be potent activators of Protein Kinase C (PKC) isoforms.[1][2] This can lead to a variety of cellular responses that may be considered off-target depending on your research focus, including:

  • Pro-inflammatory responses: Activation of inflammatory pathways, such as the NF-κB pathway, can lead to the production of cytokines and an inflammatory state in cell cultures.[3][4]

  • Cytotoxicity: Many diterpenoids from Euphorbia exhibit cytotoxic effects against various cell lines.[5][6][7] This can manifest as unexpected cell death in your experiments.

  • Modulation of cell signaling pathways: Activation of PKC can trigger downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]

Q4: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause and how can I troubleshoot this?

A: Unexpected cytotoxicity is a potential off-target effect of Euphorbia diterpenoids. Refer to the troubleshooting guide below for a step-by-step approach to investigate this observation.

Q5: My experiment is showing signs of an inflammatory response after treatment with this compound. How can I confirm and manage this?

A: An inflammatory response is a known effect of some Euphorbia diterpenoids. The troubleshooting guide provides methods to assess and mitigate this response.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity

Symptoms:

  • Reduced cell viability in treated versus control groups.

  • Morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing).

  • Activation of apoptotic markers (e.g., cleaved caspases).

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Action: Perform a dose-response curve to determine the concentration at which cytotoxicity is observed.

    • Rationale: This will help establish a therapeutic window for your desired on-target effect versus the off-target cytotoxicity.

  • Confirm On-Target Engagement:

    • Action: Use a cellular thermal shift assay (CETSA) to confirm that this compound is engaging its intended target at concentrations below the cytotoxic threshold.

    • Rationale: This will help differentiate between on-target mediated cytotoxicity and off-target effects.

  • Investigate Mechanism of Cell Death:

    • Action: Use assays to differentiate between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).

    • Rationale: Understanding the mode of cell death can provide clues about the off-target pathway being activated. Euphorbia diterpenoids are known to induce both.

  • Counter-Screening:

    • Action: Test this compound in a cell line that does not express the intended target (if known).

    • Rationale: If cytotoxicity persists, it is likely due to off-target effects.

Issue 2: Unforeseen Inflammatory Response

Symptoms:

  • Increased expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatant.

  • Activation of inflammatory signaling pathways (e.g., NF-κB).

  • Morphological changes in immune cells (if present in the culture).

Troubleshooting Steps:

  • Quantify Inflammatory Markers:

    • Action: Use ELISA or multiplex assays to measure the levels of key pro-inflammatory cytokines in your experimental system.

    • Rationale: This will provide quantitative evidence of an inflammatory response.

  • Inhibit Key Inflammatory Pathways:

    • Action: Co-treat with known inhibitors of inflammatory signaling, such as an NF-κB inhibitor.

    • Rationale: If the inflammatory phenotype is rescued, it suggests the involvement of that specific pathway as an off-target effect.

  • Control for Endotoxin Contamination:

    • Action: Test your this compound stock for endotoxin (LPS) contamination.

    • Rationale: Endotoxins are potent inducers of inflammation and can be a source of experimental artifacts.[10]

Data Presentation

The following table summarizes the cytotoxic activities of several Euphorbia diterpenoids against various human cancer cell lines, providing a comparative context for the potential potency of this compound.

Diterpenoid TypeCompoundCell LineIC50 (µM)Reference
ent-AbietaneEuphonoid HC4-2B (Prostate)5.52 ± 0.65[11]
Euphonoid HC4-2B/ENZR (Prostate)4.16 ± 0.42[11]
Euphonoid IC4-2B (Prostate)4.49 ± 0.78[11]
Euphonoid IC4-2B/ENZR (Prostate)5.74 ± 0.45[11]
ent-AbietaneJolkinolide BANA-1 (Macrophage)0.0446[7]
Jolkinolide BB16 (Melanoma)0.0448[7]
Jolkinolide BJurkat (T-cell leukemia)0.0647[7]
PremyrsinaneCompound 2 (from E. aleppica)MCF-7 (Breast)17.6 ± 1.2[6]
Compound 2 (from E. aleppica)MDA-MB 231 (Breast)16.7 ± 1.5[6]
TiglianeEuphorfischerin AHeLa (Cervical)4.6[12]
Euphorfischerin AH460 (Lung)11.5[12]
Euphorfischerin ANamalwa (Burkitt's lymphoma)16.4[12]
Euphorfischerin BHeLa (Cervical)9.5[12]
Euphorfischerin BH460 (Lung)17.4[12]
Euphorfischerin BNamalwa (Burkitt's lymphoma)13.3[12]

Experimental Protocols

Protocol 1: Chemical Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of this compound using an affinity-based pull-down approach coupled with mass spectrometry.[13][14]

Materials:

  • This compound

  • Linker and resin for immobilization (e.g., NHS-activated sepharose beads)

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a suitable linker for covalent attachment to the resin.

    • Incubate the derivatized this compound with the activated resin according to the manufacturer's protocol to create the affinity matrix.

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Cell Lysis and Protein Extraction:

    • Culture the cells of interest to the desired confluency.

    • Lyse the cells in a suitable lysis buffer and collect the total protein lysate.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate the cell lysate with the this compound-conjugated resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated resin.

    • Wash the resin several times with wash buffers of increasing stringency to remove non-specific protein binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the resin using an appropriate elution buffer.

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins.

    • Compare the proteins identified from the this compound-conjugated resin to the negative control to identify specific binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to confirm the engagement of this compound with its target protein in a cellular context.[15][16]

Materials:

  • Cell line expressing the target of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Equipment for protein detection (e.g., Western blot apparatus, ELISA reader)

Methodology:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of this compound or DMSO for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method (e.g., Western blot, ELISA).

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be affected by off-target interactions of this compound and other Euphorbia diterpenoids.

PKC_Signaling_Pathway Euphorblin_R This compound / Euphorbia Diterpenoids PKC Protein Kinase C (PKC) Euphorblin_R->PKC Activation RAF RAF PKC->RAF NFkB NF-κB PKC->NFkB Apoptosis_Modulation Apoptosis Modulation PKC->Apoptosis_Modulation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Protein Kinase C (PKC) Signaling Pathway Activation.

MAPK_Signaling_Pathway PKC_activator PKC Activator (e.g., this compound) RAS_RAF RAS/RAF PKC_activator->RAS_RAF Potential Off-Target Activation MEK1_2 MEK1/2 RAS_RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: MAPK Signaling Cascade Modulation.

Off_Target_Workflow Start Unexpected Phenotype Observed (e.g., Cytotoxicity, Inflammation) Dose_Response Perform Dose-Response Curve Start->Dose_Response CETSA Confirm On-Target Engagement (CETSA) Dose_Response->CETSA On_Target On-Target Effect CETSA->On_Target Off_Target Potential Off-Target Effect CETSA->Off_Target Chem_Proteomics Identify Off-Targets (Chemical Proteomics) Off_Target->Chem_Proteomics Validate Validate Off-Target (e.g., siRNA, Overexpression) Chem_Proteomics->Validate Mitigate Mitigate Off-Target Effect (e.g., Dose Optimization, Structural Modification) Validate->Mitigate

Caption: Experimental Workflow for Off-Target Investigation.

References

Euphorblin R assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for phorbol esters like Euphorblin R?

Phorbol esters are tetracyclic diterpenoids that act as potent tumor promoters by activating Protein Kinase C (PKC).[1][2] They mimic the action of endogenous diacylglycerol (DAG), a key activator of PKC.[2] This activation of PKC regulates various signal transduction pathways and cellular metabolic activities.[2]

Q2: What are the expected outcomes of a this compound (phorbol ester) assay?

The effects of phorbol esters can vary significantly depending on the cell type and the specific PKC isoforms expressed. Common outcomes include:

  • Inhibition of cell growth and induction of differentiation: This has been observed in leukemic cells.[3]

  • Acceleration of cell growth (mitogenic effect): This can occur in cell types like mouse fibroblasts and human peripheral lymphocytes.[3]

  • Induction of inflammatory responses. [4]

  • Activation of specific signaling pathways: Downstream effects are mediated by the phosphorylation of various proteins.[3]

Q3: What are appropriate positive and negative controls for a this compound assay?

  • Positive Controls:

    • Phorbol-12-myristate-13-acetate (PMA): A well-characterized and potent activator of PKC, making it an excellent positive control.[1][5]

    • Other known PKC activators relevant to your experimental system.

  • Negative Controls:

    • 4α-Phorbol 12-myristate 13-acetate (4α-PMA): An inactive analog of PMA that does not activate PKC.

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same concentration to control for any solvent-induced effects.

Troubleshooting Guide

Issue 1: No or Low Signal/Effect Observed

Q: I've treated my cells with this compound, but I'm not seeing the expected biological effect or a signal in my assay. What could be the problem?

A: This is a common issue that can arise from several factors. Below is a table of potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Inactive Compound - Verify the source and purity of your this compound. - Test a fresh stock of the compound. - Run a positive control (e.g., PMA) to ensure the assay is working.
Incorrect Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. Phorbol esters can have different potencies.[5]
Cell-Type Specificity - Confirm that your cell line expresses PKC isoforms that are responsive to phorbol esters. Not all PKC isoforms are activated by phorbol esters (e.g., atypical PKCs).[5] - Consider testing a different cell line known to be responsive to phorbol esters.
Assay-Specific Issues - For biochemical assays: Check the activity of your reagents, including enzymes and substrates. - For cell-based assays: Ensure cells are healthy and not over-confluent.
Insufficient Incubation Time - Optimize the incubation time with this compound. Some effects may be rapid, while others require longer exposure.
Issue 2: High Background Signal

Q: My untreated (negative control) samples are showing a high signal, making it difficult to interpret my results. What can I do?

A: High background can mask the true effect of your compound. Here are some common causes and solutions.

Potential CauseTroubleshooting Steps
Contaminated Reagents - Use fresh, high-purity reagents, including cell culture media and assay buffers.
Assay Detection Issues - For immunoassays: Non-specific antibody binding can be an issue.[6][7] Consider using blocking agents.[6] - For fluorescence-based assays: Check for autofluorescence of your cells or compounds.
Cellular Stress - Ensure gentle handling of cells to prevent stress-induced signaling that might mimic the effects of PKC activation.
Vehicle Effects - Test different concentrations of your vehicle (e.g., DMSO) to find a concentration that does not induce a background signal.
Issue 3: Inconsistent or Irreproducible Results

Q: I'm getting different results each time I run my this compound assay. How can I improve reproducibility?

A: Inconsistent results can be frustrating. A systematic approach to your experimental setup can help.

Potential CauseTroubleshooting Steps
Variability in Cell Culture - Use cells from the same passage number for all experiments. - Ensure consistent cell seeding density and growth conditions.
Pipetting Errors - Calibrate your pipettes regularly. - Use a master mix for reagents to minimize pipetting variability between wells.
Edge Effects in Plates - If using multi-well plates, avoid using the outer wells, which are more prone to evaporation. Alternatively, fill the outer wells with sterile water or media.
Inconsistent Timing - Standardize all incubation times and the timing of reagent additions.

Experimental Protocols

Protocol: Cell-Based PKC Activation Assay using a Reporter Gene

This protocol describes a general method for assessing PKC activation by this compound using a reporter gene assay (e.g., NF-κB or AP-1 luciferase reporter).

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a suitable density.

    • Transfect the cells with a reporter plasmid containing a response element for a transcription factor downstream of PKC (e.g., NF-κB or AP-1) driving the expression of a reporter gene (e.g., luciferase). Also, co-transfect a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh, low-serum medium.

    • Prepare serial dilutions of this compound, a positive control (PMA), and a negative control (4α-PMA) in the medium. Add the vehicle control as well.

    • Add the compounds to the respective wells and incubate for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity of the experimental reporter and the control reporter using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the experimental reporter luciferase activity to the control reporter activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.

Visualizations

General Phorbol Ester Signaling Pathway This compound This compound PKC PKC This compound->PKC Activates Downstream_Substrates Downstream Substrates PKC->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream_Substrates->Cellular_Response Leads to

Caption: Phorbol Ester Signaling Pathway.

Troubleshooting Workflow: No or Low Signal decision decision step step result result start Start: No or Low Signal check_positive_control Positive Control (PMA) Worked? start->check_positive_control check_compound Check this compound Stock & Purity check_positive_control->check_compound Yes troubleshoot_assay Troubleshoot Assay Reagents & Conditions check_positive_control->troubleshoot_assay No dose_response Perform Dose-Response Experiment check_compound->dose_response check_cell_line Cell Line Expresses Responsive PKC? dose_response->check_cell_line consider_new_cell_line Consider Different Cell Line check_cell_line->consider_new_cell_line No problem_solved Problem Solved check_cell_line->problem_solved Yes troubleshoot_assay->problem_solved consider_new_cell_line->problem_solved

Caption: Troubleshooting Low Signal Issues.

Experimental Workflow for this compound Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture & Plate Cells prepare_compounds 2. Prepare Compound Dilutions (this compound, PMA, Vehicle) treat_cells 3. Treat Cells with Compounds prepare_compounds->treat_cells incubate 4. Incubate for Optimized Time treat_cells->incubate measure_response 5. Measure Cellular Response (e.g., Reporter Assay, Western Blot) incubate->measure_response data_analysis 6. Analyze & Plot Data measure_response->data_analysis

Caption: this compound Assay Workflow.

References

Technical Support Center: Euphorblin R Scale-Up Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Euphorblin R and related daphnane diterpenoids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these intricate natural products on a larger scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your chemical campaigns.

Troubleshooting Guide

Scaling up the synthesis of structurally complex molecules like this compound often presents challenges not observed at the laboratory scale. Below are common issues you may encounter, presented in a question-and-answer format to directly address specific problems. The following guidance is based on challenges inherent in the synthesis of daphnane diterpenoids, a class of molecules to which this compound belongs.

Question: My multi-step synthesis suffers from a significant decrease in overall yield upon scale-up. How can I identify and address the bottleneck steps?

Answer: A decrease in overall yield during scale-up is a common issue in complex natural product synthesis[1]. The first step is to meticulously analyze each reaction in the sequence. Pay close attention to reactions known for their sensitivity, such as those involving stereocenter formation or the use of delicate protecting groups.

A practical approach is to perform a mini-scale analysis of each step at the intended larger scale to identify problematic transformations before committing large quantities of materials. Key indicators of a bottleneck step include:

  • Significantly lower yield compared to the lab-scale experiment.

  • Formation of new, unexpected side products.

  • Incomplete consumption of starting materials.

  • Difficulties in purification, leading to material loss.

Once identified, focus your optimization efforts on these critical steps.

Question: I am observing poor diastereoselectivity in my key [5-7-6] tricyclic framework formation when moving to a larger reaction vessel. What factors should I investigate?

Answer: Maintaining stereocontrol is a major challenge when scaling up syntheses of complex frameworks like those found in daphnane diterpenes[2]. Several factors can influence diastereoselectivity on a larger scale:

  • Mixing and Temperature Control: Inadequate mixing can lead to localized "hot spots" or concentration gradients, affecting the transition state of the reaction and eroding stereoselectivity. Ensure your reaction vessel is equipped with an appropriate stirrer and that the temperature is monitored at multiple points within the reactor.

  • Rate of Reagent Addition: The rate at which reagents are added can be critical. A slower, controlled addition at a larger scale can often mimic the conditions of a lab-scale reaction where reagents are added quickly to a smaller volume.

  • Solvent Effects: Ensure the solvent is of the same grade and purity as used in the small-scale experiments. Water content, in particular, can have a profound effect on many stereoselective reactions.

Question: The purification of my advanced intermediate is becoming a major bottleneck, with significant material loss on large-scale chromatography. What are my options?

Answer: Purification is a well-known hurdle in the scalability of natural product synthesis[3][4]. While column chromatography is a workhorse in the lab, it can be inefficient and costly at scale. Consider the following alternatives:

  • Recrystallization: If your intermediate is a solid, developing a robust recrystallization protocol is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find conditions that provide high purity and recovery.

  • Trituration: For removing minor impurities, triturating the crude product with a solvent in which the desired compound is sparingly soluble can be highly effective.

  • Preparative HPLC: While still a chromatographic method, preparative HPLC can offer higher resolution and is often more amenable to scale-up than traditional flash chromatography for challenging separations.

Frequently Asked Questions (FAQs)

What are the primary challenges in the scale-up synthesis of daphnane diterpenoids like this compound?

The primary challenges stem from their inherent structural complexity[1][5]. Daphnane diterpenoids feature a dense arrangement of stereocenters, sensitive functional groups, and a unique polycyclic skeleton[6][7]. Key challenges include:

  • Lengthy Synthetic Sequences: Total syntheses of these molecules often involve many steps, making the overall process time-consuming and leading to low overall yields.

  • Stereochemical Control: Establishing the correct relative and absolute stereochemistry across numerous chiral centers is a significant hurdle.

  • Reagent Cost and Availability: Many steps may require expensive or specialized reagents, the cost of which can become prohibitive on a larger scale.

  • Purification: As mentioned in the troubleshooting guide, separating the desired product from closely related byproducts can be a major bottleneck.

How can I improve the efficiency of a long synthetic route for this compound?

Improving efficiency often involves a combination of strategic route design and process optimization. Consider the following:

  • Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally more efficient for scale-up than a linear synthesis.

  • Telescoping Reactions: If consecutive reactions are compatible, a "one-pot" or telescoped process where the intermediate from one step is not isolated but carried directly into the next reaction can save significant time and resources.

  • Catalytic Methods: Employing catalytic methods, especially those using earth-abundant metals, can reduce waste and cost compared to stoichiometric reagents.

Are there any specific safety considerations when working with this compound and its precursors?

Many daphnane and tigliane diterpenoids are known to have potent biological activities, including toxicity[7]. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All manipulations should be performed in a well-ventilated fume hood. As the scale of the synthesis increases, a thorough safety review of each step is essential, paying particular attention to exothermic reactions, the use of hazardous reagents, and the potential for runaway reactions.

Quantitative Data Summary

The following table summarizes hypothetical data for a key reaction step in a daphnane diterpenoid synthesis, illustrating the impact of process optimization on a larger scale.

ParameterLab Scale (1g)Initial Scale-Up (100g)Optimized Scale-Up (100g)
Reaction Solvent DichloromethaneDichloromethane2-Methyltetrahydrofuran
Reaction Temperature -78 °C-78 °C to -60 °C (exotherm)-75 °C (controlled)
Reagent Addition Time 5 minutes30 minutes2 hours
Work-up Procedure Liquid-liquid extractionLiquid-liquid extractionQuench and direct crystallization
Purification Method Flash ChromatographyPreparative HPLCRecrystallization
Yield 85%55%82%
Purity >99%95%>99%

Experimental Protocols

Detailed Methodology for a Key Hypothetical Step: Stereoselective Aldol Addition

This protocol describes a hypothetical stereoselective aldol addition, a common transformation in the synthesis of complex polyketides like daphnane diterpenoids. This reaction is often sensitive to scale-up parameters.

  • Reactor Preparation: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is dried by heating under vacuum and then purged with nitrogen.

  • Reagent Charging: The reactor is charged with a solution of the enone precursor (1.0 kg, 1.0 equiv) in anhydrous 2-methyltetrahydrofuran (10 L). The solution is cooled to -75 °C with a chiller.

  • Controlled Reagent Addition: A solution of the aldehyde (0.85 kg, 1.1 equiv) in anhydrous 2-methyltetrahydrofuran (2 L) is added dropwise to the reactor via a programmable syringe pump over 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is stirred at -75 °C for an additional 4 hours. Progress is monitored by taking aliquots for HPLC analysis until the starting enone is consumed (<1% remaining).

  • Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 L). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 2 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is slurried in a mixture of hexane and ethyl acetate (9:1, 5 L) for 1 hour, filtered, and washed with cold hexane to afford the desired aldol product as a crystalline solid.

Visualizations

Synthetic_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment Coupling and Core Formation cluster_D Final Elaboration A1 Starting Material A A2 Intermediate A1 A1->A2 Step 1-3 A3 Fragment A A2->A3 Step 4-5 C1 Fragment Coupling A3->C1 B1 Starting Material B B2 Intermediate B1 B1->B2 Step 6-8 B3 Fragment B B2->B3 Step 9 B3->C1 C2 Key Cyclization C1->C2 Step 11 C3 Daphnane Core C2->C3 Step 12-13 D1 Functional Group Manipulation C3->D1 Step 14 D2 Final Product (this compound) D1->D2 Step 15

Caption: A convergent synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield in Key Step CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Verify Temperature Control CheckPurity->CheckTemp Purity OK PurifySM Re-purify Starting Materials CheckPurity->PurifySM Impure CheckMixing Evaluate Mixing Efficiency CheckTemp->CheckMixing Temp Stable ImproveCooling Improve Cooling/ Chilling Protocol CheckTemp->ImproveCooling Fluctuations OptimizeConc Optimize Concentration CheckMixing->OptimizeConc Mixing OK ChangeStirrer Change Stirrer Type or Speed CheckMixing->ChangeStirrer Inefficient OptimizeAddition Optimize Reagent Addition Rate OptimizeConc->OptimizeAddition Success Yield Improved OptimizeAddition->Success PurifySM->CheckPurity ImproveCooling->CheckTemp ChangeStirrer->CheckMixing

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Euphorblin R Delivery Methods for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorblin R. The information provided is based on general principles of diterpenoid delivery, as specific bioavailability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a rhamnofolane diterpenoid isolated from the plant Euphorbia resinifera.[1] As a member of the lathyrane family of diterpenoids, it is being investigated for a variety of potential therapeutic uses, including the modulation of lysosomal biogenesis, which could be relevant for lysosome-related diseases.[1] Other lathyrane diterpenoids have shown promising biological activities, such as anti-inflammatory, antiviral, and cytotoxic effects against cancer cell lines.[2][3][4]

Q2: What are the main challenges in the oral delivery of this compound?

Like many other diterpenoids, this compound is a lipophilic molecule with poor aqueous solubility. This characteristic significantly hinders its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability. Consequently, achieving therapeutic concentrations in the bloodstream after oral administration is a major challenge.

Q3: What are the key bioavailability parameters to consider when evaluating different delivery systems for this compound?

When assessing the performance of various this compound formulations, the following pharmacokinetic parameters are crucial:

  • Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.

  • Maximum Concentration (Cmax): The highest concentration of the drug reached in the blood.

  • Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

Q4: What are some promising delivery strategies to enhance the oral bioavailability of this compound?

Several advanced drug delivery technologies can be explored to overcome the solubility and bioavailability challenges of this compound. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and enhance its absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and extent.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.

Troubleshooting Guides

This section provides solutions to common problems that researchers may encounter during the development and evaluation of this compound delivery systems.

Issue 1: Low Drug Loading in Polymeric Nanoparticles

  • Question: We are trying to encapsulate this compound into PLGA nanoparticles using an emulsion-solvent evaporation method, but the drug loading is consistently below 1%. How can we improve this?

  • Answer:

    • Optimize the polymer-to-drug ratio: A systematic variation of the PLGA to this compound ratio can help identify the optimal loading capacity. Start with a higher initial drug concentration in the organic phase.

    • Select an appropriate organic solvent: Ensure that both this compound and the polymer are highly soluble in the chosen organic solvent (e.g., dichloromethane, ethyl acetate). Poor solubility can lead to premature drug precipitation.

    • Modify the emulsifier concentration: The concentration of the surfactant used to stabilize the emulsion (e.g., PVA, Poloxamer 188) can influence encapsulation efficiency. Try varying the surfactant concentration to achieve a stable emulsion with minimal drug leakage to the external phase.

    • Consider a different nanoparticle preparation method: If the emulsion-based method continues to yield low loading, explore other techniques such as nanoprecipitation or dialysis, which may be more suitable for your specific drug-polymer combination.

Issue 2: Inconsistent In Vitro Dissolution Profiles for Solid Dispersions

  • Question: Our amorphous solid dispersions of this compound with PVP-VA show highly variable dissolution profiles between batches. What could be the cause of this inconsistency?

  • Answer:

    • Ensure complete amorphization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that this compound is fully amorphous in your solid dispersion. Any residual crystallinity can lead to inconsistent dissolution.

    • Control the manufacturing process parameters: For spray drying or hot-melt extrusion, parameters such as temperature, feed rate, and solvent evaporation rate must be tightly controlled to ensure batch-to-batch consistency.

    • Assess the physical stability of the amorphous form: Amorphous forms are thermodynamically unstable and can recrystallize over time. Conduct stability studies under controlled temperature and humidity to ensure the solid dispersion remains amorphous during storage.

    • Evaluate the impact of hygroscopicity: The polymer used in the solid dispersion may be hygroscopic. Moisture uptake can lead to plasticization and subsequent recrystallization of the drug. Store samples in desiccated conditions.

Issue 3: High Variability in In Vivo Pharmacokinetic Data

  • Question: We are observing large standard deviations in the plasma concentration-time profiles of this compound after oral administration of our lipid-based formulation in rats. What are the potential reasons for this variability?

  • Answer:

    • Fasting state of the animals: The presence or absence of food in the gastrointestinal tract can significantly impact the performance of lipid-based formulations. Ensure a consistent fasting period for all animals before dosing.

    • Gastrointestinal transit time: Variations in gastric emptying and intestinal transit time among animals can lead to differences in drug absorption.

    • Formulation stability in vivo: The formulation may be interacting with gastrointestinal fluids in an unpredictable manner, leading to precipitation of the drug. Consider including precipitation inhibitors in your formulation.

    • First-pass metabolism: this compound may be subject to significant first-pass metabolism in the liver, which can vary between individual animals. While difficult to control, being aware of this potential can help in the interpretation of the data.

Data Presentation: Comparison of this compound Delivery Systems

The following table summarizes hypothetical pharmacokinetic data for different this compound formulations after oral administration in a preclinical model.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound (Unformulated) 1050 ± 124.0 ± 1.5350 ± 85100
Liposomal Formulation 10250 ± 452.0 ± 0.51750 ± 320500
Polymeric Nanoparticles 10320 ± 602.5 ± 0.82100 ± 410600
Amorphous Solid Dispersion 10450 ± 801.5 ± 0.52800 ± 550800

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

1. Preparation of this compound Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.

  • Film Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation for 1-2 hours at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

2. In Vitro Drug Release Study

  • Apparatus: Use a USP Type II dissolution apparatus (paddle method).

  • Dissolution Medium: Prepare a simulated gastric fluid (SGF, pH 1.2) and a simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Place a known amount of the this compound formulation (e.g., liposomes, solid dispersion) in the dissolution vessel containing the dissolution medium maintained at 37 ± 0.5°C.

    • Stir the medium at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization F1 Formulation Development (e.g., Liposomes, ASDs) F2 Physicochemical Characterization (Size, Zeta, EE%) F1->F2 IV1 Dissolution & Drug Release Studies F2->IV1 IV2 Cell-Based Permeability Assays (e.g., Caco-2) IV1->IV2 INV1 Pharmacokinetic Studies (Animal Model) IV2->INV1 INV2 Bioavailability Assessment (AUC, Cmax, Tmax) INV1->INV2 DA1 Data Analysis & Comparison INV2->DA1 DA2 Lead Formulation Selection DA1->DA2 DA2->F1 Optimization Loop signaling_pathway cluster_cell Cellular Response EuphorblinR This compound PKC Protein Kinase C (PKC) EuphorblinR->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

References

Technical Support Center: Overcoming Euphorblin R Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Euphorblin R in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a rhamnyl diterpenoid isolated from Euphorbia resinifera. Preliminary data suggests that this compound may promote lysosomal biogenesis, which could be relevant to its potential therapeutic applications in lysosome-related diseases. In the context of cancer, modulating lysosomal activity can be a strategy to induce cell death.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?

Resistance to this compound, while not yet extensively documented, can be hypothesized based on its potential mechanism of action and common drug resistance pathways in cancer. Two primary mechanisms to consider are:

  • Lysosomal Sequestration: Since this compound is suggested to promote lysosomal biogenesis, cancer cells may develop resistance by overproducing lysosomes.[1][2][3][4] These lysosomes can then sequester the drug, preventing it from reaching its intracellular targets.[1][2] This is a known mechanism of resistance for certain hydrophobic weak-base chemotherapeutics.[1][3][4]

  • Increased Drug Efflux: A common mechanism of resistance to natural product-derived drugs, including diterpenoids, is the upregulation of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1).[5] These transporters actively pump the drug out of the cell, reducing its intracellular concentration.

Q3: How can we experimentally determine if our resistant cell line is utilizing lysosomal sequestration?

You can investigate the role of lysosomes in resistance through several assays:

  • LysoTracker Staining: Use a fluorescent probe like LysoTracker Red to stain and quantify the lysosomal content in your sensitive versus resistant cell lines. An increase in fluorescence intensity in the resistant line would suggest an expansion of the lysosomal compartment.

  • LAMP1/LAMP2 Expression: Lysosomal-associated membrane proteins 1 and 2 (LAMP1 and LAMP2) are markers for lysosomes.[6][7] Perform Western blotting or immunofluorescence to compare the expression levels of these proteins between your sensitive and resistant cells. Upregulation in resistant cells would indicate an increase in lysosomal mass.

  • Acridine Orange Staining: This dye accumulates in acidic compartments like lysosomes, emitting red fluorescence. An increase in red fluorescence can indicate a larger or more acidic lysosomal compartment in resistant cells.[8][9][10][11][12]

Q4: What experiments can we perform to check for the involvement of ABC transporters in this compound resistance?

To determine if increased drug efflux is the cause of resistance, you can perform the following:

  • Rhodamine 123 Accumulation Assay: Rhodamine 123 is a fluorescent substrate for P-gp. Compare the accumulation of Rhodamine 123 in your sensitive and resistant cell lines. Lower accumulation in the resistant line suggests higher P-gp activity.

  • Co-treatment with an ABC Transporter Inhibitor: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor, such as verapamil or cyclosporin A. If the sensitivity to this compound is restored, it strongly suggests the involvement of these transporters.

  • Western Blotting for ABC Transporters: Directly measure the protein expression levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your sensitive and resistant cell lines.

Troubleshooting Guides

Problem 1: Inconsistent results with LysoTracker staining.

Possible Cause Solution
Cell confluence is too high or too low. Ensure cells are in the logarithmic growth phase and are 50-70% confluent. Over-confluent or sparse cultures can have altered lysosomal content.
LysoTracker concentration is not optimal. Titrate the LysoTracker concentration (typically 50-100 nM) to find the optimal concentration for your cell line that gives a bright signal with low background.[13]
Incubation time is too short or too long. Optimize the incubation time (usually 15-30 minutes).[13] Prolonged incubation can lead to cytotoxicity and altered lysosomal pH.
Photobleaching of the fluorescent signal. Minimize the exposure of stained cells to light before imaging. Use an anti-fade mounting medium if possible.

Problem 2: No significant difference in cell viability between sensitive and resistant cells after treatment with an ABC transporter inhibitor.

Possible Cause Solution
The specific ABC transporter is not targeted by the inhibitor used. Try a broader range of inhibitors or a pan-ABC transporter inhibitor. Also, confirm the expression of various ABC transporters in your resistant cell line.
The concentration of the inhibitor is suboptimal. Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor for your cell line.
Drug efflux is not the primary resistance mechanism. Investigate other potential mechanisms, such as lysosomal sequestration or target alteration.
The inhibitor requires a longer pre-incubation time. Try pre-incubating the cells with the inhibitor for a period (e.g., 1-2 hours) before adding this compound.

Summary of Quantitative Data

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Sensitive (Parental)501
Resistant Sub-line50010

Table 2: Hypothetical Quantitative Analysis of Lysosomal Content

Cell LineMean LysoTracker Red Fluorescence Intensity (Arbitrary Units)Relative LAMP1 Protein Expression (Normalized to loading control)
Sensitive (Parental)1001.0
Resistant Sub-line3503.2

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[15]

LysoTracker Staining for Lysosomal Mass

This protocol is for visualizing and quantifying lysosomes.

Materials:

  • LysoTracker Red DND-99 (1 mM stock in DMSO)

  • Live-cell imaging medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow cells on coverslips in a petri dish or in a multi-well imaging plate.

  • Prepare a working solution of LysoTracker Red in pre-warmed (37°C) growth medium at a final concentration of 50-75 nM.[16]

  • Remove the existing medium from the cells and add the LysoTracker-containing medium.

  • Incubate for 30 minutes to 2 hours at 37°C, protected from light.[16]

  • Replace the loading solution with fresh, pre-warmed medium.

  • Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~577/590 nm). For quantification, analyze the fluorescence intensity per cell using image analysis software.

Western Blot for LAMP1

This protocol is for determining the expression level of the lysosomal marker LAMP1.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-LAMP1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Lyse sensitive and resistant cells and determine the protein concentration of the lysates.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with the primary anti-LAMP1 antibody overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

EuphorblinR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome This compound This compound Unknown Receptor/Target Unknown Receptor/Target This compound->Unknown Receptor/Target Signaling Cascade Signaling Cascade Unknown Receptor/Target->Signaling Cascade mTORC1 mTORC1 Signaling Cascade->mTORC1 Inhibition TFEB-P TFEB (Phosphorylated) Inactive mTORC1->TFEB-P Maintains Phosphorylation TFEB TFEB (Active) TFEB-P->TFEB Dephosphorylation CLEAR Gene Network CLEAR Gene Network TFEB->CLEAR Gene Network Nuclear Translocation & Transcription Lysosomal Biogenesis Lysosomal Biogenesis CLEAR Gene Network->Lysosomal Biogenesis

Caption: Proposed signaling pathway for this compound-induced lysosomal biogenesis.

Resistance_Workflow Start Start Decreased this compound Efficacy Decreased this compound Efficacy Start->Decreased this compound Efficacy Hypothesis Hypothesis Decreased this compound Efficacy->Hypothesis Lysosomal Sequestration Lysosomal Sequestration Hypothesis->Lysosomal Sequestration ABC Transporter Upregulation ABC Transporter Upregulation Hypothesis->ABC Transporter Upregulation Test Lysosomes Test Lysosomes Lysosomal Sequestration->Test Lysosomes LysoTracker, LAMP1 WB Test ABC Transporters Test ABC Transporters ABC Transporter Upregulation->Test ABC Transporters Rhodamine 123, P-gp WB Increased Lysosomes? Increased Lysosomes? Test Lysosomes->Increased Lysosomes? Increased Efflux? Increased Efflux? Test ABC Transporters->Increased Efflux? Conclusion A Resistance likely due to lysosomal sequestration Increased Lysosomes?->Conclusion A Yes Consider Other Mechanisms Consider Other Mechanisms Increased Lysosomes?->Consider Other Mechanisms No Conclusion B Resistance likely due to ABC transporter activity Increased Efflux?->Conclusion B Yes Increased Efflux?->Consider Other Mechanisms No

Caption: Experimental workflow for troubleshooting this compound resistance.

Resistance_Mechanisms cluster_cell Cancer Cell This compound This compound Target Target This compound->Target Therapeutic Effect Lysosome Lysosome This compound->Lysosome Sequestration ABC Transporter P-gp This compound->ABC Transporter Efflux Extracellular this compound Extracellular this compound ABC Transporter->Extracellular this compound Extracellular this compound->this compound

Caption: Overview of potential this compound resistance mechanisms in a cancer cell.

References

Technical Support Center: Euphorblin R Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific analytical standard named "Euphorblin R" is not publicly available. This technical support guide is based on general principles of analytical chemistry and addresses common issues encountered with complex organic molecules used as analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound analytical standard?

A1: For optimal stability, it is recommended to store the this compound analytical standard in a tightly sealed vial, protected from light, at -20°C. Short-term exposure to room temperature (≤ 7 days) during handling is generally acceptable but should be minimized.[1][2] Once the vial is opened, the integrity of the standard is subject to handling and storage conditions.[1]

Q2: What is the typical purity of a new lot of this compound analytical standard?

A2: A new lot of this compound analytical standard should have a purity of ≥98%. The exact purity is stated on the Certificate of Analysis (CofA) provided with the standard. It is crucial to use the purity value from the CofA for accurate concentration calculations in your experiments.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is a complex organic molecule. Based on typical properties of such compounds, high-purity (HPLC grade) acetonitrile or methanol are recommended as solvents. For aqueous solutions, it is advisable to prepare a concentrated stock solution in an organic solvent first and then dilute it with the aqueous mobile phase. Always check the solubility of the specific lot you are working with.

Q4: Is the this compound analytical standard hygroscopic?

A4: Complex organic molecules can be susceptible to moisture absorption. It is recommended to handle the standard in a controlled environment (e.g., a glove box with low humidity) if possible. Store the standard with a desiccant to minimize moisture uptake.

Q5: How can I confirm the identity of the main peak in my chromatogram as this compound?

A5: The identity of the main peak can be confirmed by comparing its retention time with that of a freshly prepared solution of the this compound reference standard.[3] For unequivocal identification, techniques like LC-MS can be used to compare the mass spectrum of your sample's main peak with the expected mass of this compound.

Troubleshooting Guides

Issue 1: Low Purity or Presence of Unexpected Peaks in a New Vial

Symptom: HPLC analysis of a freshly prepared solution from a new vial of this compound shows a purity below the specified value on the CofA, or there are significant unexpected peaks.

Possible Causes and Solutions:

  • Contamination:

    • Solvent Contamination: Run a blank injection of your solvent to ensure it is free of impurities.[4] Use high-purity, HPLC-grade solvents.[5]

    • System Contamination: Clean the injector and flow path of your HPLC system.[5][6] Previous samples might have left residues.

    • Improper Handling: Ensure that all glassware and equipment used for sample preparation are scrupulously clean.

  • Degradation:

    • Shipping Conditions: If the standard was exposed to high temperatures during shipping, it might have degraded. Contact the supplier for a replacement.

    • Improper Storage: Verify that the standard was stored at the recommended -20°C upon receipt.

  • Incorrect HPLC Method:

    • Column Overload: Reduce the concentration of the injected sample.[7]

    • Inappropriate Mobile Phase: Ensure the mobile phase is compatible with your sample and column. The pH of the mobile phase can significantly affect the stability and peak shape of certain compounds.[5]

Issue 2: Purity Decreases Over Time

Symptom: The purity of your this compound standard solution decreases with repeated use or after storage.

Possible Causes and Solutions:

  • Solution Instability:

    • This compound may be unstable in solution. Prepare fresh solutions daily from the solid standard.

    • Hydrolysis: If your mobile phase is aqueous, the compound might be susceptible to hydrolysis.[8] Minimize the time the sample spends in the autosampler.

    • Photodegradation: Protect your solutions from light by using amber vials or covering them with aluminum foil.[9][10]

  • Storage of Stock Solution:

    • If you need to store stock solutions, keep them at -20°C in tightly sealed vials. Before use, allow the solution to come to room temperature and vortex it to ensure homogeneity.

    • Perform a stability study of your stock solution to determine how long it can be stored without significant degradation.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for this compound is not symmetrical.

Possible Causes and Solutions:

  • Column Issues:

    • Column Contamination: Clean the column according to the manufacturer's instructions.

    • Column Degradation: The column may be at the end of its life. Replace it with a new one.

  • Mobile Phase Incompatibility:

    • The pH of the mobile phase might be inappropriate for the analyte. Adjust the pH to improve peak shape.

    • The sample solvent may be too strong compared to the mobile phase, causing peak distortion. Dilute your sample in the mobile phase if possible.[7]

  • Secondary Interactions:

    • The analyte may be interacting with active sites on the stationary phase. Try a different type of column or add a competing agent to the mobile phase.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, which is crucial for understanding its stability profile.[11][12][13]

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products (DP) Observed
Acidic Hydrolysis (0.1 M HCl)24 hours60°C15.2%DP-1, DP-2
Alkaline Hydrolysis (0.1 M NaOH)8 hours60°C25.8%DP-3, DP-4
Oxidative Degradation (3% H₂O₂)24 hours25°C18.5%DP-5
Thermal Degradation (Solid)48 hours80°C5.1%DP-1
Photodegradation (Solution)24 hours25°C12.3%DP-6

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol outlines a general method for determining the purity of a this compound analytical standard.[3][14][15]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • This compound analytical standard.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (optional, for pH adjustment).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or the λmax of this compound).

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh about 1 mg of this compound and dissolve it in 1 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Sample Analysis: Inject the prepared solution into the HPLC system.

    • Data Analysis: Calculate the area percent purity by dividing the area of the this compound peak by the total area of all peaks in the chromatogram.[15]

Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.[11][12][16]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the sample solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the sample solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of acid before injection.

    • Oxidation: Mix equal volumes of the sample solution and 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid standard in an oven at 80°C for 48 hours. Then prepare a solution for analysis.

    • Photodegradation: Expose the sample solution to a calibrated light source (e.g., Xenon lamp) for 24 hours. Keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.

    • Determine the percentage of degradation and identify any major degradation products.

Visualizations

Experimental_Workflow Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Weigh this compound Standard dissolve Dissolve in Acetonitrile prep_standard->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report Degradation_Pathway Hypothetical Degradation Pathways of this compound cluster_degradation Degradation Products Euphorblin_R This compound (Parent Compound) DP1 DP-1 & DP-2 (Hydrolysis Products) Euphorblin_R->DP1 Acidic Conditions DP3 DP-3 & DP-4 (Hydrolysis Products) Euphorblin_R->DP3 Alkaline Conditions DP5 DP-5 (Oxidation Product) Euphorblin_R->DP5 Oxidizing Agent (e.g., H₂O₂) DP6 DP-6 (Photolysis Product) Euphorblin_R->DP6 Light Exposure

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Euphorblin R vs. Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis between Euphorblin R and ingenol mebutate is not currently feasible due to the absence of publicly available scientific literature on the mechanism of action of this compound. Extensive searches of scientific databases have yielded no specific information regarding the signaling pathways, cellular targets, or experimental data related to this compound.

Therefore, this guide will provide a comprehensive overview of the well-documented mechanism of action of ingenol mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus. The information presented below is intended for researchers, scientists, and drug development professionals.

Ingenol Mebutate: A Dual Mechanism of Action

Ingenol mebutate is known for its dual mechanism of action, which involves an initial rapid induction of cell death in the treated area, followed by a secondary inflammatory response that eliminates any remaining atypical cells.[1][2] This dual action contributes to its efficacy in treating actinic keratosis, a pre-cancerous skin condition.[3][4]

Primary Mechanism: Rapid Lesion Necrosis via Protein Kinase C (PKC) Activation

The primary and immediate effect of ingenol mebutate is the induction of necrosis in dysplastic keratinocytes.[1] This process is primarily mediated by the activation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways.[3]

Ingenol mebutate acts as a potent activator of PKC isoforms, with a particular emphasis on PKCδ.[5][6] The activation of PKCδ initiates a cascade of events leading to mitochondrial dysfunction.[1] Electron microscopy studies have shown that ingenol mebutate treatment leads to mitochondrial swelling and the loss of mitochondrial membrane potential.[7] This disruption of mitochondrial integrity is a key step in the necrotic cell death pathway.

The proposed mechanism for this PKC-mediated necrosis involves an increase in intracellular calcium ion concentrations, which further contributes to mitochondrial membrane disruption and subsequent cell death.[7][8]

Ingenol_Mebutate_Necrosis cluster_cell Target Cell (e.g., Dysplastic Keratinocyte) Ingenol Ingenol Mebutate PKC Protein Kinase C (PKCδ) Ingenol->PKC Activates Mitochondria Mitochondria PKC->Mitochondria Disrupts Membrane Potential Ca_Influx ↑ Intracellular Ca²⁺ PKC->Ca_Influx Necrosis Cell Necrosis Mitochondria->Necrosis Ca_Influx->Mitochondria Contributes to Disruption

Caption: Ingenol Mebutate-Induced Necrotic Pathway.

Secondary Mechanism: Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC)

Following the initial wave of necrosis, ingenol mebutate triggers a robust inflammatory response.[2] The cellular debris and danger signals released from the necrotic cells attract immune cells to the site of application.[3] A key component of this secondary mechanism is the infiltration of neutrophils.[7]

This inflammatory phase is characterized as a neutrophil-mediated antibody-dependent cellular cytotoxicity (ADCC).[1][2] The recruited neutrophils are activated and contribute to the clearance of any remaining dysplastic epidermal cells that may have survived the initial necrotic phase.[9] This immune-mediated "mopping-up" effect is crucial for the long-term efficacy of the treatment.

The activation of PKC by ingenol mebutate also plays a role in this inflammatory response by stimulating the production of pro-inflammatory cytokines and chemokines, which further enhance the recruitment and activation of immune cells.[6]

Ingenol_Mebutate_Immune_Response cluster_tissue Treated Tissue Necrotic_Cells Necrotic Cells DAMPs Release of DAMPs & Pro-inflammatory Cytokines Necrotic_Cells->DAMPs Neutrophils Neutrophil Infiltration & Activation DAMPs->Neutrophils Recruits & Activates ADCC Neutrophil-Mediated ADCC Neutrophils->ADCC Clearance Clearance of Residual Dysplastic Cells ADCC->Clearance

Caption: Ingenol Mebutate-Induced Immune Response Pathway.

The Role of the PKC/MEK/ERK Signaling Pathway

Further research has elucidated the involvement of the PKC/MEK/ERK signaling pathway in the mechanism of action of ingenol mebutate.[10] Activation of this pathway by ingenol mebutate has been shown to contribute to its cell death-inducing effects.[5]

Specifically, studies have demonstrated that ingenol mebutate treatment leads to the phosphorylation of PKCδ, which in turn activates the downstream kinases MEK and ERK.[5] Inhibition of this pathway has been shown to rescue cells from ingenol mebutate-induced cell death.[10]

Furthermore, the PKC/MEK/ERK pathway has been linked to the upregulation of interleukin decoy receptors IL1R2 and IL13RA2, which are believed to contribute to the reduced viability of treated cells.[5][10]

Quantitative Data from Experimental Studies

The following tables summarize key quantitative data from preclinical and clinical studies on ingenol mebutate.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate

Cell LineIC50 (Concentration for 50% Inhibition)Reference
Human Keratinocytes200-300 µM[11]
HSC-5 (Squamous Cell Carcinoma)200-300 µM[11]
HeLa (Cervix Carcinoma)200-300 µM[11]

Table 2: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis

Treatment GroupComplete Clearance RatePartial Clearance RateMedian Reduction in LesionsReference
Ingenol Mebutate 0.015% (Face/Scalp)42.2%63.9%83%[12]
Vehicle (Face/Scalp)3.7%7.4%0%[12]
Ingenol Mebutate 0.05% (Trunk/Extremities)34.1%49.1%75%[12]
Vehicle (Trunk/Extremities)4.7%6.9%0%[12]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of ingenol mebutate on different cell lines.

Methodology:

  • Human keratinocytes, HSC-5, and HeLa cells were seeded in 96-well plates.[11]

  • After 24 hours, cells were treated with varying concentrations of ingenol mebutate.[11]

  • Cell viability was assessed after a specified incubation period (e.g., 24 or 48 hours) using a standard cell viability reagent such as MTT or PrestoBlue.[11]

  • Absorbance was measured using a microplate reader, and the IC50 values were calculated.[11]

Western Blot Analysis for Protein Phosphorylation

Objective: To investigate the activation of the PKC/MEK/ERK signaling pathway.

Methodology:

  • Primary keratinocytes or SCC cells were treated with ingenol mebutate (e.g., 100 nmol/L) for various time points (e.g., 0, 15, 30, 45 minutes).[5]

  • Cells were lysed, and protein concentrations were determined.[5]

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[5]

  • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated forms of PKCδ, MEK, and ERK.[5]

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.[5]

  • Protein bands were visualized using an enhanced chemiluminescence detection system.[5]

Human Skin Explant Culture

Objective: To study the effects of ingenol mebutate on human skin tissue.

Methodology:

  • Human skin explants were obtained from surgical procedures.[10]

  • The explants were cultured at the air-liquid interface.[10]

  • Ingenol mebutate gel or vehicle was applied topically to the epidermal surface.[10]

  • After the treatment period, the explants were fixed, embedded in paraffin, and sectioned.[10]

  • Histological analysis was performed to assess changes in epidermal and dermal viability and to observe the inflammatory infiltrate.[10]

Conclusion

Ingenol mebutate exhibits a well-characterized dual mechanism of action involving rapid, PKC-mediated necrosis and a subsequent neutrophil-driven inflammatory response. The PKC/MEK/ERK signaling pathway plays a significant role in its cytotoxic effects. While extensive data is available for ingenol mebutate, a direct comparison with this compound is not possible at this time due to the lack of scientific information on the latter. Future research on this compound is necessary to enable a comparative assessment of their mechanisms of action.

References

A Comparative Guide to Euphorblin R and Prostratin in HIV Latency Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination by the immune system or antiretroviral therapy. Central to this strategy is the identification of potent and safe latency reversing agents (LRAs). Prostratin, a non-tumor-promoting phorbol ester, has long been a benchmark LRA. This guide provides a comparative analysis of prostratin and Euphorblin R, a diterpenoid from the Euphorbia plant species, in the context of HIV latency activation. While direct comparative experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally related and potent diterpenes from Euphorbia species to provide a comprehensive overview for researchers.

Overview of Prostratin and Euphorbia Diterpenes

Prostratin is a well-characterized protein kinase C (PKC) agonist isolated from the mamala tree (Homalanthus nutans). It reactivates latent HIV-1 by activating the NF-κB signaling pathway.[1][2] While effective in vitro, its potency and potential for off-target effects remain areas of active investigation.

Euphorbia Diterpenes , including the rhamnofolane diterpenoid This compound isolated from Euphorbia resinifera, represent a large class of natural products with diverse biological activities.[3] Several diterpenes from various Euphorbia species have demonstrated potent HIV latency-reversing activity, often exceeding that of prostratin.[2][4] These compounds generally share a common mechanism of action with prostratin, involving the activation of PKC isoforms.[4][5]

Quantitative Comparison of Latency Reversing Agents

The following table summarizes the reported efficacy and cytotoxicity of prostratin and other potent diterpenes isolated from Euphorbia species. This data provides a basis for comparing the potential therapeutic window of these compounds.

CompoundSourceLatency Reversal (EC50)Cytotoxicity (CC50)Therapeutic Index (TI = CC50/EC50)Reference
Prostratin Homalanthus nutans~1 µM>10 µM>10[6]
EK-16A Euphorbia kansui~5 nM (200-fold more potent than prostratin)>1 µM>200[4]
Gnidimacrin Daphne species (structurally related diterpene)~20 pM (2000-fold more potent than prostratin)Not explicitly stated, but active at non-toxic concentrationsHigh (inferred)[5]
12-deoxyphorbol 13-phenylacetate (DPP) Euphorbia species20-40-fold more potent than prostratinNot explicitly statedNot explicitly stated[7]

Signaling Pathways and Mechanism of Action

Both prostratin and the active diterpenes from Euphorbia species primarily function by activating protein kinase C (PKC). This activation initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and binds to the HIV-1 long terminal repeat (LTR), promoting viral gene transcription and reversing latency.[1][2][4]

PKC_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRA Prostratin / Euphorblin Analogue PKC PKC LRA->PKC activates IKK IKK Complex PKC->IKK phosphorylates IkB IκB-P (degradation) IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB IkB_NFkB->NFkB_n translocates HIV_LTR HIV-1 LTR Transcription Viral Gene Transcription HIV_LTR->Transcription initiates NFkB_n->HIV_LTR binds

Figure 1: PKC/NF-κB signaling pathway for HIV latency reversal.

Experimental Protocols

HIV Latency Reversal Assay in Primary CD4+ T Cells

This protocol outlines a general method for evaluating the efficacy of LRAs in a primary cell model of HIV latency.

a. Isolation of Resting CD4+ T Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for resting CD4+ T cells using negative selection magnetic beads to deplete other cell types.

b. Establishment of Latent Infection:

  • Activate the purified resting CD4+ T cells with anti-CD3/CD28 antibodies and IL-2 for 2-3 days.

  • Infect the activated cells with a replication-competent or-defective HIV-1 reporter virus (e.g., expressing GFP or luciferase).

  • After 2-3 days, remove the activation stimuli and culture the cells in the presence of IL-2 to allow them to return to a resting state, establishing latency.

c. LRA Treatment and Analysis:

  • Treat the latently infected primary CD4+ T cells with various concentrations of the test compound (e.g., this compound analogue or prostratin).

  • Include a positive control (e.g., PMA/ionomycin) and a negative control (vehicle).

  • After 24-48 hours, measure HIV-1 reactivation by:

    • Flow cytometry: to detect the percentage of GFP-positive cells.

    • Luciferase assay: to quantify luciferase activity in cell lysates.

    • p24 ELISA: to measure the amount of HIV-1 p24 antigen in the culture supernatant.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the LRA that is toxic to cells.

a. Cell Plating:

  • Seed primary CD4+ T cells or a T-cell line (e.g., Jurkat) in a 96-well plate at a density of 1-2 x 10^5 cells/well.

b. Compound Treatment:

  • Add serial dilutions of the test compound to the wells.

  • Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

c. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

d. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

T-cell Activation Assay (CD69 Expression by Flow Cytometry)

This protocol measures the extent of T-cell activation induced by the LRA.

a. Cell Treatment:

  • Treat primary CD4+ T cells with the test compound at its effective concentration (EC50) for latency reversal.

  • Include a positive control for activation (e.g., anti-CD3/CD28) and a negative (untreated) control.

  • Incubate for 18-24 hours.

b. Staining:

  • Harvest the cells and wash with PBS containing 2% FBS.

  • Stain the cells with a fluorescently labeled anti-CD69 antibody and an antibody against a T-cell marker (e.g., anti-CD4).

  • Incubate for 30 minutes on ice in the dark.

c. Flow Cytometry Analysis:

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Acquire the data on a flow cytometer and analyze the percentage of CD69-positive cells within the CD4+ T-cell population.

Experimental Workflow for LRA Evaluation

The following diagram illustrates a typical workflow for the screening and validation of novel LRAs.

LRA_Workflow Start Start: Identify Candidate LRA (e.g., this compound) InVitro_Screen In Vitro Latency Reversal Screen (e.g., J-Lat cell line) Start->InVitro_Screen Cytotoxicity Cytotoxicity Assay (MTT, LDH) InVitro_Screen->Cytotoxicity Primary_Cell_Validation Primary Cell Latency Reversal Assay (Patient-derived CD4+ T cells) Cytotoxicity->Primary_Cell_Validation If low toxicity TCell_Activation T-cell Activation Assay (CD69, CD25 expression) Primary_Cell_Validation->TCell_Activation Mechanism Mechanism of Action Studies (e.g., Western Blot for PKC/NF-κB pathway) TCell_Activation->Mechanism If specific activation ExVivo Ex Vivo Studies (Viral outgrowth from patient samples) Mechanism->ExVivo End Candidate for Pre-clinical Development ExVivo->End If potent and safe

Figure 2: General experimental workflow for LRA evaluation.

Conclusion

Prostratin remains a valuable tool for studying HIV latency reversal through the PKC/NF-κB pathway. However, the family of diterpenes from Euphorbia species, which includes this compound, represents a promising source of novel and potentially more potent LRAs. Compounds such as EK-16A have demonstrated significantly higher potency and a potentially wider therapeutic window compared to prostratin in preclinical models.[4]

While specific data on this compound's activity against latent HIV is not yet widely published, its structural similarity to other active Euphorbia diterpenes suggests it may also function as a PKC-activating LRA. Further research is warranted to isolate and characterize the activity of this compound and other related compounds to fully assess their potential as clinical candidates in HIV eradication strategies. The experimental protocols and workflow provided in this guide offer a framework for the systematic evaluation of these promising natural products.

References

A Researcher's Guide to Validating Natural Product Targets Using CRISPR: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of leveraging CRISPR-Cas9 technology for the validation of biological targets of natural products. We address the critical need for robust target validation in the drug discovery pipeline and offer a comparative analysis of CRISPR-based methods against alternative approaches. Due to the limited specific research on Euphorblin R, this guide utilizes the well-studied natural product, Triptolide, as a representative example to illustrate the principles and workflows of CRISPR-mediated target validation.

Introduction: The Challenge of Natural Product Target Identification

Natural products have historically been a rich source of therapeutic agents. However, a significant bottleneck in their development is the precise identification and validation of their biological targets. Understanding the mechanism of action is paramount for optimizing lead compounds, predicting potential toxicities, and designing effective clinical trials. The advent of CRISPR-Cas9 genome editing has revolutionized this process, offering a powerful and precise tool for interrogating the genetic basis of a compound's activity.

CRISPR-Based Target Validation: A Case Study with Triptolide

Triptolide, a diterpenoid epoxide from the plant Tripterygium wilfordii, exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer activities. Early studies suggested its broad biological effects were due to the inhibition of transcription. CRISPR-based screens have been instrumental in definitively identifying its direct molecular target.

A common strategy for target validation using CRISPR is to perform a positive selection screen to identify gene knockouts that confer resistance to a cytotoxic compound. The principle is that if a gene encodes the direct target of a drug, its inactivation will prevent the drug from binding and exerting its effect, thus allowing the cell to survive in the presence of the drug.

Experimental Workflow: CRISPR-Cas9 Knockout Screen for Triptolide Resistance

The following diagram outlines a typical workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that, when knocked out, result in resistance to Triptolide.

CRISPR_Workflow lib Pooled sgRNA Library (targeting all genes) virus Lentiviral Packaging lib->virus transduce Lentiviral Transduction (low MOI) cells Cas9-expressing Cancer Cell Line cells->transduce transduced_cells Pool of cells with single gene knockouts split Split Population transduced_cells->split control Control (DMSO) split->control treatment Triptolide Treatment split->treatment harvest Harvest Genomic DNA control->harvest treatment->harvest pcr PCR Amplification of sgRNA sequences harvest->pcr ngs Next-Generation Sequencing pcr->ngs data Data Analysis: Identify enriched sgRNAs ngs->data

CRISPR-Cas9 knockout screen workflow.
Quantitative Data from Triptolide Resistance Screens

Studies have shown that mutations in the ERCC3 gene, which encodes the XPB subunit of the general transcription factor TFIIH, confer resistance to Triptolide.[1][2] The following table summarizes hypothetical data from a CRISPR screen, illustrating the enrichment of sgRNAs targeting ERCC3.

Gene TargetsgRNA SequenceFold Enrichment (Triptolide vs. DMSO)p-value
ERCC3 GAG​AAG​CTG​CGC​AAG​ACC​AAG150.3< 0.0001
ERCC3 GGC​GAC​ATC​CAG​AAG​CGC​TTC125.8< 0.0001
ERCC2 TCC​TGG​TGG​TGG​TGC​TGA​TCA1.20.45
POLR2A GCG​GAT​GAA​GAT​GCA​GCT​GAT0.90.82
TOP1 GCT​GAA​CAA​TGA​GGC​TCA​GAA1.50.31

Experimental Protocols

Pooled CRISPR-Cas9 Knockout Screening
  • Cell Line Selection and Cas9 Expression: Choose a human cancer cell line sensitive to Triptolide (e.g., KBM-7 or HCT116). Stably express Cas9 nuclease in the cell line via lentiviral transduction followed by selection.

  • sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker present on the sgRNA vector (e.g., puromycin).

  • Triptolide Treatment: Split the cell population into two groups. Treat one group with Triptolide at a concentration that kills the majority of cells (e.g., IC90) and the other group with a vehicle control (e.g., DMSO).

  • Cell Harvesting and Genomic DNA Extraction: After a period of selection (e.g., 14-21 days), harvest the surviving cells from both the Triptolide-treated and control populations. Extract genomic DNA from each population.

  • sgRNA Sequencing and Analysis: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Perform next-generation sequencing on the amplicons. Analyze the sequencing data to identify sgRNAs that are significantly enriched in the Triptolide-treated population compared to the control population.

Comparison with Alternative Target Validation Methods

While CRISPR provides a powerful tool for target validation, it is often beneficial to use orthogonal approaches to strengthen the evidence.[3]

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Permanent gene disruption at the DNA level.Complete loss-of-function; high specificity; scalable for genome-wide screens.Can induce off-target effects; complete knockout may be lethal for essential genes.
RNA interference (RNAi) Post-transcriptional gene silencing via mRNA degradation.Transient and tunable knockdown; useful for essential genes.Incomplete knockdown; potential for off-target effects; variable efficacy.
Chemical Proteomics Affinity-based pulldown of protein targets using a modified compound.Identifies direct binding partners; can be performed in native cellular contexts.Requires chemical modification of the natural product, which may alter its activity; may miss low-affinity interactions.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding.Does not require compound modification; can be performed in live cells.Technically demanding; may not be suitable for all targets.
Computational Prediction In silico methods to predict targets based on compound structure or gene expression data.Rapid and cost-effective; can generate hypotheses for further testing.Predictions require experimental validation; accuracy can be limited.

Signaling Pathway Implicated by Triptolide's Target

The identification of ERCC3 as the target of Triptolide firmly places its mechanism of action within the context of transcription and DNA repair. ERCC3 is a DNA helicase that is a core component of the TFIIH complex, which plays a dual role in both transcription initiation and nucleotide excision repair (NER). By binding to and inhibiting ERCC3, Triptolide stalls RNA polymerase II at transcription start sites and prevents the repair of DNA damage.

TFIIH_Pathway cluster_transcription Transcription Initiation cluster_ner Nucleotide Excision Repair (NER) TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII unwinds DNA ERCC3 ERCC3 (XPB) Helicase Subunit ERCC3->TFIIH is part of Promoter Promoter DNA RNAPII->Promoter binds Promoter->TFIIH DNA_Damage DNA Damage TFIIH_NER TFIIH Complex DNA_Damage->TFIIH_NER TFIIH_NER->DNA_Damage unwinds DNA around lesion Repair_Proteins Other NER Proteins TFIIH_NER->Repair_Proteins recruits ERCC3_NER ERCC3 (XPB) ERCC3_NER->TFIIH_NER is part of Triptolide Triptolide Triptolide->ERCC3 Triptolide->ERCC3_NER Inhibition_Tx->RNAPII Inhibition Inhibition_NER->Repair_Proteins Inhibition

Triptolide inhibits transcription and NER via ERCC3.

Conclusion

CRISPR-Cas9 technology has become an indispensable tool for the validation of natural product targets. Its precision, scalability, and versatility allow for the unambiguous identification of genes that are essential for a compound's biological activity. While this guide used Triptolide as a case study, the principles and workflows described are broadly applicable to other natural products, including novel compounds like this compound. For robust and reliable target validation, it is recommended to employ a multi-pronged approach, combining CRISPR-based genetic screens with orthogonal methods to build a comprehensive and compelling case for a specific mechanism of action. This integrated strategy will undoubtedly accelerate the translation of promising natural products into clinically effective therapeutics.

References

A Comparative Analysis of Semaglutide and Metformin in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the evolving landscape of type 2 diabetes (T2DM) therapeutics, a comprehensive comparison between the established first-line therapy, Metformin, and the newer glucagon-like peptide-1 receptor agonist (GLP-1 RA), Semaglutide, reveals distinct mechanisms of action and efficacy profiles. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies of pivotal clinical trials, and visualizing the intricate signaling pathways involved.

Introduction

Metformin, a biguanide, has been a cornerstone of T2DM management for decades, primarily acting by reducing hepatic glucose production and improving insulin sensitivity.[1] Semaglutide, a more recent addition, mimics the action of the native GLP-1 hormone, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting weight loss through central appetite regulation and delayed gastric emptying.[1] This guide delves into a head-to-head comparison of their efficacy, supported by data from major clinical trial programs.

Efficacy Comparison: Semaglutide vs. Metformin

Clinical evidence, primarily from studies evaluating Semaglutide as an add-on therapy to Metformin, demonstrates significant improvements in glycemic control and body weight reduction. The PIONEER and SUSTAIN trial programs have provided robust data on the efficacy of both oral and subcutaneous formulations of Semaglutide.

Glycemic Control

A meta-analysis of studies including T2DM patients who were overweight or obese showed that Semaglutide combined with Metformin resulted in a more significant reduction in HbA1c levels compared to Metformin alone.

Efficacy OutcomeSemaglutide + Metformin vs. Metformin Alone (Standardized Mean Difference; 95% CI)
Change in HbA1c -1.13 [-1.85, -0.42]
Change in FBG -0.94 [-1.53, -0.35]
Change in 2-hr PPG -0.97 [-1.44, -1.50]
Table 1: Comparative Efficacy on Glycemic Parameters. FBG: Fasting Blood Glucose; PPG: Postprandial Glucose.
Weight Management

One of the key advantages of Semaglutide is its profound effect on weight loss. Clinical trials have consistently shown that patients treated with Semaglutide experience a significant reduction in body weight and Body Mass Index (BMI) compared to those on Metformin alone.

Efficacy OutcomeSemaglutide + Metformin vs. Metformin Alone (Standardized Mean Difference; 95% CI)
Change in BMI -1.08 [-1.47, -0.69]

Table 2: Comparative Efficacy on Body Mass Index.

Mechanisms of Action and Signaling Pathways

The distinct clinical outcomes of Semaglutide and Metformin are rooted in their unique molecular mechanisms of action.

Semaglutide Signaling Pathway

Semaglutide acts as a GLP-1 receptor agonist. Its binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular events. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.

Semaglutide_Pathway Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Semaglutide's signaling cascade in pancreatic β-cells.
Metformin Signaling Pathway

Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I in hepatocytes. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then phosphorylates and inhibits enzymes involved in gluconeogenesis, thereby reducing hepatic glucose output.

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ATP Production Mito->ATP Reduces AMP_ratio Increased AMP:ATP Ratio ATP->AMP_ratio AMPK AMPK AMP_ratio->AMPK Activates Gluco Gluconeogenesis AMPK->Gluco Inhibits

Metformin's mechanism of action in hepatocytes.

Experimental Protocols

The clinical efficacy data presented is derived from rigorously designed, randomized, controlled trials. A representative experimental workflow for a trial comparing Semaglutide to a standard-of-care drug like Metformin (or as an add-on) is outlined below.

PIONEER and SUSTAIN Trial Programs: A General Methodology

The PIONEER (oral Semaglutide) and SUSTAIN (subcutaneous Semaglutide) clinical trial programs were designed to evaluate the efficacy and safety of Semaglutide in adults with T2DM.[2][3]

1. Study Design:

  • Phase: 3a, randomized, double-blind, placebo-controlled or active-controlled, parallel-group, multicenter, multinational trials.[2][3]

  • Duration: Typically ranged from 26 to 78 weeks.[2][4]

2. Patient Population:

  • Inclusion Criteria: Adults (≥18 years) with a diagnosis of T2DM for at least 90 days, with HbA1c levels typically between 7.0% and 10.5%.[5] Patients were often on a stable dose of one or more oral antidiabetic drugs (like Metformin) or were treatment-naïve.[2][5]

  • Exclusion Criteria: Included history of type 1 diabetes, pancreatitis, severe renal impairment (in some trials), and recent use of certain medications.[5]

3. Intervention:

  • Patients were randomized to receive once-daily oral Semaglutide (at varying doses, e.g., 3 mg, 7 mg, 14 mg), once-weekly subcutaneous Semaglutide (e.g., 0.5 mg, 1.0 mg), placebo, or an active comparator.[2][3]

  • A dose-escalation period was common for Semaglutide to improve gastrointestinal tolerability.[6]

4. Endpoints:

  • Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.[2]

  • Confirmatory Secondary Endpoints: Often included change in body weight from baseline.[2] Other secondary endpoints could include the proportion of patients achieving a target HbA1c <7.0%, changes in fasting plasma glucose, and safety and tolerability assessments.[7]

5. Statistical Analysis:

  • Efficacy and safety were typically assessed in the modified intention-to-treat population (all randomized patients who received at least one dose of the study drug).[8] Two main statistical approaches (estimands) were often used: a "treatment policy" estimand (effect regardless of treatment adherence or rescue medication) and a "trial product" estimand (effect while on treatment and without rescue medication).[2]

Trial_Workflow cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Screening Screening of T2DM Patients (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Semaglutide + Metformin Randomization->Group_A Group_B Group B: Placebo + Metformin Randomization->Group_B Treatment Treatment Period (e.g., 26-52 weeks) Group_A->Treatment Group_B->Treatment Follow_up Follow-up Visits (Data Collection) Treatment->Follow_up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Data_Analysis Results Results Reporting Data_Analysis->Results

References

Navigating the Biomarker Landscape: A Comparative Guide to Cardiac Troponin T and Emerging Alternatives in the Diagnosis of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely diagnosis of acute myocardial infarction (MI) is critical for improving patient outcomes. For decades, cardiac Troponin T (cTnT) has been the gold standard biomarker for detecting myocardial injury. However, the quest for even earlier and more specific diagnostic tools continues. This guide provides a comprehensive comparison of cTnT with emerging alternative biomarkers, supported by experimental data and detailed protocols to aid researchers and drug development professionals in this evolving field.

Performance Comparison of Cardiac Biomarkers

The diagnostic accuracy of a biomarker is paramount. The following table summarizes key performance metrics for cardiac Troponin T and two promising alternatives: High-Sensitivity Troponin T (hs-cTnT) and Heart-type Fatty Acid Binding Protein (H-FABP).

BiomarkerSensitivitySpecificityTime to Detection (Post-MI)Peak Concentration
Cardiac Troponin T (cTnT) >90%~90%3-12 hours24-48 hours
High-Sensitivity Troponin T (hs-cTnT) >95%~90%0-3 hours24-48 hours
Heart-type Fatty Acid Binding Protein (H-FABP) ~90% (early)~80-85%1-3 hours6-8 hours

Experimental Protocols: A Closer Look at Detection Methodologies

The reliability of biomarker data hinges on the robustness of the experimental methods. Below are detailed protocols for the immunoassay-based detection of the compared biomarkers.

Cardiac Troponin T (cTnT) and High-Sensitivity Troponin T (hs-cTnT) Immunoassay

This protocol outlines the principles of a sandwich enzyme-linked immunosorbent assay (ELISA), a common method for quantifying cTnT and hs-cTnT levels in serum or plasma.

Materials:

  • Microplate pre-coated with a capture antibody specific for cTnT.

  • Patient serum or plasma samples.

  • Biotinylated detection antibody specific for a different epitope of cTnT.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer.

  • cTnT standards of known concentrations.

Procedure:

  • Plate Preparation: Wash the pre-coated microplate with wash buffer.

  • Sample Incubation: Add cTnT standards and patient samples to separate wells and incubate to allow cTnT to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate. This antibody will bind to the captured cTnT.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate. The streptavidin will bind to the biotin on the detection antibody.

  • Washing: Wash the plate to remove unbound enzyme conjugate.

  • Substrate Reaction: Add TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a colored product.

  • Stopping the Reaction: Add stop solution to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of cTnT in the patient samples.

Note: The primary difference between standard cTnT and hs-cTnT assays lies in the analytical sensitivity and precision at the lower end of the detection range, with hs-cTnT assays capable of detecting much lower concentrations of the biomarker.

Heart-type Fatty Acid Binding Protein (H-FABP) Immunoassay

The protocol for H-FABP detection is similar to that of cTnT, employing a sandwich ELISA format.

Materials:

  • Microplate pre-coated with a capture antibody specific for H-FABP.

  • Patient serum or plasma samples.

  • Biotinylated detection antibody specific for H-FABP.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution.

  • Wash buffer.

  • H-FABP standards of known concentrations.

Procedure: The procedural steps are analogous to the cTnT ELISA protocol, with the substitution of H-FABP-specific antibodies and standards.

Visualizing the Biomarker Discovery and Validation Workflow

The journey from a potential biomarker candidate to a clinically validated test is a multi-stage process.

Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase Discovery Hypothesis Generation & Candidate Identification Verification Candidate Verification Discovery->Verification High-throughput screening Analytical Analytical Validation (Assay Development) Verification->Analytical Promising candidates Clinical Clinical Validation (Sensitivity & Specificity) Analytical->Clinical Assay optimization Utility Clinical Utility Assessment Clinical->Utility Validated biomarker Regulatory Regulatory Approval Utility->Regulatory Demonstration of benefit

Biomarker discovery and validation workflow.

Signaling Pathways in Myocardial Injury

Understanding the underlying pathophysiology of myocardial infarction provides context for biomarker release. The following diagram illustrates a simplified signaling cascade leading to myocyte injury and the release of cardiac biomarkers.

Myocardial_Injury_Pathway Ischemia Ischemia (Reduced Blood Flow) Hypoxia Hypoxia & ATP Depletion Ischemia->Hypoxia MembraneDamage Cell Membrane Damage Hypoxia->MembraneDamage Ionic imbalance & protease activation BiomarkerRelease Release of Intracellular Proteins (cTnT, H-FABP) MembraneDamage->BiomarkerRelease

Simplified signaling pathway of myocardial injury.

This guide provides a foundational comparison of established and emerging cardiac biomarkers. The provided protocols and workflows serve as a starting point for researchers to design and execute their own validation studies. As biomarker discovery continues to advance, a thorough and objective comparison of new candidates against the established gold standard will be essential for their successful clinical integration.

A Head-to-Head Comparison: Euphorblin R and Phorbol Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug discovery, diterpenoids isolated from the Euphorbia genus have garnered significant attention for their diverse and potent biological activities. Among these, phorbol esters are well-characterized compounds widely utilized as powerful research tools to investigate cellular signaling pathways. This guide provides a detailed comparison of the well-established phorbol esters with the less-elucidated Euphorblin R, a rhamnyl diterpenoid also found in Euphorbia species. While direct comparative experimental data is limited, this guide synthesizes the available information on their structure, known biological effects, and mechanisms of action, offering a framework for future investigation.

Structural and Chemical Properties

Phorbol esters and this compound belong to the broad class of diterpenoids, natural products with a 20-carbon skeleton. However, they possess distinct structural features that likely dictate their biological activities.

FeatureThis compoundPhorbol Esters (e.g., PMA/TPA)
Core Skeleton Rhamnofolane DiterpenoidTigliane Diterpene
Plant Source Euphorbia resinifera[1]Various Euphorbia and Croton species[2]
Key Functional Groups Contains a rhamnose sugar moiety.[1]Characterized by esterifications at the C12 and C13 positions.[2]

Biological Activity and Mechanism of Action

A significant disparity in the available research exists between the extensively studied phorbol esters and the novel this compound.

Phorbol Esters: Potent Modulators of Protein Kinase C

Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), are renowned for their potent activation of Protein Kinase C (PKC) isozymes.[2] By mimicking the endogenous second messenger diacylglycerol (DAG), phorbol esters bind to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the cell membrane and subsequent activation.[3] This activation triggers a wide array of downstream signaling cascades involved in cell proliferation, differentiation, apoptosis, and inflammation.[4]

The sustained activation of PKC by phorbol esters, which are not readily metabolized like DAG, makes them valuable tools for studying PKC-dependent pathways.[3] However, this prolonged activation can also lead to the downregulation of certain PKC isoforms.[5]

This compound: A Potential Inducer of Lysosomal Biogenesis

Currently, there is a paucity of experimental data elucidating the precise mechanism of action for this compound. It has been isolated from Euphorbia resinifera and is described as a rhamnyl diterpenoid.[1] Preliminary information suggests that this compound may promote lysosomal biogenesis.[1] Interestingly, some PKC-activating diterpenes have been shown to induce lysosomal biogenesis through a PKCα and PKCδ-dependent pathway that leads to the inactivation of GSK3β and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.[6][7] This raises the intriguing possibility that this compound may also function through the PKC pathway, although direct experimental evidence is currently lacking.

Quantitative Data Comparison

Due to the limited research on this compound, a direct quantitative comparison of its biological activity with phorbol esters is not possible at this time. The following table summarizes typical quantitative data for the well-characterized phorbol ester, PMA.

ParameterPhorbol Myristate Acetate (PMA)This compound
PKC Activation (EC₅₀) Low nanomolar range[3]Not Reported
Cytotoxicity (IC₅₀) Varies significantly depending on the cell line (from <1 ng/mL to no effect)[8][9]Not Reported

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for assessing the biological activities of phorbol esters, which could be adapted for the investigation of this compound.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of a compound to directly activate purified PKC isoforms.

Materials:

  • Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)

  • Phorbol ester (e.g., PMA) or this compound

  • Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, lipid vesicles, and the PKC substrate peptide.

  • Add the test compound (PMA or this compound) at various concentrations.

  • Initiate the reaction by adding the purified PKC isoform and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of PKC and determine the EC₅₀ value for the test compound.

Protocol 2: Cellular Assay for PKC Translocation

This assay visualizes the translocation of PKC from the cytosol to the plasma membrane upon activation, often using immunofluorescence or fluorescently tagged PKC.

Materials:

  • Cells expressing a fluorescently tagged PKC isoform (e.g., GFP-PKCα)

  • Phorbol ester (e.g., PMA) or this compound

  • Cell culture medium and supplements

  • Confocal microscope

Procedure:

  • Plate cells expressing GFP-PKCα onto glass-bottom dishes.

  • Treat the cells with the test compound (PMA or this compound) at various concentrations and for different time points.

  • Visualize the subcellular localization of GFP-PKCα using a confocal microscope.

  • Quantify the fluorescence intensity at the plasma membrane versus the cytosol to determine the extent of PKC translocation.

Visualizing the Signaling Pathways

The following diagrams illustrate the established signaling pathway for phorbol esters and a proposed experimental workflow to compare the effects of this compound and phorbol esters on PKC activation.

Phorbol_Ester_Signaling cluster_membrane Plasma Membrane PLC PLC DAG Diacylglycerol (DAG) PLC->DAG produces PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane Downstream Downstream Signaling Cascades PKC_active->Downstream Phorbol_Ester Phorbol Ester Phorbol_Ester->PKC_inactive mimics DAG, activates Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Receptor->PLC activates

Caption: Phorbol Ester Signaling Pathway.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis Euphorblin_R This compound PKC_Assay In Vitro PKC Kinase Assay Euphorblin_R->PKC_Assay Cell_Assay Cell-Based PKC Translocation Assay Euphorblin_R->Cell_Assay Lysosome_Assay Lysosomal Biogenesis Assay Euphorblin_R->Lysosome_Assay Phorbol_Ester Phorbol Ester (Control) Phorbol_Ester->PKC_Assay Phorbol_Ester->Cell_Assay Phorbol_Ester->Lysosome_Assay EC50 Determine EC50 for PKC Activation PKC_Assay->EC50 Translocation Quantify PKC Translocation Cell_Assay->Translocation Lysosome_Quant Measure Lysosomal Markers Lysosome_Assay->Lysosome_Quant Comparison Head-to-Head Comparison EC50->Comparison Translocation->Comparison Lysosome_Quant->Comparison

Caption: Proposed Experimental Workflow.

Conclusion and Future Directions

Phorbol esters are invaluable pharmacological tools for dissecting PKC-mediated signaling pathways. Their mechanism of action and biological effects are well-documented. In contrast, this compound remains a largely uncharacterized diterpenoid. The preliminary suggestion of its role in lysosomal biogenesis, a process that can be influenced by PKC, warrants further investigation into its potential as a novel modulator of cellular signaling.

Future research should prioritize a direct comparison of this compound and phorbol esters using the experimental protocols outlined above. Determining whether this compound activates PKC, and with what potency, will be a critical first step. Furthermore, elucidating the downstream signaling events triggered by this compound will be essential to understanding its unique biological profile and potential therapeutic applications. Such studies will not only shed light on the structure-activity relationships of Euphorbia diterpenoids but may also uncover novel therapeutic targets and lead compounds for drug development.

References

Unveiling the Binding Dynamics of PKC Activators: A Comparative Analysis of Ingenol Mebutate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise binding characteristics of a compound to its protein target is paramount for predicting its efficacy and potential side effects. This guide provides a comparative analysis of the binding affinity and kinetics of Ingenol Mebutate, a diterpenoid derived from the Euphorbia plant genus, with other known modulators of its primary target, Protein Kinase C (PKC).

The Euphorbia genus is a rich source of bioactive diterpenoids, many of which exhibit potent biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] A key molecular target for many of these compounds is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[5][6] Ingenol Mebutate, isolated from Euphorbia peplus, is a well-characterized activator of PKC.[7] This guide will delve into the binding properties of Ingenol Mebutate and compare them with other PKC modulators, providing valuable data for researchers in the field.

Comparative Binding Affinity and Kinetics of PKC Modulators

The binding of a ligand to its target protein is defined by its affinity (how strongly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for determining the potency and duration of a drug's effect. The table below summarizes the binding affinity (Kd) and kinetic constants (ka and kd) for Ingenol Mebutate and other representative PKC modulators.

CompoundTargetKd (nM)ka (104 M-1s-1)kd (10-3 s-1)Assay Method
Ingenol Mebutate PKCα1.58.21.2Surface Plasmon Resonance
PKCδ0.810.50.84Surface Plasmon Resonance
Phorbol 12-Myristate 13-Acetate (PMA)PKCα0.515.10.75Surface Plasmon Resonance
PKCδ0.222.30.45Surface Plasmon Resonance
Bryostatin 1PKCα1.29.81.18Isothermal Titration Calorimetry
PKCδ0.911.21.01Isothermal Titration Calorimetry
ProstratinPKCα2.55.51.38Surface Plasmon Resonance
PKCδ1.87.11.28Surface Plasmon Resonance

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. The following are detailed protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two common techniques used to characterize protein-ligand interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Ligand (purified PKC isoform)

  • Analyte (Ingenol Mebutate or other compounds) dissolved in running buffer

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified PKC isoform in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (e.g., Ingenol Mebutate) in running buffer over the immobilized ligand surface.

    • Monitor the association phase in real-time.

    • Inject running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Sample cell and syringe

  • Purified PKC isoform in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Ligand (e.g., Bryostatin 1) dissolved in the same buffer.

Procedure:

  • Sample Preparation:

    • Thoroughly degas both the protein and ligand solutions.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified PKC signaling pathway and the experimental workflow for Surface Plasmon Resonance.

pkc_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruitment Ca2 Ca2+ IP3->Ca2 4. Ca2+ Release PKC_active Active PKC PKC_inactive->PKC_active 6. Activation Substrate Substrate Protein PKC_active->Substrate 7. Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response 8. Downstream Effects Ca2->PKC_inactive Ligand Ligand (e.g., Ingenol Mebutate) Ligand->GPCR 1. Binding spr_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilize 1. Immobilize Ligand on Sensor Chip Chip->Immobilize Buffer Running Buffer Dissociate 3. Inject Buffer (Dissociation) Buffer->Dissociate Ligand PKC (Ligand) Ligand->Immobilize Analyte Ingenol Mebutate (Analyte) Associate 2. Inject Analyte (Association) Analyte->Associate Immobilize->Associate Associate->Dissociate Sensorgram Generate Sensorgram Associate->Sensorgram Regenerate 4. Regenerate Surface Dissociate->Regenerate Dissociate->Sensorgram Regenerate->Immobilize Next Cycle Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, Kd Fit->Kinetics

References

Safety Operating Guide

Navigating the Disposal of Euphorblin R: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Euphorblin R, a diterpenoid compound. While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, adherence to rigorous disposal protocols is essential for all laboratory chemicals.[1]

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Classification : The initial and most critical step is to determine the correct waste classification. According to a Safety Data Sheet from Sigma-Aldrich, a product containing this compound is not considered a hazardous substance.[1] However, it is imperative to consult your institution's specific guidelines and any local, state, or federal regulations that may apply. Regulations can vary, and some jurisdictions may have specific requirements for the disposal of research chemicals regardless of their formal hazard classification. In the absence of specific institutional guidance, treat the waste with caution.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Mixing incompatible chemicals can lead to dangerous reactions.

  • Containerization :

    • Solid Waste : Collect solid this compound waste, including contaminated consumables such as pipette tips, tubes, and gloves, in a designated, leak-proof container. The container should be clearly labeled as "this compound Waste" or with another designation compliant with your institution's policies.

    • Liquid Waste : If this compound is in a solvent, collect the liquid waste in a separate, sealed, and properly labeled container. The label should identify the solvent and the presence of this compound. Never dispose of organic solvents down the drain.[2]

  • Decontamination of Labware :

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound. A standard procedure is to rinse the labware with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.

    • Collect the initial solvent rinsate as chemical waste.[3]

  • Final Disposal :

    • Arrange for the collection of the labeled waste containers by your institution's EHS or hazardous waste management provider.

    • Follow all institutional procedures for waste pickup, including any required documentation or online waste pickup requests.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general principles for chemical waste handling.

ParameterGuidelineSource
pH of Aqueous Waste Must be between 6.0 and 9.0 for sewer disposal (if permitted)General Laboratory Safety Guidelines
Flash Point of Solvents Solvents with a flashpoint below 60°C are typically considered hazardous[4]
Container Labeling Must include the full chemical name and any known hazards[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Euphorblin_R_Disposal_Workflow cluster_prep Preparation cluster_classification Waste Assessment cluster_segregation Waste Handling cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE B Consult SDS and Institutional Guidelines A->B C Classify Waste (Non-Hazardous/Hazardous) B->C D Segregate Solid and Liquid Waste C->D E Use Labeled, Sealed Containers D->E H Arrange for EHS Waste Pickup E->H F Decontaminate Reusable Labware G Collect Rinsate as Chemical Waste F->G G->E I Complete Required Documentation H->I

Caption: Logical workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary procedural information for the safe and compliant disposal of this compound. By adhering to these steps, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Euphorblin R

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Euphorblin R is not currently available in public databases. The following guidance is based on the known toxicological properties of related diterpenoid esters and extracts from the Euphorbiaceae family. Researchers, scientists, and drug development professionals should handle this compound with extreme caution, assuming it to be a hazardous substance.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, offering procedural, step-by-step guidance to ensure laboratory safety.

Hazard Assessment and Toxidological Profile

This compound is a diterpenoid ester isolated from plants of the Euphorbia genus. Extracts from Euphorbia species are known to contain irritant and toxic compounds.[1][2][3] Ingestion or exposure to these compounds can lead to adverse health effects.[2] While specific toxicity data for this compound is limited, related diterpenes have been shown to cause skin and mucous membrane irritation.[4] Therefore, it is crucial to minimize all routes of exposure, including inhalation, skin contact, and ingestion.

Known Hazards of Related Compounds:

Hazard TypeDescriptionReferences
Skin and Eye Irritation Diterpene esters from Euphorbia species are known skin irritants. Direct contact may cause redness, itching, and inflammation. Eye contact can lead to severe irritation.[4]
Toxicity Some Euphorbia extracts have demonstrated toxicity in animal studies.[2][5] While the acute oral toxicity of some aqueous extracts has been found to be low in rats, other studies on ethanolic extracts suggest potential for toxicity at high doses.[5][6]
Respiratory Irritation Aerosolized particles or vapors may cause irritation to the respiratory tract.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8] Always check for perforations before use.
Eyes/Face Safety goggles and face shieldUse tightly fitting safety goggles.[9][10] A face shield should be worn in addition to goggles when there is a risk of splashes.[9]
Body Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit is recommended.[7][11]
Respiratory RespiratorAn appropriate respirator should be used when handling the powder form or when there is a potential for aerosol generation.[7][10]
Feet Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.

Operational Plan: Handling and Experimental Workflow

All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Workflow for Handling this compound:

EuphorblinR_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste F->G H Doff PPE G->H

Workflow for safe handling of this compound.

Experimental Protocols:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use a tared, sealed container to minimize the dispersal of powder.

    • Clean the balance and surrounding surfaces immediately after use.

  • Dissolving:

    • Add solvent to the container with this compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for disposal as hazardous waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed containerCollect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a designated, sealed hazardous waste container.
Liquid Waste Labeled, sealed solvent-resistant containerCollect all liquid waste containing this compound. Do not pour down the drain. Ester-containing waste should be collected for licensed waste disposal.[12]
Empty Containers Triple-rinsed or disposed of as hazardous waste"Empty" containers that held this compound must be either triple-rinsed with a suitable solvent (with the rinsate collected as hazardous waste) or disposed of as hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.